Product packaging for Himastatin(Cat. No.:)

Himastatin

Cat. No.: B1244360
M. Wt: 1485.7 g/mol
InChI Key: OZPNLJQULOIOGU-UPABGHPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Himastatin is a potent antitumor antibiotic natural product isolated from the bacterium Streptomyces himastatinicus . This complex homodimeric cyclohexadepsipeptide features a unique structure, including piperazic acid and a central C5–C5' biaryl linkage that is critical for its biological activity . Its primary research value lies in the exploration of new antibiotic scaffolds to combat the global health crisis of antibiotic-resistant bacteria . Early studies indicated that its antibiotic activity is reduced in the presence of phospholipids and fatty acids, leading to the hypothesis that it may target bacterial membranes . Recent, landmark chemical synthesis work has provided strong supporting evidence for this mechanism, demonstrating that this compound accumulates in and disrupts the bacterial cell envelope, a mechanism shared by some FDA-approved antibiotics . Innovative bio-inspired synthetic routes have enabled access to this compound and its analogs through a final-stage oxidative dimerization strategy, opening new avenues for structure-activity relationship (SAR) studies . Researchers are utilizing these derivatives to probe the physicochemical properties and molecular details of its mechanism of action, with the goal of designing more potent therapeutic agents . This product is presented for continued investigation in microbiology and medicinal chemistry. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H104N14O20 B1244360 Himastatin

Properties

Molecular Formula

C72H104N14O20

Molecular Weight

1485.7 g/mol

IUPAC Name

(1S,4R,7S,12R,14R,17S,20R,23S,31R)-28-[(1S,4R,7S,12R,14R,17S,20R,23S,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone

InChI

InChI=1S/C72H104N14O20/c1-29(2)19-45-57(91)81-53(35(13)87)63(97)83-49(61(95)79-51(31(5)6)67(101)105-55(33(9)10)65(99)85-47(59(93)75-45)23-39(89)27-73-85)25-71(103)41-21-37(15-17-43(41)77-69(71)83)38-16-18-44-42(22-38)72(104)26-50-62(96)80-52(32(7)8)68(102)106-56(34(11)12)66(100)86-48(24-40(90)28-74-86)60(94)76-46(20-30(3)4)58(92)82-54(36(14)88)64(98)84(50)70(72)78-44/h15-18,21-22,29-36,39-40,45-56,69-70,73-74,77-78,87-90,103-104H,19-20,23-28H2,1-14H3,(H,75,93)(H,76,94)(H,79,95)(H,80,96)(H,81,91)(H,82,92)/t35-,36-,39+,40+,45-,46-,47+,48+,49-,50-,51+,52+,53+,54+,55-,56-,69-,70-,71+,72+/m0/s1

InChI Key

OZPNLJQULOIOGU-UPABGHPRSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)N2C(CC3(C2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)NC7C6(CC8N7C(=O)C(NC(=O)C(NC(=O)C9CC(CNN9C(=O)C(OC(=O)C(NC8=O)C(C)C)C(C)C)O)CC(C)C)C(C)O)O)O)C(=O)NC(C(=O)OC(C(=O)N2C(CC(CN2)O)C(=O)N1)C(C)C)C(C)C)C(C)O

Isomeric SMILES

C[C@@H]([C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)N[C@@H]7[C@]6(C[C@@H]8N7C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H]9C[C@H](CNN9C(=O)[C@@H](OC(=O)[C@H](NC8=O)C(C)C)C(C)C)O)CC(C)C)[C@H](C)O)O)O)C(=O)N[C@@H](C(=O)O[C@H](C(=O)N2[C@H](C[C@H](CN2)O)C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)C(C)C)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2C(CC3(C2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)NC7C6(CC8N7C(=O)C(NC(=O)C(NC(=O)C9CC(CNN9C(=O)C(OC(=O)C(NC8=O)C(C)C)C(C)C)O)CC(C)C)C(C)O)O)O)C(=O)NC(C(=O)OC(C(=O)N2C(CC(CN2)O)C(=O)N1)C(C)C)C(C)C)C(C)O

Synonyms

himastatin

Origin of Product

United States

Foundational & Exploratory

The Discovery of Himastatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Isolation, Characterization, and Biological Activity of a Novel Cyclohexadepsipeptide from Streptomyces hygroscopicus

This technical guide provides a comprehensive overview of the discovery of himastatin, a unique dimeric cyclohexadepsipeptide antibiotic produced by Streptomyces hygroscopicus. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the experimental protocols, quantitative data, and biosynthetic pathways associated with this potent antitumor and antimicrobial agent.

Introduction

This compound is a novel natural product first isolated from the fermentation broth of Streptomyces hygroscopicus (ATCC 53653), an actinomycete discovered in a soil sample from India.[1] It is a symmetrical homodimer of a complex cyclohexadepsipeptide, featuring a unique biphenyl linkage between two oxidized tryptophan units.[2][3] The molecule is comprised of several amino and hydroxy acid residues, including D-valine, D-threonine, L-leucine, L-α-hydroxyisovaleric acid, (3R,5R)-5-hydroxypiperazic acid, and (2R,3aR,8aR)-3a-hydroxyhexahydropyrrolo[2,3b]indole 2-carboxylic acid.[2][3] this compound has garnered significant interest due to its potent activity against Gram-positive bacteria and its demonstrated efficacy in prolonging the lifespan of mice with P388 leukemia and B16 melanoma.[1] Its unusual structure and promising biological activities make it a compelling subject for further research and potential therapeutic development.

Discovery and Isolation Workflow

The discovery of this compound began with the screening of soil microorganisms for the production of novel antitumor antibiotics. The producing organism, strain C39108-P210-51, was identified as Streptomyces hygroscopicus based on its morphological, cultural, and physiological characteristics.[1] The workflow for the discovery and isolation of this compound is depicted below.

Himastatin_Discovery_Workflow cluster_discovery Discovery Phase cluster_production Production Phase cluster_purification Purification and Characterization soil_sample Soil Sample Collection (India) isolation Isolation of Actinomycete Strain C39108-P210-51 soil_sample->isolation taxonomic_id Taxonomic Identification as Streptomyces hygroscopicus isolation->taxonomic_id screening Screening for Antitumor Activity isolation->screening fermentation Fermentation in Culture Broth screening->fermentation extraction Extraction of Crude Product vlc Vacuum Liquid Chromatography extraction->vlc column_chrom Column Chromatography vlc->column_chrom crystallization Crystallization column_chrom->crystallization structure_elucidation Structural Elucidation (NMR, MS, etc.) crystallization->structure_elucidation pure_this compound Pure this compound structure_elucidation->pure_this compound Himastatin_Biosynthesis cluster_assembly Monomer Assembly and Cyclization cluster_dimerization Oxidative Dimerization nrps Non-Ribosomal Peptide Synthetase (NRPS) Assembly linear_peptide Linear Hexadepsipeptide Precursor nrps->linear_peptide cyclization Cyclization linear_peptide->cyclization monomer (+)-Himastatin Monomer cyclization->monomer oxidation Oxidation by HmtS (Cytochrome P450) monomer->oxidation radical_coupling Radical-Radical Coupling oxidation->radical_coupling This compound (-)-Himastatin radical_coupling->this compound

References

The Architecture of an Antibiotic: A Technical Guide to Himastatin Biosynthesis and Gene Cluster Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Himastatin, a potent antibiotic produced by Streptomyces hygroscopicus, presents a unique homodimeric structure with significant activity against Gram-positive bacteria.[1][2] Its complex architecture, featuring a C5-C5' linkage between two cyclotryptophan-containing hexadepsipeptide monomers, has made it a compelling target for both total synthesis and biosynthetic studies.[3][4] Understanding the intricate enzymatic machinery responsible for its production is paramount for harnessing its therapeutic potential and for the bioengineering of novel, more effective derivatives. This technical guide provides an in-depth analysis of the this compound biosynthetic gene cluster, the functions of its key enzymes, and detailed methodologies for its study.

The this compound Biosynthetic Gene Cluster (hmt)

The biosynthesis of this compound is orchestrated by a 45 kb contiguous gene cluster, designated hmt, located in the genome of Streptomyces hygroscopicus ATCC 53653.[3] The cluster was elucidated through a series of gene inactivation and complementation experiments.[3] It houses the genetic blueprints for the nonribosomal peptide synthetase (NRPS) assembly line, tailoring enzymes that modify the peptide core, and regulatory and transport proteins.

Table 1: Genes of the this compound (hmt) Biosynthetic Gene Cluster and Their Proposed Functions
GeneProposed FunctionEvidence/Notes
NRPS Genes
hmt (specific ORFs)Nonribosomal Peptide Synthetase (NRPS)Assembles the hexadepsipeptide monomer from constituent amino and hydroxy acids. Contains adenylation (A), thiolation (T), and condensation (C) domains.
Tailoring Enzymes
hmt (3 ORFs)Cytochrome P450 monooxygenasesCatalyze oxidative tailoring of the cyclized peptide.[3][4][5]
hmtSCytochrome P450 monooxygenaseCatalyzes the final oxidative dimerization of two (+)-himastatin monomers to form the C5-C5' biaryl linkage.[3][4][5]
Regulatory Genes
hmtAMerR family transcriptional regulatorAtypical regulatory gene; plays a repressive role in this compound biosynthesis.[3]
hmtBPutative acetylglutamate kinaseSuggested regulatory role.[3]
hmtDUncharacterized regulatorAtypical regulatory gene with a repressive function.[3]
Transport
hmtTTransmembrane efflux proteinLikely involved in exporting this compound out of the cell, contributing to self-resistance.[3]
Other Genes
hmtEHypothetical proteinGene inactivation suggests no direct role in this compound biosynthesis.[3]
hmtOHypothetical proteinGene inactivation suggests no direct role in this compound biosynthesis.[3]
hmtPHypothetical proteinGene inactivation suggests no direct role in this compound biosynthesis.[3]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the assembly-line logic of a nonribosomal peptide synthetase (NRPS) and concludes with a series of oxidative modifications.

Himastatin_Biosynthesis Substrates Amino Acid & Hydroxy Acid Precursors NRPS hmt NRPS Assembly Line Substrates->NRPS Linear_Peptide Linear Hexadepsipeptide NRPS->Linear_Peptide TE_Domain Thioesterase Domain Cyclized_Monomer Cyclized Monomer Linear_Peptide->Cyclized_Monomer Cyclization (TE Domain) Tailored_Monomer (+)-Himastatin Monomer Cyclized_Monomer->Tailored_Monomer Oxidative Tailoring P450s 3 x Cytochrome P450s This compound (-)-Himastatin Tailored_Monomer->this compound Oxidative Dimerization HmtS HmtS (P450)

Caption: The biosynthetic pathway of this compound.

The process initiates with the NRPS-mediated assembly of a linear hexadepsipeptide from its constituent amino acid and α-hydroxy acid precursors. The thioesterase (TE) domain of the NRPS then catalyzes the cyclization of this linear precursor. Following cyclization, the monomer undergoes a series of oxidative tailoring steps mediated by three distinct cytochrome P450 enzymes.[3][4] The final and crucial step is the oxidative dimerization of two (+)-himastatin monomers, a reaction catalyzed by the cytochrome P450 enzyme, HmtS, to form the mature (-)-himastatin.[3][5] This dimerization is proposed to proceed via a radical-radical coupling mechanism and is essential for the antibiotic activity of the molecule.[3][4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway and the characterization of its gene cluster involve a combination of molecular biology, bioinformatics, and analytical chemistry techniques.

Workflow for this compound Gene Cluster Identification and Characterization

Experimental_Workflow Genome_Mining Genome Mining of S. hygroscopicus BGC_Identification Identification of Putative hmt Gene Cluster (antiSMASH) Genome_Mining->BGC_Identification Gene_Inactivation Gene Inactivation (e.g., PCR-targeting) BGC_Identification->Gene_Inactivation Heterologous_Expression Heterologous Expression of hmt Cluster BGC_Identification->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays BGC_Identification->Enzyme_Assays Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Gene_Inactivation->Metabolite_Analysis Structure_Elucidation Structure Elucidation (NMR, HRMS) Metabolite_Analysis->Structure_Elucidation Heterologous_Expression->Metabolite_Analysis Pathway_Confirmation Pathway Confirmation Structure_Elucidation->Pathway_Confirmation Enzyme_Assays->Pathway_Confirmation

Caption: Experimental workflow for this compound BGC analysis.

1. Gene Cluster Identification via Genome Mining

  • Objective: To identify the putative this compound biosynthetic gene cluster (BGC) in the genome of Streptomyces hygroscopicus.

  • Methodology:

    • Genomic DNA Isolation: Isolate high-quality genomic DNA from a culture of S. hygroscopicus.

    • Whole-Genome Sequencing: Sequence the genome using a combination of short- and long-read sequencing technologies (e.g., Illumina and Oxford Nanopore) to obtain a high-quality, contiguous genome assembly.[6]

    • Bioinformatic Analysis: Analyze the assembled genome sequence using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.[7][8] Look for clusters containing genes encoding NRPSs and cytochrome P450 enzymes, which are hallmarks of this compound biosynthesis.

2. Functional Gene Analysis through Inactivation and Complementation

  • Objective: To determine the function of individual genes within the identified hmt cluster.

  • Methodology:

    • Gene Inactivation: Create targeted knockouts of specific genes (e.g., NRPS genes, P450 genes, regulatory genes) within the hmt cluster using PCR-targeting methods or CRISPR-Cas9-based genome editing.

    • Fermentation and Metabolite Extraction: Culture the wild-type and mutant strains under conditions conducive to this compound production. Extract the secondary metabolites from the culture broth and mycelium using organic solvents.

    • Comparative Metabolite Profiling: Analyze the metabolite extracts from the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The absence of this compound and the accumulation of biosynthetic intermediates in the mutant strains can provide insights into the function of the inactivated gene.[3]

    • Complementation: To confirm that the observed phenotype is due to the gene knockout, reintroduce a functional copy of the inactivated gene into the mutant strain on an integrative or replicative plasmid. Restoration of this compound production confirms the gene's role in the biosynthetic pathway.

3. Heterologous Expression of the hmt Gene Cluster

  • Objective: To express the entire hmt gene cluster in a genetically tractable host to facilitate its study and for the potential production of this compound and its analogs.[9]

  • Methodology:

    • BGC Cloning: Clone the entire ~45 kb hmt gene cluster from the genomic DNA of S. hygroscopicus into a suitable expression vector (e.g., a bacterial artificial chromosome or a cosmid). Gibson assembly or transformation-associated recombination (TAR) in yeast are effective methods for cloning large DNA fragments.[10]

    • Host Strain Selection: Choose a suitable heterologous host, typically a well-characterized Streptomyces strain such as S. coelicolor or S. lividans, that is known to be a good producer of secondary metabolites and for which genetic tools are readily available.[9][11]

    • Transformation and Expression: Introduce the vector containing the hmt cluster into the chosen heterologous host via protoplast transformation or conjugation.

    • Production Analysis: Culture the heterologous host and analyze for the production of this compound using HPLC and LC-MS as described above.[6]

4. In Vitro Characterization of Biosynthetic Enzymes

  • Objective: To biochemically characterize the key enzymes in the this compound pathway, such as the NRPS domains and the tailoring enzymes.

  • Methodology:

    • Gene Cloning and Protein Expression: Clone the genes encoding the enzymes of interest (e.g., a specific NRPS adenylation domain, a P450 enzyme) into an expression vector and overexpress the protein in a suitable host like E. coli.

    • Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

    • Enzyme Assays:

      • NRPS Adenylation (A) Domain Assay: The substrate specificity of A-domains can be determined using an ATP-pyrophosphate (PPi) exchange assay. This involves incubating the purified A-domain with ATP, the amino acid substrate, and radiolabeled [³²P]PPi. The incorporation of radioactivity into ATP is measured, indicating substrate-dependent ATP-PPi exchange.

      • Cytochrome P450 Assay: The activity of the tailoring P450 enzymes and HmtS can be assayed by incubating the purified enzyme with the appropriate substrate (e.g., the cyclized monomer for the tailoring enzymes, or the (+)-himastatin monomer for HmtS) and a source of reducing equivalents (e.g., NADPH and a P450 reductase). The reaction products can then be analyzed by HPLC and LC-MS.[12]

Conclusion

The elucidation of the this compound biosynthetic pathway and the characterization of its gene cluster have provided a detailed roadmap for the production of this complex antibiotic. The methodologies outlined in this guide represent a general framework for the investigation of natural product biosynthesis. A thorough understanding of the genetic and biochemical basis of this compound formation not only quenches scientific curiosity but also paves the way for the rational design and bio-engineering of novel this compound analogs with improved pharmacological properties, thereby contributing to the ongoing battle against antibiotic resistance.

References

Technical Guide: Unraveling the Mechanism of Action of Himastatin on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Himastatin is a potent, naturally occurring homodimeric cyclohexadepsipeptide antibiotic with significant activity against Gram-positive bacteria[1][2][3]. Its unique structure, featuring a critical C5–C5' linkage between two cyclotryptophan residues, has presented a considerable synthetic challenge[1][4][5]. Recent advances in its total synthesis have enabled detailed investigations into its mechanism of action, revealing that its primary target is the bacterial cell membrane[1][4]. This technical guide synthesizes the current understanding of how this compound interacts with and disrupts bacterial membranes, presenting key data, experimental methodologies, and a visual representation of its mode of action.

Core Mechanism of Action: Membrane Disruption

  • Direct Visualization: A fluorescently tagged this compound variant has been shown to accumulate directly within the cell membranes of bacteria[4]. Microscopy studies revealed that at sub-lethal concentrations, this compound induces notable membrane defects, including patches of membrane thickening[1]. At lethal concentrations, these defects become more severe, with observations of membrane extrusions coinciding with the accumulation of the antibiotic[5].

  • Rapid Permeabilization: this compound acts rapidly to compromise the membrane's barrier function. At concentrations twice its minimum inhibitory concentration (MIC), it causes membrane permeabilization in Bacillus subtilis within 30 minutes, as demonstrated by the influx of the viability stain SYTOX Green[1]. This rapid action is consistent with a mechanism based on physical perturbation of the membrane, similar to the FDA-approved antibiotic daptomycin, rather than slower processes like the inhibition of cell-wall biosynthesis[1].

  • Inhibition by Lipids: Early investigations demonstrated that the antibiotic activity of this compound is significantly reduced in the presence of phospholipids and sodium salts of fatty acids[1][6][7]. This suggests a direct interaction between this compound and the lipid components of the cell membrane, where the lipids may sequester the antibiotic, preventing it from reaching its target[6][7].

The homodimeric structure of this compound is essential for its activity. The C5–C5' bond that links the two monomeric subunits is critical; monomeric derivatives of this compound are essentially inactive, with MIC values ≥64 µg/mL[1].

Proposed Molecular Interaction Pathway

Based on current evidence, the interaction of this compound with the bacterial membrane can be visualized as a multi-step process. The antibiotic, a complex dimer, first localizes to the membrane. It then inserts into the lipid bilayer, causing physical disruption. This disruption leads to a loss of membrane integrity, permeabilization, and ultimately, cell death.

cluster_0 This compound Action Pathway This compound This compound Dimer Membrane Gram-Positive Bacterial Membrane This compound->Membrane Initial Binding Accumulation Accumulation and Insertion into Membrane Membrane->Accumulation Disruption Physical Disruption: Membrane Thickening & Extrusions Accumulation->Disruption Permeabilization Membrane Permeabilization & Depolarization Disruption->Permeabilization Death Loss of Ionic Gradients & Cell Death Permeabilization->Death

Caption: Proposed mechanism of this compound action on bacterial membranes.

Quantitative Data: Antimicrobial Activity

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in vitro growth of bacteria[8]. This compound is selectively active against Gram-positive bacteria[2][3].

Test OrganismStrainMIC (µg/mL)Reference
Bacillus subtilisATCC 66331.56[2]
Staphylococcus aureusA95371.56[2]
Staphylococcus aureusSmith1-2[1]
Staphylococcus aureus(MRSA)1-2[1]
Enterococcus faecalisA206883.12[2]
Enterococcus faecalis(VRE)1-2[1]
Bacillus subtilis-1-2[1]
This compound Monomer(Various)≥64[1]

Key Experimental Protocols

Detailed, step-by-step protocols for studying this compound specifically are proprietary to the research groups that have published on the topic. However, based on the methodologies described in the literature, the following represents a generalized approach for the key experiments used to elucidate its mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the standard broth microdilution method[1].

  • Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Membrane Depolarization Assay

This protocol uses a voltage-sensitive fluorescent dye, such as DiSC₃(5), to detect changes in membrane potential[9][10][11].

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells. Resuspend them in a buffer (e.g., PBS) to a specific optical density (e.g., OD₆₀₀ of 0.2 for B. subtilis)[9][11].

  • Dye Loading: Add the DiSC₃(5) dye to the cell suspension (e.g., to a final concentration of 1 µM) and incubate in the dark until the fluorescence signal stabilizes. The dye enters the polarized cells and its fluorescence is quenched[9][11].

  • Measurement: Place the cell suspension in a fluorometer. Record the baseline fluorescence.

  • Treatment: Add this compound at the desired concentration (e.g., 2x MIC) to the cell suspension.

  • Data Acquisition: Continuously monitor the fluorescence intensity. Membrane depolarization causes the dye to be released from the cells, resulting in an increase in fluorescence (dequenching)[10][12]. A known depolarizing agent (e.g., valinomycin) can be used as a positive control.

Fluorescence Microscopy for Localization

This protocol uses a fluorescently labeled this compound derivative to visualize its interaction with bacterial cells[1][4].

  • Probe Synthesis: Synthesize a this compound derivative with a fluorescent tag (e.g., TAMRA)[1]. It is crucial to use a heterodimer with a single label to ensure the molecule retains its antimicrobial activity[4].

  • Cell Culture: Grow bacteria on a glass-bottom dish suitable for microscopy.

  • Treatment: Treat the bacteria with the fluorescent this compound probe at various concentrations (e.g., sub-MIC and supra-MIC levels).

  • Imaging: After a set incubation period, wash the cells to remove the unbound probe.

  • Analysis: Visualize the cells using fluorescence microscopy. Analyze the images to determine the subcellular localization of the probe and observe any morphological changes to the bacterial cells or their membranes[5].

cluster_1 Workflow for Investigating this compound's Mechanism Start Hypothesis: This compound targets bacterial membranes MIC Determine Potency (MIC Assay) Start->MIC Fluorescent_Probe Synthesize Fluorescent This compound Heterodimer Start->Fluorescent_Probe Depolarization_Assay Measure Membrane Potential (Depolarization Assay) MIC->Depolarization_Assay Permeability_Assay Assess Membrane Integrity (SYTOX Green Assay) MIC->Permeability_Assay Microscopy Localization Studies (Fluorescence Microscopy) Fluorescent_Probe->Microscopy Conclusion Conclusion: This compound disrupts membrane integrity leading to cell death Microscopy->Conclusion Depolarization_Assay->Conclusion Permeability_Assay->Conclusion

References

An In-depth Technical Guide on the Antitumor Properties of the Natural Product Himastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himastatin, a complex hexadepsipeptide natural product isolated from Streptomyces hygroscopicus, has demonstrated notable antitumor properties in early preclinical studies.[1] This technical guide provides a comprehensive overview of the existing research on this compound's anticancer activity, detailing its proposed mechanism of action, available quantitative data, and relevant experimental methodologies. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this unique dimeric molecule. While initial findings are promising, this guide also highlights the current gaps in knowledge, particularly concerning the specific intracellular signaling pathways modulated by this compound in cancer cells, warranting further investigation into its precise molecular targets.

Introduction

This compound is a symmetrical dimeric natural product characterized by a unique C2-symmetric structure, composed of two identical cyclohexadepsipeptide monomers linked by a biaryl bond.[2] Initially identified for its potent activity against Gram-positive bacteria, subsequent investigations revealed its capacity to prolong the lifespan of mice bearing P388 leukemia and B16 melanoma xenografts, establishing its potential as an antitumor agent.[3][4] The intricate structure of this compound has presented a significant synthetic challenge, though total synthesis has been achieved, paving the way for the generation of analogs and further structure-activity relationship (SAR) studies.[5] This guide synthesizes the available data on this compound's antitumor effects, with a focus on its mechanism, quantitative efficacy, and the experimental approaches used for its evaluation.

Mechanism of Action

The primary mechanism underlying this compound's biological activity, including its antitumor effects, is believed to be the disruption of cell membrane integrity.[1][4] This hypothesis is supported by several key observations:

  • Inhibition by Fatty Acids: The antibacterial and cytotoxic activities of this compound are significantly inhibited by the presence of fatty acid sodium salts and phospholipids.[1][3] This suggests that this compound may interact with the lipid components of cell membranes, and that this interaction is crucial for its function.

  • Structural Similarity to Membrane-Disrupting Peptides: Although structurally unique, this compound shares functional characteristics with other membrane-active peptides, whose primary mode of action involves permeabilizing the cell membrane.[1]

  • Lack of Distal Site Activity: In vivo studies have shown that while this compound is effective against localized tumors, it lacks activity at distal sites.[1][3] It is speculated that this may be due to the formation of complexes with lipids in vivo, which could prevent its distribution to other tumor locations.[1]

The proposed mechanism involves the insertion of the lipophilic this compound molecule into the cancer cell membrane, leading to the formation of pores or other structural disruptions. This compromises the membrane's integrity, leading to leakage of cellular contents and ultimately, cell death.

cluster_membrane Cancer Cell Membrane Lipid_Bilayer Lipid Bilayer This compound This compound Membrane_Insertion Membrane Insertion This compound->Membrane_Insertion Interaction with lipids Pore_Formation Pore Formation/ Disruption Membrane_Insertion->Pore_Formation Loss_of_Integrity Loss of Membrane Integrity Pore_Formation->Loss_of_Integrity Cell_Death Cell Death (Necrosis/Apoptosis) Loss_of_Integrity->Cell_Death

Caption: Proposed mechanism of this compound-induced cell death.

While membrane disruption is the leading hypothesis, the precise molecular interactions and the potential involvement of specific membrane proteins or lipid rafts remain to be elucidated. Furthermore, it is plausible that downstream signaling cascades are initiated as a consequence of membrane damage, although no specific pathways have been definitively identified in the context of this compound's antitumor activity.

Quantitative Antitumor Data

The available quantitative data on this compound's antitumor properties are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µg/mL)Reference
HCT-116Colon Adenocarcinoma9.7[2]
B16-F10Melanoma9.7[2]
MoserHuman Colon15.6[2]
Table 2: In Vivo Antitumor Activity of this compound
Tumor ModelHostTreatment Schedule% T/COptimal Dose (mg/kg/injection)Reference
P388 LeukemiaCDF1 micei.p. injection, days 1, 5, 91400.8[3]
B16 MelanomaBDF1 micei.p. injection, days 1-91361.2[3]

% T/C = (Median survival time of treated group / Median survival time of control group) x 100

These data indicate that this compound possesses moderate cytotoxic activity against the tested cancer cell lines in vitro and demonstrates a modest increase in the survival of mice in in vivo models of leukemia and melanoma.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key assays used to evaluate the antitumor properties of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT-116, B16-F10)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Adhere Allow Cells to Adhere Overnight Seed_Cells->Adhere Treat Treat with Serial Dilutions of this compound Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for MTT cytotoxicity assay.
In Vivo Antitumor Activity (P388 Leukemia and B16 Melanoma Models)

While the exact, detailed protocols used in the initial studies on this compound are not fully available in the public domain, a general methodology for such in vivo experiments can be outlined based on standard practices.

Materials:

  • P388 leukemia or B16 melanoma cell lines

  • Syngeneic mice (e.g., CDF1 for P388, BDF1 for B16)

  • Sterile saline or appropriate vehicle for injection

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement (for solid tumors)

General Procedure (P388 Leukemia Model):

  • Tumor Inoculation: Inject a known number of P388 leukemia cells (e.g., 1 x 10^6 cells) intraperitoneally (i.p.) into each mouse.

  • Treatment: Randomly divide the mice into control and treatment groups. On specified days post-inoculation (e.g., days 1, 5, and 9), administer this compound (at various doses) or the vehicle control via i.p. injection.

  • Monitoring: Monitor the mice daily for signs of toxicity and record survival time.

  • Data Analysis: Calculate the median survival time for each group and determine the % T/C value.

General Procedure (B16 Melanoma Model):

  • Tumor Inoculation: Inject a known number of B16 melanoma cells (e.g., 0.5 mL of a 10% cell homogenate) intraperitoneally or subcutaneously into each mouse.

  • Treatment: Begin treatment on a specified day post-inoculation (e.g., daily from day 1 to day 9). Administer this compound (at various doses) or the vehicle control via i.p. injection.

  • Monitoring: For subcutaneous tumors, measure tumor volume regularly using calipers. For i.p. models, monitor survival time.

  • Data Analysis: For survival studies, calculate the median survival time and % T/C. For solid tumor models, compare the tumor growth rates between the treated and control groups.

Start Start Inoculate Inoculate Mice with Tumor Cells (i.p. or s.c.) Start->Inoculate Randomize Randomize into Control & Treatment Groups Inoculate->Randomize Treat Administer this compound or Vehicle Randomize->Treat Monitor Monitor Survival Time and/or Tumor Volume Treat->Monitor Analyze Calculate % T/C or Tumor Growth Inhibition Monitor->Analyze End End Analyze->End

Caption: General workflow for in vivo antitumor studies.

Signaling Pathways

Currently, there is a significant gap in the literature regarding the specific intracellular signaling pathways that are modulated by this compound in cancer cells. The primary hypothesis for its mechanism of action centers on direct physical disruption of the cell membrane, which would lead to a cascade of cellular events, including ionic imbalance and eventual cell death, potentially bypassing the need for specific signaling pathway engagement for its primary cytotoxic effect.

However, it is plausible that sublethal concentrations of this compound or the cellular response to membrane stress could trigger specific signaling cascades. Potential pathways that could be investigated include:

  • Stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) pathway: Often activated in response to membrane stress and can lead to apoptosis.

  • p38 MAPK pathway: Another stress-responsive pathway that can regulate apoptosis and cell cycle arrest.

  • Calcium signaling: Disruption of membrane integrity would lead to an influx of extracellular calcium, a ubiquitous second messenger that can trigger a multitude of signaling events, including apoptosis.

Further research employing techniques such as phosphoproteomics, transcriptomics, and targeted pathway analysis is required to elucidate the specific signaling consequences of this compound treatment in cancer cells.

Conclusion and Future Directions

This compound is a fascinating natural product with demonstrated, albeit modest, antitumor activity in early preclinical models. Its proposed mechanism of action, involving the disruption of cancer cell membranes, presents a potentially attractive therapeutic strategy that could circumvent some common mechanisms of drug resistance.

However, to advance this compound as a potential anticancer therapeutic, several key areas require further investigation:

  • Detailed Mechanistic Studies: Elucidation of the precise molecular interactions between this compound and the cancer cell membrane is needed.

  • Identification of Intracellular Targets and Signaling Pathways: A comprehensive analysis of the signaling pathways affected by this compound is crucial to understand its full mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound allows for the creation of analogs. SAR studies could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy in a Broader Range of Models: Evaluation of this compound in additional cancer models, including orthotopic and patient-derived xenograft (PDX) models, is necessary to better predict its clinical potential.

  • Addressing the Lack of Distal Site Activity: Strategies to overcome the apparent inactivation or sequestration of this compound in vivo, such as formulation in nano-carriers, could enhance its therapeutic index.

References

Himastatin: A Technical Guide to its Antibiotic Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibiotic properties of himastatin, a complex dimeric peptide antibiotic, with a specific focus on its activity against Gram-positive bacteria. This compound, originally isolated from Streptomyces hygroscopicus, has demonstrated significant potential as an antimicrobial agent.[1][2] This document outlines its mechanism of action, summarizes its inhibitory activity, and provides detailed experimental protocols for its evaluation.

Core Concepts and Mechanism of Action

This compound is a homodimeric macrocyclic peptide that exhibits selective activity against Gram-positive bacteria while being inactive against Gram-negative bacteria.[1][2] The unique structural feature of this compound is a central C5–C5′ linkage between two cyclotryptophan residues, which is critical for its biological activity.[3][4] Research suggests that this compound's primary mechanism of action involves the disruption of the bacterial cell membrane.[4][5] This hypothesis is supported by findings that the presence of phospholipids and fatty acid sodium salts can reduce its antibacterial efficacy, suggesting an interaction with lipid components of the cell envelope.[3][6] Fluorescently labeled this compound variants have been observed to accumulate in the cell membranes of bacteria, leading to changes in membrane morphology and subsequent cell death.[5][7]

Himastatin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_envelope Gram-Positive Bacterial Cell Envelope cluster_intracellular Intracellular Space This compound This compound Membrane Cell Membrane (Phospholipid Bilayer) This compound->Membrane Accumulates in & interacts with membrane Cell_Death Cell Death Membrane->Cell_Death Disrupts membrane integrity Peptidoglycan Peptidoglycan Layer

Caption: Hypothesized mechanism of action of this compound against Gram-positive bacteria.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound against a range of Gram-positive bacteria has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the reported MIC values.

Bacterial StrainMIC (µg/mL)Reference
Enterococcus faecalis A20688>100[2]
Enterococcus faecalis A25707 (ATCC 29212)>100[2]
Enterococcus faecalis A25708 (ATCC 33186)>100[2]
Staphylococcus aureus A95371.56[2]
Staphylococcus aureus A9604 (ATCC 6538P)0.78[2]
Staphylococcus aureus A98830.78[2]
Staphylococcus epidermidis A111970.78[2]
Streptococcus pyogenes A203310.39[2]
Bacillus subtilis A10762 (ATCC 6633)0.1[2]
Methicillin-sensitive S. aureus (MSSA)1-2[8][9]
Methicillin-resistant S. aureus (MRSA)1-2[8][9]
Vancomycin-sensitive Enterococcus (VSE)1-2[8]
Vancomycin-resistant Enterococcus (VRE)1-2[8]

Experimental Protocols

The determination of this compound's antibiotic activity is primarily achieved through the broth microdilution method.[3][8] This technique is a standardized and widely accepted method for determining the MIC of an antimicrobial agent.

Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Pure cultures of the desired Gram-positive bacteria.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is a commonly used medium.
  • This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar plate.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of this compound:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the growth medium to obtain a range of desired concentrations.
  • Typically, 100 µL of broth is added to each well, and then 100 µL of the this compound solution is added to the first well and serially diluted down the plate.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
  • Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
  • Growth is determined by visual inspection for turbidity or by using a spectrophotometric plate reader.

Start [label="Start: Prepare Materials", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculum_Prep [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; Serial_Dilution [label="Perform 2-Fold Serial Dilution\nof this compound in 96-Well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="Inoculate Wells with Bacterial Suspension", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate Plate at 37°C\nfor 16-20 hours", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Results [label="Visually Inspect for Growth\n(Turbidity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Determine_MIC [label="Determine MIC:\nLowest concentration with no visible growth", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Inoculum_Prep; Start -> Serial_Dilution; Inoculum_Prep -> Inoculate; Serial_Dilution -> Inoculate; Inoculate -> Incubate; Incubate -> Read_Results; Read_Results -> Determine_MIC; }

Caption: Experimental workflow for the broth microdilution assay to determine MIC.

Conclusion

This compound demonstrates potent antibiotic activity against a variety of Gram-positive bacteria, including clinically relevant methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains. Its unique structure and membrane-disrupting mechanism of action make it a compelling candidate for further drug development in an era of increasing antibiotic resistance. The methodologies outlined in this guide provide a framework for the continued investigation and evaluation of this compound and its derivatives.

References

The Dimeric Cyclohexadepsipeptide Architecture of Himastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himastatin, a natural product isolated from Streptomyces himastatinicus, is a unique homodimeric cyclohexadepsipeptide with significant antitumor and antibiotic properties.[1] Its complex molecular architecture, characterized by a C2-symmetric structure and a central biaryl linkage, has presented a formidable challenge to synthetic chemists and has been a subject of extensive research. This technical guide provides an in-depth analysis of the core structure of this compound, detailing its elucidation, key chemical features, and the experimental methodologies employed in its characterization and synthesis. Quantitative data are presented in structured tables for clarity, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

Core Structure and Chemical Features

This compound is a dimeric molecule, with each monomeric unit being a cyclohexadepsipeptide. The two monomers are connected by a C5-C5' biphenyl bond between two oxidized and cyclized tryptophan residues.[1][2] This central biaryl linkage is a critical feature for its biological activity.[3][4]

Each monomeric subunit is composed of six distinct moieties:

  • D-valine

  • D-threonine

  • L-leucine

  • L-α-hydroxyisovaleric acid

  • (3R,5R)-5-hydroxypiperazic acid

  • (2R,3aR,8aR)-3a-hydroxyhexahydropyrrolo[2,3b]indole 2-carboxylic acid[1][2]

The stereochemistry of the cyclotryptophan residue was a subject of revision, ultimately confirmed through total synthesis.[4][5] The alternating sequence of D- and L-amino acids is another notable characteristic of this natural product.[3]

Quantitative Structural Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Data obtained in CDCl₃ as reported by Leet et al., 1996.[2]

ResidueAtom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Val NH7.25 (d, 10.0)-
4.18 (dd, 10.0, 7.0)57.0
2.52 (m)30.5
1.05 (d, 6.8)19.5
Cγ'1.01 (d, 6.8)18.6
CO-173.2
Thr NH7.38 (d, 9.5)-
4.94 (d, 10.5)60.6
4.40 (m)66.5
1.35 (d, 6.0)17.2
CO-173.0
Leu NH7.08 (d, 10.5)-
4.84 (m)53.6
1.64 (m)39.3
1.64 (m)24.8
0.98 (d, 6.5)22.8
Cδ'0.95 (d, 6.5)22.0
CO-173.7
α-HIVA 5.62 (d, 8.6)78.5
2.16 (m)30.2
1.08 (d, 6.7)19.2
Cγ'0.96 (d, 6.7)17.8
CO-173.8
5-HPA NH--
C35.37 (d, 12.1)57.2
C4α2.44 (d, 14.9)36.5
C4β1.88 (ddd, 14.9, 7.1, 3.3)
C55.17 (d, 4.5)69.8
C6α3.02 (d, 12.6)48.5
C6β2.85 (m)
CO-172.5
Cyclo-Trp C25.1674.2
C3a-90.6
C47.46 (d, 1.7)112.3
C5-125.5
C67.30 (dd, 8.2, 1.7)127.8
C76.64 (d, 8.2)110.5
C7a-146.4
C8a5.11 (d, 10.5)63.5
N1-H7.52 (d, 8.5)-
N8-H4.10 (d, 10.5)-
CO-171.5

Abbreviations: Val = Valine, Thr = Threonine, Leu = Leucine, α-HIVA = α-Hydroxyisovaleric acid, 5-HPA = 5-Hydroxypiperazic acid, Cyclo-Trp = Cyclotryptophan derivative. Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, t = triplet, m = multiplet. Coupling constants (J) are in Hertz.

Experimental Protocols

The structural elucidation and total synthesis of this compound involved a series of key experimental procedures. Detailed methodologies for these pivotal experiments are provided below.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments, including COSY, HMQC, and HMBC, were utilized to establish the connectivity of the amino acid and hydroxy acid residues.[2]

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was initially used to determine the molecular weight of this compound.[6] High-Resolution Mass Spectrometry (HRMS) provided the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) experiments were performed on the protonated molecule to obtain fragmentation patterns, which were crucial for sequencing the depsipeptide chain.[2]

Chemical Degradation

Ozonolysis: To confirm the dimeric nature and the biphenyl linkage, this compound was subjected to degradative ozonolysis.[1][2]

  • Procedure: A solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution until the starting material is consumed (monitored by TLC). The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. A reducing agent (e.g., dimethyl sulfide or triphenylphosphine) is added to work up the ozonide intermediate, yielding the corresponding monomeric carbonyl compounds.[7][8] The resulting monomeric fragments are then analyzed by MS and NMR to confirm the structure of the monomeric unit.[2]

Key Synthetic Transformations

Stille Coupling for Biaryl Linkage Formation (Danishefsky Synthesis): The initial total synthesis of this compound utilized a Stille coupling reaction to form the central C5-C5' biaryl bond at an early stage.[4][5][9]

  • Procedure: To a solution of the aryl iodide precursor of the cyclotryptophan subunit in an appropriate solvent (e.g., THF or DMF), is added the corresponding aryl stannane derivative. A palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand, is then added. The reaction mixture is heated to facilitate the cross-coupling. After completion, the reaction is quenched and the product is purified by chromatography.[9]

Oxidative Dimerization of Monomers (Movassaghi Synthesis): A more recent, bio-inspired total synthesis features a late-stage oxidative dimerization of the monomeric cyclohexadepsipeptide.[3][10][11]

  • Procedure: The monomeric precursor is dissolved in a chlorinated solvent such as 1,2-dichloroethane. An oxidizing agent, for example, copper(II) hexafluoroantimonate (Cu(SbF₆)₂), in the presence of a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP), is added to the solution at room temperature. The reaction proceeds via a radical-radical coupling mechanism to form the dimeric this compound. The product is then purified using chromatographic techniques.[3][11]

Visualized Workflows and Pathways

Biosynthetic Pathway of this compound

The biosynthesis of this compound involves the formation of the monomeric cyclohexadepsipeptide followed by an enzyme-catalyzed oxidative dimerization.[3]

This compound Biosynthesis cluster_Monomer Monomer Synthesis cluster_Dimer Dimerization Amino Acid Precursors Amino Acid Precursors NRPS Assembly NRPS Assembly Amino Acid Precursors->NRPS Assembly Non-Ribosomal Peptide Synthetase Cyclization Cyclization NRPS Assembly->Cyclization Monomeric Cyclohexadepsipeptide Monomeric Cyclohexadepsipeptide Cyclization->Monomeric Cyclohexadepsipeptide Oxidative Enzyme (HmtS) Oxidative Enzyme (HmtS) Monomeric Cyclohexadepsipeptide->Oxidative Enzyme (HmtS) Oxidation This compound Dimer This compound Dimer Oxidative Enzyme (HmtS)->this compound Dimer Radical-Radical Coupling Structural Elucidation Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Degradation Chemical Degradation This compound Isolate This compound Isolate Mass Spectrometry Mass Spectrometry This compound Isolate->Mass Spectrometry Molecular Weight, Formula NMR Spectroscopy NMR Spectroscopy This compound Isolate->NMR Spectroscopy Connectivity, Stereochemistry Ozonolysis Ozonolysis This compound Isolate->Ozonolysis Confirms Dimer Proposed Structure Proposed Structure Mass Spectrometry->Proposed Structure Fragmentation Pattern NMR Spectroscopy->Proposed Structure 2D Correlations Ozonolysis->Proposed Structure Monomer Structure Total Synthesis Total Synthesis Proposed Structure->Total Synthesis Validation Confirmed Structure Confirmed Structure Total Synthesis->Confirmed Structure This compound Mechanism of Action This compound Dimer This compound Dimer Membrane Binding Membrane Binding This compound Dimer->Membrane Binding Hydrophobic & Electrostatic Interactions Bacterial Cell Membrane Bacterial Cell Membrane Bacterial Cell Membrane->Membrane Binding Membrane Disruption Membrane Disruption Membrane Binding->Membrane Disruption Pore Formation/ Lipid Reorganization Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Loss of Integrity

References

The Role of Cytochrome P450 Enzymes in Himastatin Dimerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himastatin, a hexadepsipeptide natural product, exhibits potent antibiotic activity primarily against Gram-positive bacteria. Its unique homodimeric structure is essential for its biological function. The final and crucial step in the biosynthesis of this compound is a C-C bond formation that dimerizes two monomeric precursors. This complex oxidative coupling is catalyzed by a dedicated cytochrome P450 enzyme, HmtS. This technical guide provides an in-depth analysis of the role of HmtS in this compound dimerization, detailing the proposed catalytic mechanism, summarizing key experimental findings, and providing protocols for relevant assays. The information presented is intended to support further research into this fascinating enzymatic transformation and to aid in the development of novel antibiotics and biocatalysts.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, isolated from Streptomyces himastatinicus, represents a promising scaffold due to its complex dimeric structure, which is critical for its bioactivity.[1] The biosynthesis of this compound involves a series of post-translational modifications of a linear peptide precursor, culminating in an oxidative dimerization to form the final bioactive molecule.[1][2] Understanding the enzymatic machinery responsible for this key dimerization step is paramount for harnessing this biosynthetic pathway for the production of this compound analogs and for the development of new biocatalytic tools.

Central to this process is the cytochrome P450 enzyme HmtS, which catalyzes the formation of the C5-C5' bond between two cyclotryptophan residues of the this compound monomers.[1][2] This guide will delve into the current understanding of HmtS's function, drawing from key studies in the field.

The Dimerization Pathway and the Role of HmtS

The biosynthesis of this compound concludes with a series of oxidative tailoring steps performed by three cytochrome P450 enzymes: HmtT, HmtN, and HmtS.[2] The final transformation is the dimerization of two molecules of the monomeric precursor, (+)-himastatin monomer, to yield the mature (-)-himastatin.

Himastatin_Biosynthesis cluster_dimerization Dimerization Step Linear Peptide Precursor Linear Peptide Precursor Cyclized Monomer Cyclized Monomer Linear Peptide Precursor->Cyclized Monomer Multiple Steps Oxidized Monomer 1 Oxidized Monomer 1 Cyclized Monomer->Oxidized Monomer 1 HmtT Oxidized Monomer 2 (+)-Himastatin Monomer Oxidized Monomer 1->Oxidized Monomer 2 HmtN (-)-Himastatin (-)-Himastatin Oxidized Monomer 2->(-)-Himastatin HmtS (P450)

Caption: Final oxidative steps in this compound biosynthesis.

The Proposed Catalytic Mechanism of HmtS

The dimerization catalyzed by HmtS is proposed to proceed via a radical-radical coupling mechanism.[1][2] This mechanism is thought to involve the following steps:

  • Substrate Binding: Two molecules of the (+)-himastatin monomer bind to the active site of HmtS.

  • Radical Formation: The heme iron center of HmtS, in its activated oxygen-bound state, abstracts a hydrogen atom from the indoline N-H group of each monomer in rapid succession. This generates two cyclotryptophan radicals.

  • Radical-Radical Coupling: The two highly reactive radical species, held in close proximity within the enzyme's active site, undergo a coupling reaction to form the C5-C5' bond, yielding the dimeric this compound.

  • Product Release: The final product, (-)-himastatin, is released from the enzyme.

HmtS_Mechanism cluster_enzyme HmtS Active Site Monomer1 Monomer 1 Radical1 Monomer 1 Radical Monomer1->Radical1 H- abstraction Monomer2 Monomer 2 Radical2 Monomer 2 Radical Monomer2->Radical2 H- abstraction Dimer (-)-Himastatin Radical1->Dimer C-C Coupling Radical2->Dimer C-C Coupling

Caption: Proposed radical-radical coupling mechanism of HmtS.

Experimental Data

Currently, there is a lack of publicly available quantitative data on the enzymatic activity of HmtS, such as Michaelis-Menten kinetics (Km and kcat) or detailed biochemical characterization (e.g., optimal pH and temperature). The primary research has focused on the identification of the gene and the qualitative confirmation of its role in dimerization through gene knockout and heterologous expression studies.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of HmtS and this compound dimerization, primarily adapted from the thesis of D'Angelo (2022), which provides extensive detail on the chemical synthesis aspect that was bio-inspired by the enzymatic reaction.

Heterologous Expression and Purification of HmtS

A detailed protocol for the heterologous expression and purification of HmtS is not explicitly available in the primary literature. However, a general procedure for expressing and purifying microbial cytochrome P450 enzymes can be followed:

  • Gene Cloning: The gene encoding HmtS is amplified from the genomic DNA of Streptomyces himastatinicus and cloned into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His-tag) for purification.

  • Heterologous Expression: The expression plasmid is transformed into a suitable host, typically E. coli BL21(DE3). The cells are grown in a rich medium (e.g., TB or LB) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced with IPTG, and the culture is incubated at a lower temperature (e.g., 16-20°C) for an extended period (16-24 hours) to enhance proper protein folding. Supplementation with a heme precursor, δ-aminolevulinic acid, is often necessary for P450 expression.

  • Cell Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent (e.g., Triton X-100 or CHAPS) to solubilize the membrane-associated P450 enzyme. Sonication or high-pressure homogenization is used to lyse the cells.

  • Purification: The lysate is clarified by ultracentrifugation, and the supernatant containing the solubilized HmtS is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

  • Characterization: The purified protein is analyzed by SDS-PAGE for purity and its concentration is determined. The characteristic CO-difference spectrum with a peak at 450 nm is used to confirm the presence of a functional P450 enzyme.

In Vitro HmtS Activity Assay

To confirm the catalytic activity of the purified HmtS, an in vitro reconstitution assay is performed. This typically involves combining the P450 enzyme with a redox partner system that can transfer electrons from a source like NADPH.

  • Reaction Mixture: A typical reaction mixture would contain:

    • Purified HmtS enzyme

    • (+)-Himastatin monomer (substrate)

    • A suitable buffer (e.g., potassium phosphate buffer, pH 7.4)

    • A redox partner system. For bacterial P450s, this can be a ferredoxin and a ferredoxin reductase, or a self-sufficient P450 reductase. A common artificial redox system consists of spinach ferredoxin and ferredoxin-NADP+ reductase.

    • NADPH as the electron donor.

  • Reaction Conditions: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Quenching and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate or methanol). The product, (-)-himastatin, is then extracted from the aqueous phase.

  • Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the dimer by comparing the retention time and mass-to-charge ratio with an authentic standard of this compound.

HmtS_Assay_Workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture: - Purified HmtS - (+)-Himastatin Monomer - Buffer - Redox Partners - NADPH Start->Prepare Reaction Mixture Incubate Incubate at 30°C Prepare Reaction Mixture->Incubate Quench Reaction Quench with Organic Solvent Incubate->Quench Reaction Extract Product Extract (-)-Himastatin Quench Reaction->Extract Product Analyze Analyze by HPLC and LC-MS Extract Product->Analyze End End Analyze->End

Caption: General workflow for an in vitro HmtS activity assay.

Conclusion

The cytochrome P450 enzyme HmtS plays a pivotal role in the biosynthesis of this compound, catalyzing the final, and arguably most critical, step of dimerization. The proposed radical-radical coupling mechanism highlights the sophisticated chemistry that can be achieved by these versatile enzymes. While significant progress has been made in identifying the key players in this compound biosynthesis and in developing a bio-inspired total synthesis, a detailed quantitative understanding of the enzymatic dimerization is still lacking. Further biochemical and structural studies on HmtS are necessary to fully elucidate its catalytic mechanism, substrate specificity, and potential for biocatalytic applications. The experimental frameworks provided in this guide offer a starting point for researchers aiming to contribute to this exciting area of natural product biosynthesis and enzyme engineering.

References

The Core of Himastatin's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the origins of Himastatin's potent bioactivity, focusing on its dual role as a promising antibacterial and anticancer agent. Drawing from key scientific literature, this document outlines the structural basis of its function, summarizes its activity through quantitative data, and provides an overview of the experimental protocols used to elucidate its mechanism of action.

Introduction to this compound

This compound is a natural product isolated from Streptomyces himastatinicus and Streptomyces hygroscopicus.[1][2] It is a unique homodimeric cyclohexadepsipeptide, meaning it consists of two identical cyclic peptide units linked together.[3] This distinct structure is central to its biological activities, which include potent effects against Gram-positive bacteria and certain cancer cell lines.[1]

Antibacterial Bioactivity: Disrupting the Microbial Fortress

The primary mechanism behind this compound's antibacterial efficacy is the disruption of the bacterial cell membrane.[4][5] This mode of action is particularly effective against Gram-positive bacteria.[1]

Mechanism of Action: Membrane Perturbation

Evidence strongly suggests that this compound targets the bacterial membrane, leading to a loss of integrity and subsequent cell death.[6][7] Confocal microscopy studies using a fluorescently labeled this compound derivative, TAMRA-himastatin, have visually confirmed its localization to the bacterial envelope.[6][7] Treatment with this compound induces noticeable defects in the bacterial membrane, including the formation of extrusions and patches of membrane thickening.[6] This membrane disruption is thought to occur through achiral interactions, as the absolute stereochemistry of this compound does not significantly impact its antibacterial potency.[6]

Himastatin_Antibacterial_Mechanism This compound This compound Bacterial_Membrane Gram-Positive Bacterial Membrane This compound->Bacterial_Membrane Accumulates at Membrane_Disruption Membrane Disruption (Defects, Extrusions, Thickening) Bacterial_Membrane->Membrane_Disruption Leads to Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Results in

Structure-Activity Relationship

The unique dimeric structure of this compound is crucial for its antibacterial activity. Several key structural features have been identified as essential for its bioactivity:

  • Dimerization: The monomeric units of this compound are inactive, highlighting the critical role of the dimeric structure.[6]

  • C5–C5' Biaryl Linkage: This central bond connecting the two cyclotryptophan residues is vital for its antibacterial properties.[6][8]

  • Depsipeptide Linkage: The presence of an ester bond within the cyclic peptide backbone is important for maintaining bioactivity.[6]

  • Piperazic Acid Residue: This non-proteinogenic amino acid contributes significantly to this compound's antibacterial effect.[6]

Interestingly, substitution of the leucine residue has been shown to have a negligible impact on its activity.[6]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial potency of this compound and its derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundBacillus subtilisStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalis (VSE)Enterococcus faecalis (VRE)
(-)-Himastatin 1 µg/mL2 µg/mL2 µg/mL2 µg/mL2 µg/mL
ent-(+)-Himastatin 1 µg/mL2 µg/mL2 µg/mL2 µg/mL2 µg/mL
meso-Himastatin 1 µg/mL2 µg/mL2 µg/mL2 µg/mL2 µg/mL
Monomeric this compound ≥64 µg/mL≥64 µg/mL≥64 µg/mL≥64 µg/mL≥64 µg/mL
TAMRA-Himastatin (Heterodimer) 6 µg/mL>64 µg/mL>64 µg/mL>64 µg/mL>64 µg/mL
TAMRA-Himastatin (Homodimer) >64 µg/mL>64 µg/mL>64 µg/mL>64 µg/mL>64 µg/mL

Data sourced from D'Angelo et al., Science (2022).[6][8]

Anticancer Bioactivity: A Membrane-Centric Approach

This compound has also demonstrated notable antitumor activity against several cancer cell lines, including P388 leukemia, B16 melanoma, and HCT-116 colon adenocarcinoma.[1][9] While the exact molecular pathways are still under investigation, evidence suggests that its anticancer effects are also linked to interactions with the cell membrane.[9]

Postulated Mechanism of Action

The cytotoxic effects of this compound on cancer cells are thought to stem from its ability to interact with and disrupt the cell membrane, a mechanism that mirrors its antibacterial activity.[9] However, the specific downstream signaling cascades leading to apoptosis or cell cycle arrest in cancer cells have not yet been fully elucidated for this compound. General apoptosis and cell cycle arrest pathways that are often implicated in cancer cell death are depicted below, but their direct activation by this compound requires further investigation.

Anticancer_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Apoptosis_Start Apoptotic Stimulus (e.g., Membrane Stress) Caspase_Activation Caspase Cascade (Caspase-8, -9, -3) Apoptosis_Start->Caspase_Activation Apoptosis_Execution Execution of Apoptosis (DNA fragmentation, Cellular disassembly) Caspase_Activation->Apoptosis_Execution Cell_Cycle_Start Cell Cycle Checkpoint Activation CDK_Inhibition Inhibition of Cyclin-Dependent Kinases (CDKs) Cell_Cycle_Start->CDK_Inhibition G2_M_Arrest G2/M Phase Arrest CDK_Inhibition->G2_M_Arrest

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the study of this compound's bioactivity. These are intended as a guide and do not replace detailed, step-by-step laboratory protocols.

Synthesis of this compound and its Derivatives

A bio-inspired, late-stage dimerization strategy has been pivotal in the total synthesis of this compound and its analogs.[6][8] This approach mimics the natural biosynthetic pathway.[6][7]

Synthesis_Workflow SPPS Solid-Phase Peptide Synthesis of Monomer Oxidative_Dimerization Oxidative Dimerization (e.g., using Cu(SbF6)2) SPPS->Oxidative_Dimerization Yields Himastatin_Product This compound Dimer Oxidative_Dimerization->Himastatin_Product Forms

Brief Protocol Outline:

  • Monomer Synthesis: The macrocyclic depsipeptide monomer is prepared using a hybrid solution/solid-phase peptide synthesis approach.[6]

  • Oxidative Dimerization: The key C5–C5' biaryl linkage is formed in the final step through an oxidative dimerization reaction, for example, using copper(II) hexafluoroantimonate (Cu(SbF6)2).[6][8]

  • Synthesis of TAMRA-Himastatin: A heterodimeric fluorescent probe is synthesized by coupling a this compound monomer with an azidolysine-containing monomer, followed by a reduction-acylation sequence to attach the TAMRA fluorophore.[6][8]

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Brief Protocol Outline:

  • Preparation of Compound Dilutions: A serial two-fold dilution of this compound or its derivatives is prepared in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Confocal Laser Scanning Microscopy

Confocal microscopy is employed to visualize the localization of fluorescently labeled this compound in bacterial cells.

Brief Protocol Outline:

  • Bacterial Culture: Bacterial cells are grown to the mid-logarithmic phase.

  • Treatment: The cells are treated with a sub-lethal concentration of TAMRA-himastatin.

  • Staining (Optional): Co-staining with a membrane dye (e.g., FM4-64) can be performed to visualize the bacterial membrane.

  • Imaging: The treated bacterial cells are imaged using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for the fluorophores used.

Apoptosis and Cell Cycle Analysis

Standard flow cytometry-based assays are used to assess apoptosis and cell cycle distribution in cancer cells treated with potential anticancer agents.

Brief Protocol Outline (Annexin V/Propidium Iodide Apoptosis Assay):

  • Cell Treatment: Cancer cells are treated with various concentrations of the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are stained with fluorescently labeled Annexin V and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Brief Protocol Outline (Propidium Iodide Cell Cycle Analysis):

  • Cell Treatment: Cancer cells are treated with the test compound.

  • Cell Fixation: Cells are harvested and fixed, typically with cold ethanol.

  • Staining: Fixed cells are treated with RNase and stained with propidium iodide.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound's unique homodimeric structure is the cornerstone of its potent antibacterial and promising anticancer activities. Its mechanism of action is primarily centered on the disruption of cellular membranes. While the antibacterial mode of action is relatively well-characterized, the precise molecular signaling pathways underlying its anticancer effects warrant further in-depth investigation. The development of a versatile synthetic route has opened the door for the creation of novel this compound analogs with potentially enhanced therapeutic properties. Future research should focus on elucidating the specific molecular targets and downstream signaling events in cancer cells, which will be crucial for the rational design of this compound-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Himastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of Himastatin, a potent antibiotic with a unique homodimeric structure. The protocols detailed below are based on two landmark approaches: the bio-inspired late-stage dimerization synthesis by Movassaghi and Pentelute, and the earlier convergent synthesis by Danishefsky featuring a key Stille coupling reaction.

This compound's complex architecture, characterized by two identical macrocyclic depsipeptide subunits linked by a C5-C5' biaryl bond between two cyclotryptophan residues, has made it a challenging target for synthetic chemists.[1][2] Key structural features also include an alternating sequence of D- and L-amino acids, a depsipeptide linkage, and a γ-hydroxylated piperazic acid residue.[1][3]

I. Bio-inspired Total Synthesis via Late-Stage Oxidative Dimerization

This recently developed approach mimics the proposed biosynthetic pathway of this compound, where the crucial C5-C5' bond is formed in the final step.[1][4] This strategy offers significant flexibility for the synthesis of this compound analogs and probes for studying its mechanism of action.[1]

Overall Synthetic Strategy

The synthesis involves the preparation of the monomeric macrocyclic depsipeptide, (+)-Himastatin monomer, followed by a biomimetic oxidative dimerization to yield (-)-Himastatin.[1]

Bioinspired_Himastatin_Synthesis cluster_Monomer Monomer Synthesis cluster_Dimerization Dimerization Amino_Acids Amino Acid Building Blocks Linear_Peptide Linear Hexadepsipeptide Assembly (SPPS) Amino_Acids->Linear_Peptide Solid-Phase Peptide Synthesis Monomer (+)-Himastatin Monomer Linear_Peptide->Monomer Macrolactamization Dimer (-)-Himastatin Monomer->Dimer Oxidative Dimerization (Cu(SbF6)2, DTBMP)

Caption: Overall workflow of the bio-inspired this compound total synthesis.

Experimental Protocols

1. Synthesis of (+)-Himastatin Monomer

The monomer is assembled using a hybrid solid-phase and solution-phase peptide synthesis approach. Key building blocks include protected D-threonine, L-leucine, a depsitripeptide fragment containing the 5-hydroxypiperazic acid residue, and a cyclotryptophan unit.[3] The linear hexadepsipeptide is then cyclized to afford the (+)-Himastatin monomer.[3]

Key Reagents and Conditions for Macrolactamization:

  • Reagents: Linear hexadepsipeptide precursor.

  • Conditions: High dilution to favor intramolecular cyclization.

  • Yield: 46% overall yield for the cyclization.[3]

2. Oxidative Dimerization to (-)-Himastatin

This key step involves the single-electron oxidation of the aniline substructure within two molecules of the (+)-Himastatin monomer, leading to a radical-radical coupling to form the C5-C5' biaryl bond.[1]

  • Reagents:

    • (+)-Himastatin monomer

    • Copper(II) hexafluoroantimonate (Cu(SbF₆)₂)

    • 2,6-di-tert-butyl-4-methylpyridine (DTBMP)

  • Solvent: 1,2-dichloroethane (DCE)

  • Temperature: 23 °C

  • Procedure: To a solution of (+)-Himastatin monomer in DCE are added DTBMP and Cu(SbF₆)₂. The reaction mixture is stirred at room temperature until completion.

  • Purification: The crude product is purified by flash column chromatography.

  • Yield: 40%[5]

II. Convergent Total Synthesis via Early-Stage Stille Coupling

The seminal total synthesis of this compound by Danishefsky and co-workers established the absolute stereochemistry of the natural product.[6] This approach relies on the early-stage formation of the central biaryl linkage via a Stille cross-coupling reaction, followed by the bidirectional elaboration of the two macrocyclic domains.[1][6]

Overall Synthetic Strategy

Two functionalized cyclotryptophan monomers are coupled using a Stille reaction to form the dimeric core. Subsequent peptide couplings and macrolactamizations complete the synthesis.[6]

Danishefsky_Himastatin_Synthesis cluster_Monomer_Prep Monomer Preparation cluster_Coupling Key Coupling cluster_Elaboration Bidirectional Elaboration Monomer_A Cyclotryptophan Monomer A (Iodide) Dimeric_Core Dimeric Cyclotryptophan Core Monomer_A->Dimeric_Core Monomer_B Cyclotryptophan Monomer B (Stannane) Monomer_B->Dimeric_Core Stille Coupling Linear_Peptides Attachment of Peptide Chains Dimeric_Core->Linear_Peptides Macrocycles Dual Macrolactamization Linear_Peptides->Macrocycles This compound (-)-Himastatin Macrocycles->this compound

Caption: Overall workflow of the Danishefsky this compound total synthesis.

Experimental Protocols

1. Synthesis of Key Building Blocks

This synthesis requires the stereoselective preparation of key subunits, including the syn-cis-pyrrolinone substructure of the cyclotryptophan and the enantiomerically pure 5-hydroxypiperazic acid.[6] The synthesis of (3R,5R)-γ-hydroxypiperazic acid has been reported via diastereoselective enolate hydroxylation and electrophilic N-amination of a glutamate-derived synthon.[6][7]

2. Stille Cross-Coupling

The central C5-C5' biaryl bond is constructed by the palladium-catalyzed cross-coupling of an organostannane derivative of one cyclotryptophan monomer with an iodide derivative of the other.[6][8]

  • Reagents:

    • Cyclotryptophan monomer iodide

    • Cyclotryptophan monomer stannane

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., PPh₃)

    • Copper(I) iodide (CuI)

  • Solvent: N,N-Dimethylformamide (DMF) or similar polar aprotic solvent.

  • Temperature: Elevated temperatures are typically required.

  • Procedure: The two monomeric units, palladium catalyst, ligand, and CuI are dissolved in the solvent and heated until the reaction is complete.

  • Purification: The dimeric product is purified by chromatographic methods.

Quantitative Data Summary

StepSynthetic ApproachReagents/ConditionsYield (%)Reference
MacrolactamizationMovassaghi/PenteluteHigh dilution46[3]
Oxidative DimerizationMovassaghi/PenteluteCu(SbF₆)₂, DTBMP, DCE, 23 °C40[5]
Biological Activity (MIC)
Bacillus subtilisBroth microdilution1-2 µg/mL[3]
Staphylococcus aureusBroth microdilution1-2 µg/mL[1]
Methicillin-resistant S. aureus (MRSA)Broth microdilution1-2 µg/mL[1]
Vancomycin-resistant Enterococcus (VRE)Broth microdilution1-2 µg/mL[1]

Mechanism of Action: Membrane Disruption

This compound is believed to exert its antibiotic effect by disrupting the bacterial cell membrane.[2][3] This mechanism is distinct from many clinically used antibiotics that target intracellular processes.[3] The dimeric structure is crucial for its biological activity, as the monomeric units show significantly reduced or no antibiotic effect.[1]

The proposed mechanism involves the insertion of the lipophilic this compound molecule into the bacterial membrane, leading to the formation of pores or other disruptions that compromise membrane integrity, causing leakage of cellular contents and ultimately cell death.[3][9] This is supported by experiments using fluorescently labeled this compound analogs, which show accumulation of the molecule in the bacterial cell envelope.[3]

Himastatin_MoA This compound This compound Dimer Membrane Bacterial Cell Membrane This compound->Membrane Interaction & Insertion Disruption Membrane Disruption (Pore Formation, Destabilization) Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for Fluorescent Labeling of Himastatin for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himastatin is a potent dimeric cyclohexadepsipeptide antibiotic with significant antitumor and antibacterial properties.[1] Its proposed mechanism of action involves targeting and disrupting the bacterial cell membrane, making it a molecule of high interest in the development of new antimicrobial agents.[2][3] Visualizing the interaction of this compound with bacterial cells is crucial for elucidating its precise mechanism and for screening new derivatives. Fluorescent labeling of this compound enables its direct visualization in microscopy studies, providing spatial and temporal information about its localization and effects on cellular structures.[4][5]

This document provides detailed application notes and protocols for the fluorescent labeling of this compound using 5-Carboxytetramethylrhodamine (TAMRA) and its subsequent application in fluorescence microscopy.

Data Presentation

Photophysical Properties of 5-TAMRA Succinimidyl Ester
PropertyValueReference
Excitation Maximum (λex)~546 nm[6]
Emission Maximum (λem)~580 nm[6]
Molar Extinction Coefficient (ε)~95,000 M⁻¹cm⁻¹[6]
Quantum Yield (Φ)~0.1[6]
Recommended Laser Line532 nm, 543 nm, or 561 nm[5]
Recommended Emission Filter555-625 nm bandpass[7]
Biological Activity of Unlabeled and TAMRA-Labeled this compound
CompoundOrganismMIC (μg/mL)Reference
This compound (unlabeled)Bacillus subtilis1[1]
TAMRA-Himastatin HeterodimerBacillus subtilis6[1]
This compound (unlabeled)Methicillin-sensitive Staphylococcus aureus (MSSA)2
TAMRA-Himastatin HeterodimerMethicillin-sensitive Staphylococcus aureus (MSSA)>64
This compound (unlabeled)Methicillin-resistant Staphylococcus aureus (MRSA)2
TAMRA-Himastatin HeterodimerMethicillin-resistant Staphylococcus aureus (MRSA)>64
This compound (unlabeled)Vancomycin-sensitive Enterococcus (VSE)1
TAMRA-Himastatin HeterodimerVancomycin-sensitive Enterococcus (VSE)>64
This compound (unlabeled)Vancomycin-resistant Enterococcus (VRE)1
TAMRA-Himastatin HeterodimerVancomycin-resistant Enterococcus (VRE)>64

Experimental Protocols

Synthesis of an Azido-Lysine this compound Monomer for Fluorescent Labeling

To specifically label this compound, a synthetic strategy is employed to introduce a functional group for dye conjugation. This involves the synthesis of a this compound monomer where one of the amino acid residues is replaced with an azido-lysine. This azido group can then be reduced to a primary amine, which serves as a reactive handle for conjugation with an amine-reactive fluorescent dye such as 5-TAMRA succinimidyl ester.

Protocol for Fluorescent Labeling of Azido-Lysine this compound with 5-TAMRA Succinimidyl Ester

This protocol is adapted from the synthesis of a TAMRA-Himastatin heterodimer.[1]

Materials:

  • Azido-lysine this compound monomer

  • 5-TAMRA succinimidyl ester (5-TAMRA-SE)

  • Trimethylphosphine (PMe₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water (H₂O), purified

  • N,N-Diisopropylethylamine (i-Pr₂NEt)

  • Dimethylformamide (DMF), anhydrous

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Reduction of the Azide:

    • Dissolve the azido-lysine this compound monomer in a mixture of THF and water.

    • Add trimethylphosphine (PMe₃) to the solution.

    • Stir the reaction at 40°C under an inert atmosphere (Nitrogen or Argon) until the reduction of the azide to a primary amine is complete. The reaction progress can be monitored by thin-layer chromatography (TLC) or mass spectrometry.

  • Conjugation with 5-TAMRA Succinimidyl Ester:

    • Once the reduction is complete, remove the solvents under reduced pressure.

    • Dissolve the resulting amine-containing this compound monomer in anhydrous DMF.

    • In a separate vial, dissolve a slight molar excess of 5-TAMRA succinimidyl ester in anhydrous DMF.

    • Add the 5-TAMRA-SE solution to the this compound monomer solution.

    • Add N,N-Diisopropylethylamine (i-Pr₂NEt) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature (23°C), protected from light, for at least one hour.[6][8] The reaction progress can be monitored by HPLC.

  • Purification:

    • Upon completion, the TAMRA-labeled this compound can be purified from unreacted dye and other reagents using reverse-phase HPLC.

Protocol for Imaging TAMRA-Labeled this compound in Bacteria via Confocal Microscopy

This protocol provides a general framework for visualizing the localization of TAMRA-Himastatin in bacterial cells.

Materials:

  • TAMRA-labeled this compound

  • Bacterial culture (e.g., Bacillus subtilis) in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS) or appropriate imaging buffer

  • Microscope slides and coverslips

  • Confocal laser scanning microscope equipped with appropriate lasers and detectors

Procedure:

  • Sample Preparation:

    • Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation.

    • Wash the cells with PBS to remove residual media.

    • Resuspend the cells in PBS to the desired optical density.

  • Labeling:

    • Incubate the bacterial suspension with the desired concentration of TAMRA-Himastatin (e.g., at or above the MIC). Incubation time can vary, but 30 minutes is a good starting point.[1]

  • Mounting:

    • After incubation, wash the cells with PBS to remove any unbound fluorescent probe.

    • Resuspend the cells in a small volume of PBS.

    • Place a small drop of the cell suspension onto a clean microscope slide and cover with a coverslip.

  • Confocal Microscopy:

    • Place the slide on the stage of the confocal microscope.

    • Excitation: Use a laser line that is close to the excitation maximum of TAMRA, such as a 543 nm or 561 nm laser.[5]

    • Dichroic Mirror: Use a dichroic mirror that efficiently reflects the excitation laser line and transmits the emission fluorescence.

    • Emission Filter: Use a bandpass emission filter to collect the fluorescence signal from TAMRA while blocking scattered laser light and autofluorescence. A filter in the range of 555-625 nm is appropriate.[7]

    • Detector: Set the photomultiplier tube (PMT) or other detector settings to obtain a good signal-to-noise ratio, avoiding saturation.

    • Image Acquisition: Acquire images, focusing on the localization of the fluorescent signal within the bacterial cells. In the case of this compound, fluorescence is expected to accumulate at the bacterial cell membrane, particularly at the septum in dividing cells, and at sites of membrane disruption.[1][9]

Mandatory Visualizations

G cluster_0 Synthesis of Amine-Reactive this compound cluster_1 Fluorescent Labeling Azido-Lysine this compound Azido-Lysine this compound Amine-Himastatin Amine-Himastatin Azido-Lysine this compound->Amine-Himastatin PMe₃, THF/H₂O TAMRA-Himastatin TAMRA-Himastatin Amine-Himastatin->TAMRA-Himastatin i-Pr₂NEt, DMF 5-TAMRA-SE 5-TAMRA-SE 5-TAMRA-SE->TAMRA-Himastatin

Caption: Workflow for the fluorescent labeling of this compound.

G TAMRA-Himastatin TAMRA-Himastatin Bacterial Cell Membrane Bacterial Cell Membrane TAMRA-Himastatin->Bacterial Cell Membrane Targets Membrane Binding Membrane Binding Bacterial Cell Membrane->Membrane Binding Accumulates at Membrane Disruption Membrane Disruption Membrane Binding->Membrane Disruption Leads to Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Results in

References

Application Notes and Protocols for Himastatin Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himastatin is a complex hexadepsipeptide antibiotic with a unique homodimeric structure, first isolated from Streptomyces himastatinicus. It exhibits potent activity primarily against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] The proposed mechanism of action involves the disruption of the bacterial cell membrane.[1][2] Unlike many antibiotics that target specific enzymes or metabolic pathways, this compound's activity is believed to stem from its interaction with the lipid bilayer, leading to membrane depolarization and cell death. This direct physical mechanism may be less prone to the development of resistance.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standardized procedure for quantifying the in vitro antimicrobial activity of a compound.

Mechanism of Action: Bacterial Membrane Disruption

This compound's antimicrobial effect is attributed to its ability to compromise the integrity of the bacterial cell membrane. While a specific receptor has not been identified, it is hypothesized that the molecule inserts into the lipid bilayer, altering its structure and function. This disruption leads to leakage of intracellular components and dissipation of the membrane potential, ultimately resulting in bacterial cell death.

Himastatin_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption (Pore Formation, Destabilization) Lipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins This compound This compound This compound->Lipid_Bilayer Interaction Leakage Ion Leakage (K+, Na+) Disruption->Leakage Depolarization Membrane Depolarization Disruption->Depolarization Cell_Death Bacterial Cell Death Leakage->Cell_Death Depolarization->Cell_Death

Caption: Proposed mechanism of action of this compound.

This compound MIC Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria as reported in the literature. The broth microdilution method was utilized to obtain these values.[1][2]

Bacterial SpeciesStrain InformationMIC (µg/mL)
Bacillus subtilis-1 - 2
Staphylococcus aureusMethicillin-Sensitive (MSSA)1 - 2
Staphylococcus aureusMethicillin-Resistant (MRSA)1 - 2
Enterococcus faecalisVancomycin-Sensitive (VSE)1 - 2
Enterococcus faecalisVancomycin-Resistant (VRE)1 - 2
Enterococcus faeciumVancomycin-Resistant (VRE)1 - 2

Experimental Protocol: this compound MIC Assay by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07-A10 and the protocol described by Wiegand et al. (2008).[3][4][5][6][7]

Materials
  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212 as quality control)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (35 ± 2 °C)

  • Micropipettes and sterile tips

Experimental Workflow

MIC_Assay_Workflow A Prepare this compound Stock Solution C Prepare Serial Dilutions in 96-Well Plate A->C Add to plate B Prepare Bacterial Inoculum D Inoculate Microtiter Plate B->D Add to plate C->D E Incubate Plate D->E F Read and Record MIC E->F

Caption: Broth microdilution MIC assay workflow.

Procedure

1. Preparation of this compound Stock Solution

  • Due to the poor water solubility of this compound, a stock solution should be prepared in 100% DMSO.

  • Recommendation: Prepare a 1.28 mg/mL stock solution. For example, dissolve 1.28 mg of this compound in 1 mL of sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C or below.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to adjust the optical density at 625 nm to 0.08-0.10.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the final inoculum volume.

3. Preparation of Serial Dilutions in 96-Well Plate

  • This procedure will create a 2-fold serial dilution of this compound.

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of each row to be used in a 96-well plate.

  • Prepare an intermediate dilution of the this compound stock solution in CAMHB. For a starting concentration of 64 µg/mL, add a calculated volume of the 1.28 mg/mL stock to CAMHB. The final concentration of DMSO should not exceed 1%.

  • Add 200 µL of the 64 µg/mL this compound solution to well 1 of the corresponding row.

  • Transfer 100 µL from well 1 to well 2. Mix by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug).

  • Well 12 will serve as the sterility control (no bacteria).

4. Inoculation of the Microtiter Plate

  • Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in wells 1 through 11 will be 200 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

5. Incubation

  • Cover the microtiter plate with a lid to prevent evaporation.

  • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

6. Reading and Recording the MIC

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Observe the wells for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

  • The MIC is the concentration in the first well that shows no turbidity.

Quality Control
  • It is essential to include quality control strains with known MIC values in each assay to ensure the validity of the results.

  • Recommended QC strains for Gram-positive bacteria include:

    • Staphylococcus aureus ATCC 29213

    • Enterococcus faecalis ATCC 29212

  • The MIC values for the QC strains should fall within the established acceptable ranges.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured table for easy comparison, as demonstrated in the "this compound MIC Data Summary" section. When reporting results, include the bacterial species and strain, the MIC value, and the quality control results. The MIC provides a quantitative measure of the in vitro potency of this compound and is a critical parameter in the preclinical evaluation of this novel antibiotic.

References

Application Notes and Protocols: Cellular Localization of TAMRA-labeled Himastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himastatin is a potent cyclodepsipeptide natural product with significant antimicrobial and antitumor activities.[1][2][3] Its mechanism of action is primarily attributed to the disruption of cellular membranes.[2][4] To facilitate the study of its cellular uptake, distribution, and mechanism of action, this compound can be fluorescently labeled with carboxytetramethylrhodamine (TAMRA). TAMRA is a bright and photostable fluorophore suitable for various fluorescence microscopy applications, including live-cell imaging.[5][6] This document provides detailed application notes and protocols for the use of TAMRA-labeled this compound in cellular localization studies.

Data Presentation: Quantitative Analysis of Cellular Localization

While specific quantitative data for TAMRA-labeled this compound uptake is not extensively available in the public domain, the following table illustrates the type of data that can be generated using techniques such as fluorescence-activated cell sorting (FACS), fluorescence correlation spectroscopy (FCS), or by quantifying fluorescence intensity from confocal microscopy images.[5][7] This data is essential for comparing the efficiency of cellular uptake under different conditions (e.g., cell type, drug concentration, incubation time).

Cell LineTreatment Concentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)% of Positive Cells (FACS)
HeLa11150 ± 1285 ± 5
HeLa14450 ± 3598 ± 2
HeLa51520 ± 4599 ± 1
HeLa541200 ± 9899 ± 1
MCF-711120 ± 1580 ± 7
MCF-714380 ± 2895 ± 4
MCF-751480 ± 4098 ± 2
MCF-7541100 ± 8599 ± 1
Untreated Control0410 ± 21 ± 0.5

Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the experimental setup.

Experimental Protocols

I. Synthesis of TAMRA-labeled this compound Heterodimer

This protocol is adapted from the synthesis of a heterodimeric fluorescent this compound probe.[4][8][9]

Materials:

  • This compound monomer (+)-2

  • Azidolysine monomer (+)-22

  • Copper(II) hexafluoroantimonate (Cu(SbF₆)₂)

  • 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)

  • 1,2-Dichloroethane (ClCH₂CH₂Cl)

  • Trimethylphosphine (PMe₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 5-TAMRA succinimidyl ester

  • N,N-Diisopropylethylamine (i-Pr₂NEt)

  • Dimethylformamide (DMF)

Procedure:

  • Dimerization:

    • In a suitable reaction vessel, dissolve this compound monomer (+)-2 and azidolysine monomer (+)-22 in 1,2-dichloroethane.

    • Add Cu(SbF₆)₂ and DTBMP to the solution.

    • Stir the reaction at 23°C. Monitor the reaction progress by an appropriate method (e.g., LC-MS).

  • Reduction and Acylation:

    • Once the dimerization is complete, remove the solvent under reduced pressure.

    • Dissolve the resulting heterodimer in a mixture of THF and water.

    • Add PMe₃ to the solution and stir at 40°C to reduce the azide group to a primary amine.

    • After the reduction is complete, remove the solvents.

    • Dissolve the amine-containing heterodimer in DMF.

    • Add 5-TAMRA succinimidyl ester and i-Pr₂NEt to the solution.

    • Stir the reaction at 23°C, protected from light.

  • Purification:

    • Purify the TAMRA-labeled this compound heterodimer using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

II. General Protocol for Labeling this compound with 5-TAMRA NHS Ester

This protocol provides a general method for labeling primary amine-containing molecules and can be adapted for this compound if a suitable derivative with a primary amine is available.[10][11]

Materials:

  • This compound derivative with a primary amine

  • 5-TAMRA NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • Desalting column (e.g., Sephadex G-25) or dialysis tubing

Procedure:

  • Prepare TAMRA Stock Solution: Dissolve 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.

  • Prepare this compound Solution: Dissolve the amine-containing this compound derivative in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add the 5-TAMRA NHS ester solution to the this compound solution at a 5-10 molar excess. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Purify the labeled this compound by passing the reaction mixture through a desalting column or by dialysis to remove the unreacted dye.

  • Storage: Store the purified TAMRA-labeled this compound at 4°C, protected from light. For long-term storage, aliquot and store at -20°C.

III. Live-Cell Imaging of TAMRA-labeled this compound

Materials:

  • Mammalian cells of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Glass-bottom dishes or coverslips suitable for microscopy

  • TAMRA-labeled this compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Confocal microscope with appropriate filter sets for TAMRA (Excitation/Emission: ~555 nm/~580 nm)[5]

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Preparation of Working Solution: Dilute the TAMRA-labeled this compound stock solution to the desired final concentration in pre-warmed live-cell imaging medium.

  • Cell Treatment: Remove the culture medium from the cells and wash once with warm PBS. Add the medium containing TAMRA-labeled this compound to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Washing (Optional): For endpoint imaging, you can wash the cells with warm PBS to remove the excess probe from the medium, which can help to reduce background fluorescence. For time-lapse imaging, washing may not be feasible.

  • Imaging: Mount the dish on the stage of the confocal microscope. Use the appropriate laser line and emission filter for TAMRA to acquire images. Acquire images of different cellular planes (z-stacks) to analyze the three-dimensional distribution of the probe.

Visualizations

Experimental Workflow for Cellular Localization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis Synthesis & Purification of TAMRA-Himastatin treatment Incubation with TAMRA-Himastatin synthesis->treatment cell_culture Cell Culture & Seeding cell_culture->treatment imaging Live-Cell Confocal Microscopy treatment->imaging quantification Image Quantification (Fluorescence Intensity) imaging->quantification localization Subcellular Localization Analysis quantification->localization data_pres Data Presentation (Tables & Graphs) localization->data_pres

Caption: Workflow for studying the cellular localization of TAMRA-labeled this compound.

Proposed Signaling Pathway of this compound-Induced Membrane Disruption

signaling_pathway This compound TAMRA-Himastatin membrane Cell Membrane This compound->membrane Binds to disruption Membrane Disruption (Pore Formation) membrane->disruption Induces ca_influx Ca²⁺ Influx disruption->ca_influx Leads to downstream Downstream Cellular Responses (e.g., Membrane Repair, Apoptosis) ca_influx->downstream Triggers

Caption: this compound-induced membrane disruption and subsequent calcium influx.

References

Application Notes and Protocols for Himastatin Susceptibility Testing via Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Himastatin is a dimeric cyclohexadepsipeptide antibiotic with potent activity against Gram-positive bacteria, including drug-resistant strains.[1][2] Its lipophilic nature and unique structure necessitate specific considerations for accurate antimicrobial susceptibility testing. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][4] These application notes provide a detailed protocol for determining the MIC of this compound against various Gram-positive bacteria using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action

While the precise mechanism of action is still under investigation, evidence suggests that this compound targets the bacterial cell membrane.[1][2] Its antibacterial activity is significantly reduced in the presence of phospholipids and fatty acid salts, indicating an interaction with the lipid components of the cell envelope.[2] This membrane disruption is a key feature of its antimicrobial action.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Bacterial StrainDescriptionThis compound MIC (µg/mL)
Bacillus subtilis ATCC 6633Gram-positive rod1
Staphylococcus aureus ATCC 29213Methicillin-Sensitive (MSSA)1
Staphylococcus aureus NRS384Methicillin-Resistant (MRSA)2
Enterococcus faecalis ATCC 29212Vancomycin-Sensitive (VSE)2
Enterococcus faecium V583Vancomycin-Resistant (VRE)2

Data sourced from literature. MIC values were determined using the broth microdilution method.[1]

Experimental Protocols

This section provides a detailed methodology for performing the broth microdilution assay for this compound susceptibility testing.

Materials
  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile polypropylene 96-well microtiter plates (U- or V-bottom)[5][6][7][8]

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis)

  • Quality control (QC) strains: Staphylococcus aureus ATCC® 25923™ and Enterococcus faecalis ATCC® 29212™[9][10]

  • Sterile saline (0.85% NaCl) or 1X Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Preparation of this compound Stock Solution

Due to its lipophilic nature, this compound should be dissolved in DMSO to ensure proper solubilization.[9]

  • Calculate the required amount of this compound: Use the following formula to determine the weight of this compound powder needed for your stock solution:

    Recommendation: Prepare a 1.28 mg/mL stock solution.

  • Dissolution: Aseptically weigh the calculated amount of this compound and dissolve it in the appropriate volume of sterile DMSO. For example, to prepare a 1.28 mg/mL stock, dissolve 1.28 mg of this compound in 1 mL of DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or lower to avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • Subculture: From a stock culture, streak the test and QC organisms onto a non-selective agar medium (e.g., Tryptic Soy Agar) and incubate at 35 ± 2°C for 18-24 hours to obtain isolated colonies.

  • Inoculum Suspension: Select 3-5 well-isolated colonies of the same morphological type and transfer them to a tube containing 5 mL of sterile saline or PBS.

  • Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

  • Final Inoculum Dilution: Within 15 minutes of preparation, dilute the adjusted inoculum suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

Broth Microdilution Procedure
  • Plate Preparation: Add 50 µL of CAMHB to all wells of a sterile 96-well polypropylene microtiter plate.

  • This compound Dilution:

    • Add 50 µL of the 1.28 mg/mL this compound stock solution to the first well of each row to be tested. This will result in a starting concentration of 64 µg/mL after the addition of the inoculum.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing well, and continuing this process across the row to the 10th well. Discard 50 µL from the 10th well. This will create a concentration range of 64 µg/mL to 0.125 µg/mL.

  • Controls:

    • Growth Control (Column 11): Add 50 µL of CAMHB to these wells. They will receive the bacterial inoculum but no this compound.

    • Sterility Control (Column 12): Add 100 µL of CAMHB to these wells. They will not be inoculated.

  • Inoculation: Add 50 µL of the final bacterial inoculum (prepared in step 4.3) to wells in columns 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.

Interpretation of Results
  • Examine Controls: Before reading the results for the test wells, check the control wells. The sterility control (Column 12) should show no growth, and the growth control (Column 11) should show distinct turbidity.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). A reading mirror or a microplate reader can be used to facilitate the observation of growth.

Quality Control
  • Perform QC testing with each new batch of reagents and on each day of testing.

  • Use S. aureus ATCC® 25923™ and E. faecalis ATCC® 29212™ as QC strains.

  • As there are no established CLSI QC ranges for this compound, it is recommended that each laboratory establishes its own internal QC ranges based on a series of independent MIC determinations. For reference, the CLSI M100 document provides expected MIC ranges for these QC strains against various clinically relevant antibiotics.[3][4][11][12][13]

Visualizations

Experimental Workflow

Himastatin_Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution (in DMSO) serial_dilute Perform Serial Dilution of this compound prep_this compound->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Polypropylene Plate add_broth Add CAMHB to all wells prep_plate->add_broth add_broth->serial_dilute add_controls Set up Growth and Sterility Controls serial_dilute->add_controls add_controls->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for this compound Broth Microdilution Assay.

Logical Relationship of Key Components

Himastatin_Assay_Components This compound This compound mic_assay Broth Microdilution Assay This compound->mic_assay bacteria Bacterial Strain (e.g., S. aureus) bacteria->mic_assay media CAMHB Media media->mic_assay plate Polypropylene 96-well Plate plate->mic_assay mic_value MIC Value (µg/mL) mic_assay->mic_value

Caption: Key components of the this compound susceptibility test.

References

Application Notes and Protocols for Screening Himastatin Activity Using Agar Well Diffusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himastatin, a complex hexadepsipeptide antibiotic isolated from Streptomyces hygroscopicus, has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1] Its unique dimeric structure, formed by the joining of two identical monomeric subunits, is crucial for its biological function.[2] Emerging research indicates that this compound exerts its antimicrobial effect by disrupting the bacterial cell membrane, making it a compelling candidate for further investigation in an era of rising antibiotic resistance.[2][3][4]

The agar well diffusion assay is a widely used and effective method for preliminary screening of antimicrobial agents. This technique provides a straightforward and visual assessment of an agent's ability to inhibit microbial growth. These application notes provide a detailed protocol for utilizing the agar well diffusion assay to screen and evaluate the activity of this compound against various bacterial strains.

Principle of the Assay

The agar well diffusion method involves the inoculation of a suitable agar medium with a standardized suspension of a target microorganism. Wells are then created in the agar, into which the antimicrobial agent of interest (in this case, this compound) is introduced. As the plate incubates, the antimicrobial agent diffuses from the well into the surrounding agar. If the agent is effective against the microorganism, it will inhibit its growth, resulting in a clear area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the concentration of the antimicrobial agent and its efficacy against the particular microorganism.

Data Presentation

The antimicrobial activity of this compound is primarily directed against Gram-positive bacteria, with little to no activity observed against Gram-negative bacteria.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of synthetic (-)-Himastatin against a panel of Gram-positive bacteria. MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[5]

Test OrganismStrainMIC (µg/mL)
Bacillus subtilisATCC 66331
Staphylococcus aureusATCC 292132
Staphylococcus aureus(MRSA) USA3002
Enterococcus faecalisATCC 292122
Enterococcus faecium(VRE) ATCC 7002212

Data sourced from D'Angelo et al., Science (2022).[3]

Experimental Protocols

Materials
  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Gram-positive test organisms (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Gram-negative test organisms (optional, as negative controls)

  • Mueller-Hinton Agar (MHA) plates

  • Mueller-Hinton Broth (MHB)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tips (to create wells)

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • Calipers or a ruler for measuring zones of inhibition

  • Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)

  • Negative control (solvent used to dissolve this compound, e.g., DMSO)

Protocol for Agar Well Diffusion Assay
  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh culture plate.

    • Suspend the colonies in sterile MHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity equivalent to the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for a few minutes at room temperature.

  • Creation of Wells:

    • Using a sterile cork borer (typically 6 mm in diameter), punch wells into the agar at equidistant points.

    • Carefully remove the agar plugs to leave clean, uniform wells.

  • Application of this compound and Controls:

    • Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.

    • Into separate wells, add the same volume of the positive control antibiotic and the negative control solvent.

  • Incubation:

    • Allow the plates to stand for a short period (e.g., 30-60 minutes) at room temperature to permit some diffusion of the substances into the agar.

    • Invert the plates and incubate them at 37°C for 18-24 hours.

  • Measurement and Interpretation of Results:

    • After incubation, observe the plates for the presence of clear zones of inhibition around the wells.

    • Measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.

    • The absence of a zone of inhibition indicates that the microorganism is resistant to the tested compound at that concentration. A larger zone of inhibition generally indicates greater susceptibility.

Mandatory Visualizations

Experimental Workflow

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.5 McFarland Standard Inoculum B Swab Inoculum onto Mueller-Hinton Agar Plate A->B C Create Wells in Agar B->C D Add this compound & Controls to Wells C->D E Incubate at 37°C for 18-24h D->E F Measure Zones of Inhibition E->F Himastatin_Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_cellular_effects Cellular Effects This compound This compound Membrane Lipid Bilayer This compound->Membrane Interaction & Insertion Disruption Membrane Disruption (e.g., Pore Formation, Loss of Integrity) Membrane->Disruption IonLeakage Ion Leakage Disruption->IonLeakage Depolarization Membrane Depolarization Disruption->Depolarization MetabolicArrest Inhibition of Cellular Processes (DNA, RNA, Protein Synthesis) IonLeakage->MetabolicArrest Depolarization->MetabolicArrest CellDeath Cell Death MetabolicArrest->CellDeath

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Himastatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Himastatin analogs utilizing a hybrid solid-phase and solution-phase approach. The methodologies described are based on established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies, tailored for the construction of these complex cyclic hexadepsipeptides.

This compound is a potent antibiotic with a unique homodimeric structure.[1][2][3] Its complex architecture, featuring a central C5–C5' biaryl linkage between two cyclotryptophan-containing hexapeptide monomers, presents a significant synthetic challenge.[1][2][4] The synthesis of this compound and its analogs is crucial for structure-activity relationship (SAR) studies, the development of novel antibiotic candidates, and the creation of chemical probes to investigate its mechanism of action.[1][5] A modular hybrid strategy, combining the efficiency of solid-phase synthesis for the linear precursor with a subsequent solution-phase cyclization and dimerization, has proven effective.[1][2][5]

The following protocols detail the key stages of this synthetic approach, from the assembly of the linear peptide on a solid support to the final purification of the target analog.

Quantitative Data Summary

The synthesis of this compound and its analogs involves multiple steps, with yields varying depending on the specific sequence and reaction conditions. The following table summarizes the reported yields for key transformations in the synthesis of this compound and related analogs. It is important to note that detailed step-by-step yields for the solid-phase synthesis of the monomeric precursors are not extensively reported in the literature, which often focuses on the challenging cyclization and dimerization steps.

Transformation Product Reported Yield Reference
Oxidative Dimerization(-)-Himastatin40%[1][6]
Oxidative DimerizationSubstituted this compound Analogs21-37%[1][6]
Solution-Phase Cyclization (using FDPP)PMX205 (Cyclic Hexapeptide)up to 80% (purified)[7]
Macrolactamization (using HBTU/DIPEA)Protected Wollamide BNot specified, but purified by flash chromatography[8]
Overall Yield (SPPS and Cyclization)Cyclic Hexapeptides 9 and 1017% (for 9), 3% (for 10) after HPLC[9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Hexapeptide Precursor

This protocol describes the assembly of the protected linear hexapeptide on a 2-chlorotrityl chloride (2-CTC) resin using standard Fmoc chemistry.[8] The 2-CTC resin is selected for its high acid lability, which allows for the cleavage of the peptide while keeping the side-chain protecting groups intact, a prerequisite for the subsequent solution-phase cyclization.[8][10]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.0-1.6 mmol/g loading)

  • Fmoc-protected amino acids (including any non-standard residues for the analog)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20-25% 4-methylpiperidine or piperidine in DMF (v/v)

  • Coupling reagents:

    • Option A: N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt)

    • Option B: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and 1-Hydroxy-7-azabenzotriazole (HOAt)

    • Option C: N,N'-Diisopropylcarbodiimide (DIC) and HOBt[8]

  • Methanol (MeOH)

  • Cleavage cocktail: 20% Hexafluoroisopropanol (HFIP) in DCM[9]

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling and First Amino Acid Loading: a. Place the 2-CTC resin in the synthesis vessel and wash with DCM (3 x 5 min). b. Swell the resin in anhydrous DCM for 30 minutes. c. Dissolve the first Fmoc-amino acid (C-terminal residue) (1.5 equiv. relative to resin loading) in anhydrous DCM. d. Add DIPEA (3.0 equiv.) to the amino acid solution and add the mixture to the swollen resin. e. Agitate the mixture at room temperature for 2-4 hours. f. To cap any unreacted trityl chloride groups, add a small amount of MeOH and agitate for 30 minutes. g. Drain the resin and wash thoroughly with DCM (3x), DMF (3x), and DCM (3x). h. Perform a Kaiser test to confirm the absence of free primary amines.

  • Iterative Peptide Elongation Cycle (for each subsequent amino acid): a. Fmoc Deprotection: i. Wash the resin with DMF (2x). ii. Treat the resin with 20-25% piperidine in DMF (1 x 5 min, then 1 x 15 min).[9] iii. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x). iv. Perform a Kaiser test to confirm the presence of free primary amines.[7] b. Amino Acid Coupling: i. In a separate vial, pre-activate the next Fmoc-amino acid (2.5 equiv.) with the chosen coupling reagents (e.g., HATU/HOAt, 2.5 equiv. each) and DIPEA (5.0 equiv.) in DMF for 5-10 minutes.[7] ii. Add the activated amino acid solution to the resin. iii. Agitate the mixture at room temperature for 2 hours or until a negative Kaiser test is obtained.[7] If the coupling is incomplete, a re-coupling may be necessary. iv. Drain the resin and wash with DMF (3x), DCM (3x), and DMF (3x). c. Repeat the deprotection and coupling cycle for all amino acids in the sequence.

  • Cleavage of the Protected Linear Peptide: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (5x) and dry it under vacuum. b. Treat the resin with the cleavage cocktail (20% HFIP in DCM) for 1-2 hours at room temperature.[9] c. Filter the resin and collect the filtrate. d. Wash the resin with additional DCM (2x). e. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude, side-chain protected linear peptide. This product is often of high purity and can be used directly in the next step.[8]

Protocol 2: Solution-Phase Macrolactamization and Final Deprotection

This protocol outlines the head-to-tail cyclization of the linear peptide followed by the removal of all remaining side-chain protecting groups to yield the final this compound analog.

Materials:

  • Crude protected linear peptide

  • High-purity, anhydrous DMF or DCM

  • Cyclization reagents:

    • Option A: HBTU and DIPEA[8]

    • Option B: Pentafluorophenyl diphenylphosphinate (FDPP)[7]

  • Final cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)[8][9]

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Lyophilizer

Procedure:

  • Solution-Phase Cyclization: a. Dissolve the crude linear peptide in a large volume of anhydrous DMF or DCM to achieve high dilution conditions (e.g., 0.1-0.5 mM), which favor intramolecular cyclization over intermolecular polymerization. b. Add the cyclization reagents (e.g., HBTU, 1.2 equiv., and DIPEA, 2.5 equiv.) to the peptide solution. c. Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction may take several hours to overnight.[9] d. Once the reaction is complete, remove the solvent under reduced pressure. e. Purify the resulting side-chain protected cyclic peptide by flash column chromatography or preparative RP-HPLC.[8]

  • Final Deprotection (Global Side-Chain Cleavage): a. Dissolve the purified, protected cyclic peptide in the final cleavage cocktail (TFA/TIS/H2O). b. Stir the mixture at room temperature for 2-4 hours. c. Precipitate the crude peptide by adding the reaction mixture dropwise into a large volume of ice-cold diethyl ether. d. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2-3 times). e. Dry the crude peptide pellet under vacuum.

  • Purification and Characterization: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water). b. Purify the final this compound analog by preparative RP-HPLC. c. Lyophilize the pure fractions to obtain the final product as a white powder. d. Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[8]

Visualizations

Experimental Workflow for this compound Analog Synthesis

The following diagram illustrates the key stages of the hybrid solid-phase and solution-phase synthesis strategy for this compound analogs.

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_solution Solution-Phase Synthesis cluster_purification Purification & Analysis start Start: 2-CTC Resin Resin_Prep 1. Resin Swelling & Loading of First AA start->Resin_Prep Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Coupling 3. AA Coupling (HATU/DIPEA) Fmoc_Deprotection->Coupling Wash Wash (DMF/DCM) Coupling->Wash Repeat_Cycle Repeat n-1 times Wash->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Cycle Cleavage 4. Cleavage from Resin (20% HFIP/DCM) Repeat_Cycle->Cleavage Final Cycle Linear_Peptide Protected Linear Peptide Cleavage->Linear_Peptide Cyclization 5. Macrolactamization (High Dilution) Linear_Peptide->Cyclization Protected_Cyclic Protected Cyclic Analog Cyclization->Protected_Cyclic Final_Deprotection 6. Final Deprotection (TFA Cocktail) Protected_Cyclic->Final_Deprotection Crude_Analog Crude Analog Final_Deprotection->Crude_Analog Purification 7. RP-HPLC Purification Crude_Analog->Purification Final_Product Final this compound Analog Purification->Final_Product

Caption: Workflow for this compound Analog Synthesis.

References

Application Note and Protocol: HPLC Purification of Synthetic Himastatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Himastatin and its synthetic derivatives represent a class of complex dimeric cyclohexadepsipeptides with significant potential as antimicrobial agents.[1][2][3] Due to the intricate nature of their synthesis, which often results in a mixture of the desired product, diastereomers, and other impurities, robust purification protocols are essential. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the primary technique for the purification and analysis of these complex molecules.[4]

This document provides a detailed application note and protocol for the successful purification of synthetic this compound derivatives using RP-HPLC.

Principles of RP-HPLC for this compound Derivatives

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is typically a nonpolar material, such as silica modified with C18 or C8 alkyl chains, while the mobile phase is a polar solvent system, commonly a mixture of water and an organic solvent like acetonitrile (ACN).[4] this compound and its analogues, being relatively hydrophobic cyclic peptides, interact strongly with the nonpolar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), the retained compounds are eluted from the column. More hydrophobic derivatives will elute at higher organic solvent concentrations.[4] Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[5]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to prevent clogging of the HPLC system and to ensure optimal separation.

  • Solubilization: Dissolve the crude synthetic this compound derivative in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Dilution: Dilute the dissolved sample with the initial mobile phase composition (e.g., a high percentage of aqueous solvent) to ensure compatibility with the column and to prevent precipitation upon injection.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

HPLC Instrumentation and Conditions

The following table summarizes typical analytical and preparative HPLC conditions for the purification of this compound derivatives. These parameters should be optimized for each specific derivative.

ParameterAnalytical HPLCPreparative HPLC
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 or C8 Reversed-Phase (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A 0.1% TFA in HPLC-grade Water0.1% TFA in HPLC-grade Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)0.1% TFA in Acetonitrile (ACN)
Gradient 5-95% B over 30 minOptimized based on analytical run (e.g., 30-70% B over 40 min)
Flow Rate 1.0 mL/min15-25 mL/min
Temperature Ambient or 30-40 °CAmbient
Detection UV at 220 nm and 280 nmUV at 220 nm and 280 nm
Injection Volume 10-20 µL0.5-5 mL (depending on sample concentration and column size)
Purification Workflow

The general workflow for the purification of a synthetic this compound derivative is as follows:

  • Method Development (Analytical Scale):

    • Develop a suitable separation method on an analytical HPLC system to determine the retention time of the target derivative and to resolve it from major impurities.

    • Experiment with different gradient slopes to achieve optimal resolution.

  • Scale-Up to Preparative HPLC:

    • Transfer the optimized analytical method to a preparative HPLC system. The gradient and flow rate will need to be adjusted based on the larger column dimensions.

    • Perform a small-scale preparative run to confirm the retention time and separation profile.

  • Fraction Collection:

    • Perform the full preparative run and collect fractions corresponding to the peak of the desired this compound derivative.

  • Purity Analysis:

    • Analyze the collected fractions using analytical HPLC to determine their purity.

    • Pool the fractions that meet the desired purity level.

  • Solvent Removal and Isolation:

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound derivative as a solid.

Data Presentation: Illustrative Purification of this compound Derivatives

The following table presents illustrative data for the purification of this compound and two synthetic analogues. This data is representative and will vary depending on the specific derivative and HPLC conditions.

CompoundMolecular Weight ( g/mol )Retention Time (min)Purity (%)
This compound1533.822.5>98
Analogue 1 (Leucine substitution)1519.821.8>97
Analogue 2 (Valine substitution)1505.720.9>98

Conditions: C18 column (4.6 x 150 mm, 5 µm), 1.0 mL/min, 20-80% ACN in H₂O with 0.1% TFA over 30 min.

Visualizations

Experimental Workflow for HPLC Purification

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification solubilization Solubilization in DMSO/DMF dilution Dilution with Mobile Phase A solubilization->dilution filtration Filtration (0.22 µm) dilution->filtration analytical Analytical HPLC Method Development filtration->analytical preparative Preparative HPLC Scale-Up analytical->preparative fractions Fraction Collection preparative->fractions purity_check Purity Analysis of Fractions fractions->purity_check pooling Pooling of Pure Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation lyophilization Lyophilization evaporation->lyophilization final_product final_product lyophilization->final_product Purified this compound Derivative

Caption: Workflow for HPLC purification of synthetic this compound derivatives.

Proposed Mechanism of Action of this compound

This compound is believed to exert its antimicrobial effect by targeting and disrupting the bacterial cell membrane.[1][6][7] This interaction leads to membrane permeabilization, loss of cellular integrity, and ultimately cell death.[8][9]

Himastatin_MoA cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer This compound This compound Derivative binding Binding to Membrane Surface This compound->binding insertion Hydrophobic Insertion binding->insertion disruption Membrane Disruption & Pore Formation insertion->disruption permeabilization Increased Permeability disruption->permeabilization leakage Leakage of Intracellular Contents permeabilization->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of action of this compound on bacterial cell membranes.

References

Application Notes and Protocols for Himastatin Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and use of Himastatin powder in a laboratory setting. Adherence to these protocols is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Product Information

This compound is a potent antitumor and antibiotic agent, a unique dimeric cyclohexadepsipeptide originally isolated from Streptomyces hygroscopicus.[1][2] Its complex structure, featuring a biphenyl linkage between two oxidized tryptophan units, contributes to its biological activity, which is believed to involve the disruption of bacterial cell membranes.[1][3][4][5]

Storage and Stability

Proper storage of this compound powder is critical to maintain its stability and efficacy.

2.1. Storage Conditions

ParameterRecommendationRationale
Temperature Freezer (-20°C or lower)[6]Minimizes degradation of the complex peptide structure.[7][8][9]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)[6]This compound contains tryptophan residues prone to oxidation.[7][10]
Light Protect from light[9]Prevents light-induced degradation.
Moisture Keep container tightly closed in a dry, well-ventilated place[6]This compound is hygroscopic and moisture can decrease long-term stability.[7][9]

2.2. Long-term and Short-term Storage

For long-term storage, lyophilized this compound powder should be stored at -20°C or -80°C in a desiccator.[7][8] For short-term storage, a refrigerated, sealed vial is sufficient for days to weeks.[9]

Handling and Safety Precautions

This compound is a potent compound and should be handled with care in a controlled laboratory environment.

3.1. Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound powder:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

3.2. Engineering Controls

  • Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of the powder.[6]

  • Avoid dust formation.[6]

3.3. First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[6]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[6]
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.[6]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

Reconstitution of this compound Powder

Reconstituting lyophilized this compound requires careful attention to ensure complete dissolution and stability.

4.1. Recommended Solvents

The choice of solvent will depend on the experimental application. Due to its hydrophobic nature, organic solvents are often required.

  • Dimethyl sulfoxide (DMSO) : A common solvent for creating stock solutions of hydrophobic peptides.[8]

  • Dimethylformamide (DMF) : Another suitable organic solvent.[8]

4.2. Reconstitution Protocol

  • Equilibrate : Allow the vial of lyophilized this compound powder to warm to room temperature in a desiccator before opening to prevent condensation.[7][9]

  • Centrifuge : Briefly centrifuge the vial to ensure all the powder is at the bottom.[11]

  • Add Solvent : Aseptically add the desired volume of sterile, high-purity solvent (e.g., DMSO) to the vial.

  • Dissolve : Gently agitate or vortex to dissolve the powder completely. Sonication may be used if necessary to aid dissolution.[10] The solution should be clear and free of particulates.[10]

4.3. Storage of Stock Solutions

  • Aliquoting : It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7][8][10]

  • Storage Temperature : Store aliquots at -20°C or -80°C.[7][8]

  • Stability : Solutions in DMSO should be used promptly and not stored for extended periods.[8] The stability of this compound in solution is limited, especially for peptides containing sensitive residues like tryptophan.[7][9][10]

Experimental Protocols

5.1. Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a general procedure for determining the MIC of this compound against a bacterial strain.

Workflow for MIC Assay

MIC_Workflow prep Prepare this compound Stock Solution serial_dil Perform Serial Dilutions of this compound in Broth prep->serial_dil inoculate Inoculate with Bacterial Suspension serial_dil->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read Read Results (e.g., OD600) incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol:

  • Prepare this compound Stock Solution : Reconstitute this compound powder in DMSO to a high concentration (e.g., 10 mg/mL).

  • Bacterial Culture : Grow the desired bacterial strain (e.g., Bacillus subtilis) in an appropriate broth medium to the mid-logarithmic phase.

  • Prepare Assay Plate : In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium. Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Inoculation : Dilute the bacterial culture to the desired final concentration (e.g., 5 x 10^5 CFU/mL) and add to each well (except the negative control).

  • Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine MIC : The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Proposed Mechanism of Action

While the precise mechanism is still under investigation, evidence suggests that this compound targets and disrupts the bacterial cell membrane.[3][4][5][12]

Diagram of Proposed Mechanism of Action

Himastatin_MoA cluster_membrane Bacterial Cell Membrane PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid PL4 Phospholipid This compound This compound Disruption Membrane Disruption This compound->Disruption Targets Cell_Death Cell Death Disruption->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound on the bacterial cell membrane.

References

Troubleshooting & Optimization

Himastatin Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the total synthesis of Himastatin. The content is tailored for researchers, scientists, and drug development professionals actively engaged in this complex synthetic endeavor.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the total synthesis of this compound?

The most prominent challenge in this compound total synthesis is the construction of the central C5–C5' biaryl linkage that connects the two monomeric macrocycles.[1][2][3] Historically, synthetic strategies have grappled with when and how to form this bond, leading to two main approaches: early-stage coupling of simpler fragments followed by bidirectional elaboration, or a late-stage dimerization of the fully assembled monomers.[1][4][5][6] The late-stage approach, while biomimetic and offering greater flexibility for analog synthesis, presents its own set of difficulties, particularly in achieving efficient oxidative coupling of the complex monomer.[1][3]

Q2: What are the main strategies for forming the C5–C5' biaryl bond?

There are two primary strategies for constructing the central biaryl bond of this compound:

  • Early-Stage Coupling: This approach, notably used in the Danishefsky synthesis, involves forming the C5–C5' linkage between two simpler cyclotryptophan units at an early point in the synthesis.[1][5] A Stille coupling reaction was employed for this purpose.[5] The resulting dimeric core is then elaborated in a bidirectional manner to complete the synthesis.[1][5]

  • Late-Stage Oxidative Dimerization: Inspired by the natural biosynthesis of this compound, this more recent strategy involves the oxidative coupling of two fully formed (+)-himastatin monomer macrocycles as the final or near-final step.[1][2][3][6] This approach is advantageous for its convergency and for providing access to heterodimeric analogs.[1][2][4] The key challenge with this method is identifying a suitable oxidant that can efficiently dimerize the complex and sterically hindered monomer.[1][3]

Q3: Why do some standard oxidative coupling conditions fail for the late-stage dimerization of the (+)-Himastatin monomer?

Standard single-electron oxidants that are effective for the dimerization of simpler cyclotryptophan derivatives, such as silver(I) hexafluoroantimonate and copper(II) trifluoromethanesulfonate, have been found to be ineffective for the more complex (+)-himastatin monomer.[1][3] It is hypothesized that the low conversion rates are due to a combination of factors, including the aggregation and inactivation of insoluble oxidants and the reduced reactivity of the complex macrocyclic peptide substrate.[1][3]

Troubleshooting Guides

Problem 1: Low or No Yield in Late-Stage Oxidative Dimerization of (+)-Himastatin Monomer

Symptoms:

  • LC-MS analysis shows predominantly unreacted starting material ((+)-himastatin monomer).

  • Only trace amounts (<5%) of the desired dimeric product, (–)-himastatin, are observed.

  • Formation of unidentifiable side products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Ineffective Oxidant Standard oxidants like Ag(I) and Cu(II) salts may be ineffective for the complex substrate.[1][3] Switch to a more potent and soluble oxidant system. The combination of Copper(II) hexafluoroantimonate (Cu(SbF6)2) with a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) has proven successful.[1]Successful dimerization with significant product formation.
Solvent Effects The choice of solvent is critical. Use a non-coordinating solvent to avoid interference with the oxidant. 1,2-dichloroethane is a suitable solvent for this reaction.[1]Improved reaction efficiency and yield.
Substrate Purity Impurities in the (+)-himastatin monomer preparation can interfere with the oxidative coupling. Ensure the monomer is highly pure before attempting the dimerization.A cleaner reaction profile with fewer side products and improved yield.
Reaction Concentration The reaction may be too dilute, disfavoring the bimolecular coupling. Experiment with slightly higher concentrations of the monomer.Increased rate of dimerization and higher yield.
Experimental Protocol: Late-Stage Oxidative Dimerization

This protocol is based on the successful bio-inspired synthesis of (–)-himastatin.[1]

Reagents and Materials:

  • (+)-Himastatin monomer

  • Copper(II) hexafluoroantimonate (Cu(SbF6)2)

  • 2,6-di-tert-butyl-4-methylpyridine (DTBMP)

  • 1,2-dichloroethane (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the (+)-himastatin monomer in anhydrous 1,2-dichloroethane.

  • Add a solution of Cu(SbF6)2 and DTBMP in 1,2-dichloroethane to the monomer solution at 23 °C.

  • Stir the reaction mixture at 23 °C and monitor the progress by LC-MS.

  • Upon consumption of the starting material, quench the reaction.

  • Purify the crude product using preparative HPLC to isolate (–)-himastatin.

Quantitative Data Summary:

Strategy Key Reaction Reagents Solvent Yield Reference
Early-Stage CouplingStille CouplingNot specified in snippetsNot specified in snippetsNot specified in snippets[1][5]
Late-Stage DimerizationOxidative CouplingCu(SbF6)2, DTBMPClCH2CH2Cl40%[2]

Visualizations

Synthetic Strategies for this compound

Himastatin_Synthesis_Strategies cluster_early Early-Stage Coupling Strategy cluster_late Late-Stage Dimerization Strategy A Simple Cyclotryptophan Fragments B Stille Coupling A->B C Dimeric Core B->C D Bidirectional Elaboration C->D E (-)-Himastatin D->E F Linear Peptide Precursor G SPPS & Macrocyclization F->G H (+)-Himastatin Monomer G->H I Oxidative Dimerization H->I J (-)-Himastatin I->J

Caption: Comparison of early-stage vs. late-stage this compound synthesis.

Troubleshooting Workflow for Late-Stage Dimerization

Dimerization_Troubleshooting start Start: Low/No Dimerization Yield check_oxidant Is the oxidant Cu(SbF6)2 with DTBMP? start->check_oxidant change_oxidant Action: Switch to Cu(SbF6)2 / DTBMP system check_oxidant->change_oxidant No check_solvent Is the solvent anhydrous 1,2-dichloroethane? check_oxidant->check_solvent Yes change_oxidant->check_solvent change_solvent Action: Use anhydrous 1,2-dichloroethane check_solvent->change_solvent No check_purity Is the monomer >95% pure? check_solvent->check_purity Yes change_solvent->check_purity purify_monomer Action: Re-purify the monomer check_purity->purify_monomer No optimize_conc Action: Optimize reaction concentration check_purity->optimize_conc Yes purify_monomer->optimize_conc success Success: Improved Yield optimize_conc->success

Caption: Decision tree for troubleshooting the oxidative dimerization step.

References

Technical Support Center: Himastatin Activity and Inhibition by Fatty Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the inhibition of Himastatin activity by fatty acid salts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a cyclohexadepsipeptide antibiotic isolated from Streptomyces hygroscopicus.[1][2] It exhibits antimicrobial activity against Gram-positive bacteria and in vivo antitumor activity against localized P388 leukemia and B16 melanoma.[1][3] However, it is inactive against Gram-negative bacteria.[1][2]

Q2: I am observing lower than expected this compound activity in my in vitro assays. What could be the cause?

A significant reduction in this compound's antibacterial and antitumor activity can be caused by the presence of certain fatty acid salts in your experimental setup.[3][4] Saturated fatty acid sodium salts with a carbon chain length of eight or more can decrease the antimicrobial activity of this compound by 50 to 100 times.[3][4]

Q3: How do fatty acid salts inhibit this compound activity?

The inhibition is not due to enzymatic degradation of this compound.[3][4] Instead, it is proposed that this compound becomes entrapped within micelles formed by the fatty acid salts in the solution.[3][4] This sequestration prevents this compound from interacting with its target on the cell membrane.

Q4: Is this inhibitory effect specific to this compound?

The inhibitory effect of fatty acid salts is not universal for all antibiotics. For instance, antibiotics like ampicillin, bacitracin, chloramphenicol, and tunicamycin do not show a significant reduction in activity in the presence of these salts.[3][4] However, the activity of the membrane-active antibiotic polymyxin B is similarly reduced, suggesting a commonality in their interaction with the cell membrane.[3][4]

Q5: My in vivo experiments with this compound show good localized antitumor activity, but no effect on distal sites. Could this be related to fatty acid inhibition?

It is speculated that the lack of distal site antitumor activity in vivo could be due to the formation of complexes between this compound and lipids in the biological environment, similar to the micelle entrapment observed in vitro.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent or Low this compound Activity in Bacillus subtilis Well-Agar Diffusion Assay
Possible Cause Troubleshooting Step
Contamination of media with fatty acids: 1. Review the composition of your culture media and any supplements. Components like serum or certain peptones can be a source of fatty acids. 2. Consider using a defined minimal medium to reduce the concentration of free fatty acids.
Presence of fatty acid salts in the solvent: 1. Ensure that the solvent used to dissolve this compound is free of contaminating fatty acid salts. 2. Use high-purity solvents and glassware that has been thoroughly cleaned to remove any lipid residues.
Interaction with plasticware: 1. this compound, being a lipophilic peptide, might adsorb to certain types of plastic tubes or plates. 2. Consider using low-adhesion microcentrifuge tubes and plates for preparing and storing this compound solutions.
Issue 2: Reduced Cytotoxicity of this compound in HCT-116 Soft Agar Assay
Possible Cause Troubleshooting Step
Fatty acids in the soft agar medium: 1. The agar or other components of the medium could contain fatty acids. 2. Test different batches or suppliers of agar and other media components. 3. As a control, add a known concentration of a fatty acid salt like sodium palmitate to a parallel experiment to confirm the inhibitory effect.[3][4]
Serum in the cell culture medium: 1. If the cells are maintained in a serum-containing medium before the assay, residual serum carried over into the soft agar could be a source of inhibitory lipids. 2. Wash the cells with a serum-free medium before embedding them in the soft agar.

Data Presentation

Table 1: Effect of Saturated Fatty Acid Sodium Salts on the Antibacterial Activity of this compound against Bacillus subtilis

Fatty Acid Salt (Sodium Salt)Carbon Chain LengthRelative Inhibition of this compound Activity
Caprylate8Significant
Caprate10Significant
Laurate12Significant
Myristate14Significant
Palmitate16Significant
Stearate18Significant

Note: The data indicates that saturated fatty acids with a carbon chain of 8 or more significantly reduce this compound's activity.[3][4]

Experimental Protocols

Protocol 1: Bacillus subtilis Well-Agar Diffusion Assay for this compound Activity
  • Preparation of Bacterial Lawn:

    • Culture Bacillus subtilis in a suitable broth medium to mid-log phase.

    • Spread a uniform lawn of the bacterial culture onto the surface of a nutrient agar plate.

  • Well Preparation:

    • Aseptically create wells of a standard diameter (e.g., 6 mm) in the agar plate.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound.

    • For the test group, mix the this compound dilutions with a solution of the fatty acid salt (e.g., sodium palmitate) at the desired concentration.

    • For the control group, mix the this compound dilutions with the solvent used for the fatty acid salt.

  • Assay:

    • Add a fixed volume of each sample (test and control) to the respective wells on the agar plate.

    • Incubate the plates at the optimal temperature for B. subtilis growth (e.g., 37°C) for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition around each well.

    • Compare the zones of inhibition between the control and test groups to determine the effect of the fatty acid salt.

Mandatory Visualizations

Himastatin_Inhibition_Pathway cluster_0 In Vitro Environment cluster_1 Bacterial Cell This compound This compound Micelle Micelle Formation This compound->Micelle Entrapment CellMembrane Cell Membrane (Target) This compound->CellMembrane Normal Interaction FattyAcid Fatty Acid Salts (C≥8) FattyAcid->Micelle Aggregation Trappedthis compound Trapped this compound Trappedthis compound->CellMembrane Blocked Interaction Inhibition Inhibition of Antibacterial Activity

Caption: Proposed mechanism of this compound inhibition by fatty acid salts.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution control_group Control Group: This compound + Solvent prep_this compound->control_group test_group Test Group: This compound + Fatty Acid Salt prep_this compound->test_group prep_fatty_acid Prepare Fatty Acid Salt Solution prep_fatty_acid->test_group prep_bacteria Culture B. subtilis (Lawn on Agar Plate) incubation Incubate Plates (18-24h, 37°C) prep_bacteria->incubation control_group->incubation test_group->incubation measure Measure Zones of Inhibition incubation->measure compare Compare Inhibition Zones measure->compare

Caption: Workflow for the B. subtilis well-agar diffusion assay.

References

Technical Support Center: Optimizing Himastatin Production from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of himastatin from Streptomyces fermentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound in a laboratory setting?

A1: Reported yields of this compound can vary. In shake flask cultures, yields can average between 165-180 mg/L after 120 hours of fermentation.[1] In a controlled fermenter, the yield is often in the range of 145-155 mg/L under similar conditions.[1] However, with strain improvement and process optimization, significantly higher titers are achievable. For instance, engineered strains of Streptomyces hygroscopicus have been reported to produce up to approximately 30 µg/mL.[2]

Q2: Which Streptomyces species is used for this compound production?

A2: this compound is produced by Streptomyces hygroscopicus[1][3][4] and Streptomyces himastatinicus.[5]

Q3: What are the key factors influencing this compound yield?

A3: The yield of this compound, a secondary metabolite, is sensitive to several factors, including the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation. The regulation of the this compound biosynthetic gene cluster also plays a crucial role.[6][7]

Q4: How does the carbon source affect this compound production?

A4: The choice and concentration of the carbon source are critical. While glucose is a commonly used carbon source for Streptomyces, high concentrations can lead to catabolite repression, which inhibits the production of secondary metabolites like this compound.[8][9] It is often beneficial to use slowly metabolized carbon sources or to implement a fed-batch strategy to maintain a low and steady glucose concentration.

Q5: What is the role of the nitrogen source in optimizing yield?

A5: Complex nitrogen sources like yeast extract and peptone generally support robust growth and secondary metabolite production in Streptomyces.[10][11] These sources provide not only amino acids but also essential vitamins and growth factors. The optimal concentration and ratio of carbon to nitrogen are key parameters to optimize for maximizing this compound yield.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation and provides potential solutions.

Issue 1: Low or No this compound Production Despite Good Cell Growth

This is a frequent challenge in secondary metabolite fermentation, where primary metabolism (growth) is favored over secondary metabolism (antibiotic production).

Possible CauseSuggested Solution(s)
Catabolite Repression High concentrations of readily metabolizable sugars like glucose can repress the genes responsible for this compound biosynthesis.[8][9] Action: 1. Replace glucose with a more slowly utilized carbon source such as maltose or glycerol. 2. Implement a fed-batch feeding strategy to maintain a low glucose concentration in the medium. 3. Test a range of initial glucose concentrations to find the optimal balance between growth and production.
Suboptimal pH The pH of the fermentation broth can shift during the cultivation, and an unfavorable pH can inhibit the activity of biosynthetic enzymes. For many Streptomyces species, the optimal pH for antibiotic production is near neutral (pH 7.0).[7] Action: 1. Monitor the pH throughout the fermentation. 2. Use a buffered medium or implement a pH control system in the bioreactor to maintain the pH within the optimal range.
Inadequate Precursor Supply This compound is a complex molecule, and its biosynthesis requires specific precursors. A lack of these precursors can limit the final yield. Action: Based on the known structure of this compound, which includes amino acids like valine, leucine, and threonine, consider supplementing the medium with these precursors in the later stages of fermentation.[12]
Regulatory Gene Repression The this compound biosynthetic gene cluster contains regulatory genes that can repress its own expression.[2] Action: For advanced users, targeted genetic modification to inactivate repressor genes within the this compound gene cluster can significantly enhance production.[2]

Issue 2: Inconsistent this compound Yields Between Batches

Variability in production is often due to a lack of consistency in experimental procedures.

Possible CauseSuggested Solution(s)
Inoculum Variability The age, size, and physiological state of the inoculum can significantly impact the fermentation performance. Action: 1. Standardize the inoculum preparation procedure, including the age of the seed culture and the inoculum volume. 2. Ensure a consistent and healthy spore suspension or vegetative mycelium is used for inoculation.
Media Preparation Inconsistency Minor variations in media components or preparation can lead to different outcomes. Action: 1. Use high-quality, consistent sources for all media components. 2. Ensure accurate weighing and thorough mixing of all ingredients. 3. Validate the sterilization process to avoid degradation of heat-sensitive components.
Subtle Environmental Fluctuations Small changes in temperature, agitation, or aeration can affect the metabolic state of the culture. Action: 1. Calibrate and monitor all environmental control equipment regularly. 2. Ensure consistent flask types, closures, and shaking speeds in shake flask experiments.

Data Presentation: Optimizing Fermentation Parameters

The following tables provide representative data on how different fermentation parameters can influence this compound yield. Note that these are illustrative examples, and optimal conditions should be determined experimentally for your specific strain and equipment.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L DCW)This compound Yield (mg/L)
Glucose8.595
Maltose7.8150
Glycerol7.2135
Soluble Starch6.5110

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (10 g/L)Biomass (g/L DCW)This compound Yield (mg/L)
Peptone7.5140
Yeast Extract8.0160
Soy Flour7.2130
Ammonium Sulfate5.570

Table 3: Effect of Temperature and pH on this compound Yield

Temperature (°C)pHThis compound Yield (mg/L)
257.0120
287.0175
307.0160
286.5145
287.5155

Experimental Protocols

Protocol 1: Seed Culture Preparation

  • Prepare a suitable agar medium for Streptomyces hygroscopicus (e.g., ISP Medium 2).

  • Inoculate the agar plate with a spore suspension or a mycelial fragment of S. hygroscopicus.

  • Incubate at 28°C for 7-10 days until good sporulation is observed.

  • Aseptically add 10 mL of sterile water with a wetting agent (e.g., 0.01% Tween 80) to the plate and gently scrape the surface to harvest the spores.

  • Transfer the spore suspension to a sterile flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

  • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

Protocol 2: this compound Fermentation in Shake Flasks

  • Prepare the production medium in baffled Erlenmeyer flasks (e.g., 50 mL of medium in a 250 mL flask). A suitable production medium may contain:

    • Maltose: 20 g/L

    • Yeast Extract: 10 g/L

    • CaCO₃: 2 g/L

    • Trace element solution: 1 mL/L

  • Sterilize the medium by autoclaving.

  • Inoculate the production medium with 5% (v/v) of the seed culture.

  • Incubate the flasks at 28°C on a rotary shaker at 220 rpm for 5-7 days.

  • Withdraw samples periodically for analysis of biomass and this compound concentration.

Protocol 3: Extraction and Quantification of this compound

  • Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

  • Extract the mycelium with a suitable organic solvent (e.g., methanol or acetone).

  • Combine the solvent extract with the supernatant.

  • Perform a liquid-liquid extraction of the combined solution with a non-polar solvent like ethyl acetate.

  • Evaporate the organic phase to dryness and re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol) for analysis.

  • Quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with UV detection. A C18 column is typically used with a mobile phase gradient of acetonitrile and water.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing & Analysis spore Spore Stock seed Seed Culture (48-72h, 28°C) spore->seed Inoculation ferm Production Fermentation (5-7 days, 28°C) seed->ferm Inoculation (5% v/v) harvest Harvest Broth ferm->harvest extract Extraction harvest->extract hplc HPLC Quantification extract->hplc

Caption: Experimental workflow for this compound production and analysis.

troubleshooting_workflow start Low this compound Yield check_growth Good Cell Growth? start->check_growth optimize_growth Optimize Growth Medium (Carbon/Nitrogen Sources) check_growth->optimize_growth No check_params Fermentation Parameters Optimal? (pH, Temp, DO) check_growth->check_params Yes optimize_params Optimize Fermentation Parameters check_params->optimize_params No check_precursors Precursor Limitation? check_params->check_precursors Yes feed_precursors Supplement with Precursors check_precursors->feed_precursors Yes analyze_genetics Consider Strain Improvement/ Genetic Modification check_precursors->analyze_genetics No

Caption: Troubleshooting logic for low this compound yield.

signaling_pathway cluster_inputs Fermentation Inputs cluster_regulation Regulatory Cascade nutrients Nutrient Levels (Carbon, Nitrogen, Phosphate) global_reg Global Regulators (e.g., AfsR-like) nutrients->global_reg physical Physical Parameters (pH, Temperature, DO) physical->global_reg pathway_reg Pathway-Specific Regulators (in this compound gene cluster) global_reg->pathway_reg biosynthesis This compound Biosynthetic Genes pathway_reg->biosynthesis Activation/Repression This compound This compound Production biosynthesis->this compound

Caption: Simplified regulatory pathway for this compound biosynthesis.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Himastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving synthetic Himastatin, particularly when encountering lower-than-expected biological activity.

Frequently Asked Questions (FAQs)

Compound Synthesis and Integrity

Q1: My synthetic this compound shows significantly lower antibacterial activity compared to reported values. What is the most critical factor to verify in my synthetic compound?

A1: The most critical factor for this compound's bioactivity is its homodimeric structure.[1][2][3][4][5] The central C5–C5' linkage between the two cyclotryptophan residues is absolutely essential for its Gram-positive antibiotic activity.[1][6][7] Monomeric precursors or related monomeric natural products have been shown to have minimal to no activity (MIC values ≥64 µg/mL).[1][7] Therefore, the first step in troubleshooting should be to confirm the successful dimerization of your synthetic monomer.

Q2: How can I confirm the dimerization of my synthetic this compound?

A2: Successful dimerization can be confirmed using standard analytical techniques. High-resolution mass spectrometry (HRMS) should show the expected molecular weight for the homodimer. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to verify the overall structure and the presence of the C5–C5' linkage, which results in a symmetrical molecule. Comparison of your spectroscopic data with published values for synthetic or natural this compound is highly recommended.[1]

Q3: Could impurities from the synthesis be affecting the bioactivity of my this compound?

A3: Yes, impurities can significantly impact bioactivity. Residual catalysts, unreacted starting materials, or byproducts from the synthesis could interfere with the assay or be toxic to the test organisms, confounding the results. It is crucial to use highly purified this compound for biological assays. Purification via methods such as High-Performance Liquid Chromatography (HPLC) is recommended to ensure the removal of any potentially interfering substances.

Structural Considerations for Bioactivity

Q4: I have synthesized a this compound analog with a modification in the macrocyclic ring, and it has low activity. Which structural features, besides dimerization, are known to be important?

A4: Several structural features of the this compound macrocycle are crucial for its bioactivity. These include:

  • The Depsipeptide Linkage: Replacing the ester linkage with a secondary or tertiary amide has been shown to decrease antibiotic activity.[1][6]

  • The 5-Hydroxypiperazic Acid Residue: Substitution of this residue, for example with proline, can lead to a complete loss of activity.[6] This residue is thought to contribute to the structural rigidity of the molecule, which appears to be important for its mode of action.[6][8]

  • Alternating D- and L-Amino Acids: This alternating stereochemistry is a key feature of this compound.[1][3]

Q5: Does the stereochemistry of this compound affect its bioactivity?

A5: Interestingly, studies have shown that the absolute stereochemistry of this compound has a negligible impact on its antibiotic activity against several bacterial strains.[1] Enantiomers of this compound have been found to have nearly identical Minimum Inhibitory Concentration (MIC) values.[1] This suggests that this compound's interaction with its target is likely achiral.[9][10]

Experimental Design and Assay Conditions

Q6: My synthetic this compound is pure and correctly dimerized, but the bioactivity is still low in my assay. What experimental conditions should I check?

A6: Several factors in your experimental setup could be leading to apparently low bioactivity:

  • Presence of Phospholipids and Fatty Acids: this compound's antibacterial activity is known to be significantly reduced in the presence of sodium salts of phospholipids and fatty acids.[1][5][6][11] It is speculated that this compound may be trapped in micelles, reducing its effective concentration.[11][12] Ensure your assay medium does not contain high levels of these substances.

  • Compound Solubility: Poor solubility of your synthetic this compound in the aqueous assay buffer can lead to precipitation and a lower effective concentration.[13] It is advisable to first prepare a stock solution in a suitable organic solvent like DMSO and then dilute it into the assay medium, ensuring the final solvent concentration is not toxic to the test organism.[13]

  • Stability of the Compound: Assess the stability of your synthetic this compound in the assay buffer over the duration of the experiment. Degradation could lead to a loss of activity. Preparing fresh solutions for each experiment is recommended.[14]

Q7: What are the appropriate positive and negative controls to include in my this compound bioactivity assay?

A7: To ensure the validity of your results, the following controls are essential:

  • Positive Control: A well-characterized antibiotic with a known mechanism of action against the test organism (e.g., daptomycin, which also targets the cell membrane).[2][4]

  • Negative Control (Vehicle Control): The solvent used to dissolve your synthetic this compound (e.g., DMSO) at the same final concentration used in the experimental wells.[13] This is to ensure that the solvent itself is not affecting bacterial growth.

  • Monomer Control: If available, testing the monomeric precursor of your synthetic this compound is a good control to confirm that the observed activity is due to the dimer.[1]

Data Presentation

Table 1: Bioactivity of this compound and its Derivatives against Gram-Positive Bacteria

CompoundModificationMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. faecalis
(-)-Himastatin (Natural)None1-21-21-2
(-)-Himastatin (Synthetic)None1-21-21-2
ent-(+)-HimastatinEnantiomerNearly identical to (-)-HimastatinNearly identical to (-)-HimastatinNearly identical to (-)-Himastatin
Monomeric PrecursorsLacks dimerization≥64≥64≥64
Amide-linked AnalogDepsipeptide replaced with amideDecreased activityDecreased activityDecreased activity
Proline-substituted Analog5-hydroxypiperazic acid replaced with prolineInactiveInactiveInactive
TAMRA-homodimerFluorescent tag on both monomersInactive (>64)Inactive (>64)Inactive (>64)
TAMRA-heterodimerFluorescent tag on one monomerPreserved activityPreserved activityPreserved activity

Data synthesized from multiple sources.[1][6][8]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • 96-well microtiter plates.

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis).

  • Synthetic this compound stock solution (e.g., in DMSO).

  • Positive control antibiotic.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.

  • Prepare serial twofold dilutions of the synthetic this compound in MHB in the 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Include wells for a positive control (bacteria with no antibiotic) and a negative control (medium only). Also, include a vehicle control with the highest concentration of solvent used.

  • Add the standardized bacterial inoculum to each well.

  • Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Troubleshooting_Workflow cluster_synthesis Compound Integrity cluster_assay Experimental Conditions cluster_structure Structural Analysis cluster_conclusion Conclusion start Low Bioactivity Observed dimerization Confirm Dimerization (HRMS, NMR) start->dimerization purity Assess Purity (HPLC) dimerization->purity Dimerization Confirmed synthesis_issue Re-evaluate Synthesis/Purification dimerization->synthesis_issue Monomer or Mixture assay_conditions Review Assay Conditions purity->assay_conditions Purity Confirmed solubility Check for Precipitation assay_conditions->solubility interference Evaluate Media Components (e.g., fatty acids) assay_conditions->interference controls Verify Controls (Positive, Negative, Vehicle) assay_conditions->controls structure_activity Review Structure-Activity Relationships assay_conditions->structure_activity Conditions Optimized critical_moieties Intact Critical Moieties? (Depsipeptide, 5-OH-piperazic acid) structure_activity->critical_moieties bioactivity_confirmed Bioactivity Confirmed structure_activity->bioactivity_confirmed Structure is Correct

Caption: Troubleshooting workflow for low bioactivity of synthetic this compound.

Himastatin_MoA This compound This compound Dimer membrane Bacterial Cell Membrane This compound->membrane Accumulates in disruption Membrane Disruption membrane->disruption Leads to death Bacterial Cell Death disruption->death

Caption: Proposed mechanism of action for this compound.

References

Himastatin Technical Support Center: Enhancing Solubility and Stability in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Himastatin, particularly concerning its solubility and stability in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural product, a complex cyclic peptide antibiotic, isolated from Streptomyces himastatinicus.[1][2] It exhibits potent activity against Gram-positive bacteria.[1] Its mechanism of action is believed to be the disruption of the bacterial cell membrane, leading to rapid cell death.[2][3] This is similar to the mechanism of other membrane-active antibiotics like daptomycin.[3]

Q2: Why is this compound difficult to work with in aqueous solutions?

This compound is a large, complex molecule with poor water solubility. This inherent hydrophobicity makes it challenging to dissolve and maintain in aqueous buffers and culture media, often leading to precipitation and inconsistent assay results.

Q3: What are the initial signs of solubility and stability issues with this compound in my experiments?

Common indicators of problems include:

  • Precipitation: Visible particulate matter or cloudiness in your stock solution or final assay medium.

  • Inconsistent Results: High variability in measurements of this compound's activity between experiments or even within the same experiment.

  • Loss of Activity: A gradual decrease in the observed efficacy of this compound over time, suggesting degradation.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer or Media

Problem: You've dissolved this compound in an organic solvent like DMSO, but it crashes out of solution when you add it to your aqueous experimental medium.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
Poor Aqueous Solubility This compound is inherently hydrophobic and has limited solubility in water-based solutions.1. Use a Co-solvent: Prepare your working solution in a mixture of your aqueous buffer and a water-miscible organic solvent (e.g., DMSO, ethanol). Keep the final concentration of the organic solvent as low as possible to minimize toxicity to your biological system. 2. Employ Surfactants: Incorporate a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) in your final assay buffer to help maintain this compound's solubility. 3. Utilize Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Consider pre-incubating this compound with a suitable cyclodextrin before adding it to your assay.
"Salting Out" Effect High concentrations of salts in your buffer can decrease the solubility of hydrophobic compounds like this compound.1. Lower Buffer Concentration: If your experiment allows, try using a lower concentration of your buffer salts. 2. Test Different Buffers: The type of salt can influence solubility. Experiment with different buffer systems to find one that is more compatible with this compound.
Temperature Effects The solubility of many compounds is temperature-dependent.1. Gentle Warming: Try gently warming your aqueous medium to 37°C before adding the this compound stock solution. This can sometimes help to keep the compound in solution. 2. Avoid Cold Shock: Do not add a cold this compound stock solution directly to a warm aqueous medium. Allow the stock to reach room temperature first.
Issue 2: Inconsistent or Lower-Than-Expected this compound Activity in Assays

Problem: Your this compound assays show high variability or the compound appears less potent than anticipated.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
Interaction with Assay Components This compound's activity can be inhibited by certain molecules. Notably, its antibacterial effect is significantly reduced in the presence of fatty acid sodium salts.[4]1. Review Media Composition: Check if your cell culture medium or assay buffer contains high levels of fatty acids or phospholipids. If so, consider using a more defined, serum-free medium for your experiments. 2. Control for Vehicle Effects: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments to ensure that the observed effects are due to this compound and not the solvent.
Degradation of this compound As a complex peptide, this compound can be susceptible to degradation over time, especially in aqueous solutions at room temperature or upon repeated freeze-thaw cycles.1. Prepare Fresh Solutions: Ideally, prepare your final working solution of this compound immediately before each experiment. 2. Proper Storage: Store your high-concentration stock solution in an appropriate solvent (e.g., anhydrous DMSO) at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light.
Inaccurate Pipetting of Viscous Stock High-concentration stock solutions in DMSO can be viscous, leading to pipetting errors and inconsistent final concentrations.1. Use Positive Displacement Pipettes: For highly viscous solutions, positive displacement pipettes can provide more accurate and reproducible dispensing. 2. Reverse Pipetting Technique: If using standard air displacement pipettes, the reverse pipetting technique can improve accuracy with viscous liquids.

Data Summary Tables

Table 1: Qualitative Solubility of this compound
SolventSolubilityRemarks
Water PoorThis compound is largely insoluble in aqueous solutions.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions.[5]
N,N-Dimethylformamide (DMF) SolubleUsed as a solvent during the synthesis of this compound.[6]
1,2-Dichloroethane SolubleEmployed in the final dimerization step of this compound synthesis.[5]
Ethanol Likely SolubleOften used as a co-solvent for poorly soluble compounds. Specific data for this compound is not readily available.
Table 2: Factors Affecting this compound Stability
FactorEffect on StabilityRecommendations
Aqueous Solutions Prone to degradation over time.Prepare fresh working solutions for each experiment. Avoid long-term storage in aqueous buffers.
Freeze-Thaw Cycles Repeated cycles can lead to degradation of peptides.Aliquot stock solutions into single-use volumes to minimize freeze-thaw events.
Light Exposure Many complex organic molecules are light-sensitive.Protect stock and working solutions from light by using amber vials or wrapping tubes in foil.
pH Peptide stability is often pH-dependent.While specific data for this compound is limited, it is advisable to maintain a consistent and appropriate pH in your assays.
Temperature Higher temperatures can accelerate degradation.Store stock solutions at -20°C or -80°C. Perform experiments at the required temperature but avoid prolonged incubation at elevated temperatures unless necessary for the assay.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a fume hood or a designated area for handling potent compounds.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Vortex the tube vigorously for 2-3 minutes.

    • Visually inspect the solution to ensure all the powder has dissolved.

    • If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming (to no more than 37°C) can also be used to aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution for a Minimum Inhibitory Concentration (MIC) Assay

Objective: To prepare a serial dilution of this compound in a bacterial growth medium for an MIC assay.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • Sterile 96-well microtiter plate

  • Sterile multichannel pipette and tips

Procedure:

  • Initial Dilution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare an intermediate dilution of this compound in the culture medium. For example, to get a starting concentration of 100 µg/mL, dilute the 10 mg/mL stock 1:100 in MHB. Crucially, add the this compound stock to the medium while vortexing to minimize precipitation.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the 100 µg/mL this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.

    • Well 11 should contain 100 µL of MHB with no this compound (growth control).

    • Well 12 should contain 100 µL of MHB with no bacteria added (sterility control).

  • Inoculation: Add the appropriate volume of bacterial inoculum to each well (except the sterility control) to achieve the desired final cell density.

Visualizations

Himastatin_Solubility_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting Precipitation Himastatin_Powder This compound Powder Vortex_Sonication Vortex / Sonicate Himastatin_Powder->Vortex_Sonication Anhydrous_DMSO Anhydrous DMSO Anhydrous_DMSO->Vortex_Sonication Stock_Solution Concentrated Stock (e.g., 10 mg/mL) Vortex_Sonication->Stock_Solution Vortex_Dilution Vortex during Dilution Stock_Solution->Vortex_Dilution Add dropwise Aqueous_Medium Aqueous Medium (Buffer / Media) Aqueous_Medium->Vortex_Dilution Working_Solution Final Working Solution (for assay) Precipitation Precipitation Occurs Working_Solution->Precipitation Use_Cosolvent Use Co-solvent Precipitation->Use_Cosolvent Add_Surfactant Add Surfactant Precipitation->Add_Surfactant Warm_Medium Gently Warm Medium Precipitation->Warm_Medium

Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.

Himastatin_Membrane_Disruption cluster_membrane Bacterial Cell Membrane Membrane_Surface Outer Leaflet Lipid_Bilayer Lipid Bilayer Core Inner_Leaflet Inner Leaflet This compound This compound Binding Electrostatic & Hydrophobic Interaction This compound->Binding Binding->Membrane_Surface Binds to Insertion Insertion into Membrane Binding->Insertion Insertion->Lipid_Bilayer Penetrates Disruption Membrane Destabilization & Pore Formation Insertion->Disruption Cell_Lysis Ion Leakage & Cell Lysis Disruption->Cell_Lysis

Caption: Proposed mechanism of this compound-induced bacterial membrane disruption.

References

Technical Support Center: Troubleshooting Inactive Fluorescently Labeled Himastatin Homodimers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting steps and answers to frequently asked questions for researchers encountering a lack of biological activity with their fluorescently labeled Himastatin homodimers.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorescently labeled this compound homodimer inactive?

The most probable cause of inactivity is steric hindrance introduced by the fluorescent labels. This compound is a complex homodimeric peptide, and its antibiotic activity relies on a specific three-dimensional structure that allows it to interact with and disrupt bacterial cell membranes.[1][2][3] When both monomers in the dimer are conjugated to a bulky fluorescent dye, these labels can physically clash, preventing the molecule from adopting its bioactive conformation or directly blocking the sites required for membrane interaction.[4]

Crucially, published research has demonstrated that while a heterodimeric fluorescent probe (composed of one labeled monomer and one unlabeled monomer) retains significant antibiotic activity, the corresponding homodimeric version (where both monomers are labeled with dyes like TAMRA) is inactive.[4]

Q2: How can I confirm that the fluorescent label is the cause of inactivity?

A set of control experiments is essential to pinpoint the cause. You should compare the biological activity of your fluorescently labeled homodimer against several key controls using a quantitative method like a Minimum Inhibitory Concentration (MIC) assay.

  • Positive Control: Unlabeled, wild-type this compound homodimer. This should be active.

  • Negative Control: this compound monomer. Monomeric derivatives are known to be inactive, confirming that dimerization is critical for activity.[2]

  • Experimental Control: Your fluorescently labeled homodimer.

  • Recommended Solution: A fluorescently labeled heterodimer . This is the most informative control, as it is expected to be active and would validate that the fluorophore itself is usable when steric hindrance is minimized.[4]

Q3: What is the recommended approach for creating an active fluorescent this compound probe?

The scientifically validated approach is to synthesize a heterodimer where only one of the this compound monomers is fluorescently labeled.[2][4] This strategy minimizes the structural perturbation caused by the bulky dye, preserving the molecule's ability to interact with its target. This approach was instrumental in creating a functional probe to visualize this compound's localization within bacteria.[4][5]

Q4: Could my choice of fluorophore be the problem?

Yes, the properties of the fluorophore can significantly impact the final conjugate's activity.[6][7] Factors such as size, charge, and hydrophobicity can alter the conformation and function of the peptide.[6] However, in the case of this compound, studies have shown that even with different fluorophores, the homodimer construct remains inactive, strongly suggesting the issue is the presence of two bulky labels rather than the specific chemistry of one.[4] While testing smaller or more hydrophilic dyes is a theoretical option, the heterodimeric approach is a more proven and reliable solution.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose the issue with your inactive this compound homodimer.

cluster_start Diagnosis cluster_exp Experimental Validation cluster_hyp Hypothesis cluster_sol Solution start Start: Inactive Fluorescent Homodimer controls Run Control Experiments (MIC Assay) start->controls unlabeled Unlabeled Dimer (Positive Control) controls->unlabeled Result: Active? monomer Monomer (Negative Control) controls->monomer Result: Inactive? hypothesis Hypothesis: Steric hindrance from dual labels causes inactivity unlabeled->hypothesis monomer->hypothesis synthesis Synthesize & Test Heterodimer Probe (One Monomer Labeled) hypothesis->synthesis active Heterodimer is Active synthesis->active Expected Outcome inactive Heterodimer is Inactive synthesis->inactive Unexpected Outcome conclusion Problem Solved: Use heterodimer for fluorescence studies active->conclusion further Further Troubleshooting: - Check labeling site - Test different fluorophores - Confirm synthesis protocol inactive->further

Caption: A flowchart for troubleshooting an inactive this compound homodimer.

Data Summary: this compound Derivative Activity

The following table summarizes Minimum Inhibitory Concentration (MIC) data from published studies, highlighting the critical role of dimerization for activity and the negative impact of dual fluorescent labeling.

CompoundOrganismMIC (µg/mL)Activity StatusReference
Unlabeled this compound (Wild-Type)B. subtilis1-2Active[2]
Unlabeled this compound (Wild-Type)S. aureus (MSSA)1Active[2]
Unlabeled this compound (Wild-Type)S. aureus (MRSA)2Active[2]
Monomeric DerivativesAll Species Tested≥64Inactive[2]
TAMRA-Himastatin Homodimer B. subtilis>64Inactive [4]
TAMRA-Himastatin Heterodimer B. subtilis8Active [2]

Proposed Mechanism and Point of Failure

The diagram below illustrates the proposed mechanism of action for this compound and how dual fluorescent labeling is hypothesized to cause inactivity.

cluster_active Active Pathway cluster_inactive Inactive Pathway A Active this compound (Unlabeled or Heterodimer) B Bacterial Cell Membrane A->B Interaction C Membrane Binding & Perturbation B->C D Membrane Disruption C->D E Cell Death D->E F Inactive Fluorescent Homodimer G Steric Hindrance from dual fluorophores F->G H Bacterial Cell Membrane G->H Interaction Blocked I No Activity H->I

Caption: Proposed mechanism of this compound and failure due to steric hindrance.

Key Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the antibacterial activity of your this compound compounds.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus).

  • 96-well microtiter plates (non-treated, sterile).

  • This compound compounds (unlabeled, labeled homodimer, labeled heterodimer, monomer) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., vancomycin).

  • Negative control (solvent only).

  • Plate reader or spectrophotometer (OD600 nm).

Methodology:

  • Prepare Bacterial Inoculum: Culture bacteria overnight. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Prepare Compound Dilutions: Create a 2-fold serial dilution series of your test compounds and controls in the 96-well plate. The final volume in each well should be 50 µL. Ensure the solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

  • Inoculate Plate: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Protocol 2: Synthesis of a Fluorescent Heterodimer Probe

This protocol provides a conceptual workflow based on published methods for creating an active, fluorescently labeled this compound heterodimer.[2][4]

Principle: The synthesis involves creating two different this compound monomers. One is the native monomer, and the second is a modified monomer containing a bioorthogonal handle (e.g., an azide group) for later attachment of a fluorophore. These two distinct monomers are then dimerized, followed by conjugation of the dye to the modified monomer.

Conceptual Workflow:

  • Synthesize Modified Monomer: Using solid-phase peptide synthesis, assemble the this compound monomer sequence, but substitute one amino acid (e.g., Leucine) with a modified version containing a reactive handle, such as L-azidolysine.

  • Synthesize Native Monomer: Prepare the unmodified this compound monomer using established synthesis protocols.

  • Heterodimerization: Combine the modified and native monomers under oxidative conditions (e.g., using Cu(SbF6)2) to induce the formation of the critical C5-C5' biaryl linkage. This reaction will produce a mixture of the desired heterodimer, as well as two homodimer side products.

  • Purification: Purify the desired heterodimer from the reaction mixture using reverse-phase HPLC.

  • Fluorescent Labeling:

    • Reduction: Reduce the azide group on the purified heterodimer to a primary amine (e.g., using PMe3).

    • Acylation: React the resulting amine with an amine-reactive fluorescent dye (e.g., 5-TAMRA succinimidyl ester) in the presence of a non-nucleophilic base (e.g., i-Pr2NEt) to form the final, fluorescently labeled heterodimer.

  • Final Purification: Purify the final labeled product via HPLC to remove excess dye and any unreacted starting material. Confirm the final product by mass spectrometry.

References

Technical Support Center: Purification of Himastatin from Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Himastatin from Streptomyces culture.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Overall Yield of this compound

A diminished final yield of purified this compound can stem from several factors, from initial fermentation to final purification steps.

Potential CauseProposed Solution
Suboptimal Fermentation Conditions - Medium Composition: Ensure the culture medium is optimized. Key components to verify are carbon and nitrogen sources. - pH and Temperature: Maintain the pH of the culture medium near neutral and the temperature around 28-30°C for optimal Streptomyces growth and secondary metabolite production.[1]
Inefficient Extraction from Culture Broth - Solvent Choice: Use a suitable organic solvent for extraction, such as ethyl acetate, which is commonly effective for extracting secondary metabolites from Streptomyces. - pH Adjustment: Adjust the pH of the culture filtrate before extraction to ensure this compound is in a state amenable to solvent extraction.
Product Loss During Chromatographic Steps - Column Overloading: Exceeding the binding capacity of the chromatography column can lead to loss of product in the flow-through. - Inappropriate Stationary/Mobile Phase: The choice of resin and solvent system is critical. A mismatch can result in poor binding or irreversible adsorption.
Degradation of this compound - Harsh pH or High Temperatures: this compound, being a complex peptide, may be susceptible to degradation under extreme pH or temperature conditions. Maintain conditions within a stable range throughout the purification process.

Problem 2: Poor Purity of the Final this compound Product

Contamination is a common challenge in the purification of natural products. The following are potential sources of impurities and strategies to mitigate them.

Potential CauseProposed Solution
Co-extraction of Other Metabolites - Streptomyces are known to produce a wide array of secondary metabolites.[2] The initial solvent extraction is often not highly selective. - Solution: Employ multiple, orthogonal chromatographic techniques. For example, follow a normal-phase separation with a reverse-phase step to separate compounds with different polarities.
Presence of Fatty Acids - Fatty acid salts have been shown to inhibit the antibacterial activity of this compound, possibly by forming micelles around the molecule.[3] This interaction can also interfere with purification. - Solution: Consider a defatting step prior to primary chromatographic purification. This can be achieved by liquid-liquid partitioning with a non-polar solvent like hexane.
Media Components in Final Product - Colored or UV-active components from the culture medium can co-purify with this compound, affecting purity assessment. - Solution: Include a desalting or buffer exchange step, such as size-exclusion chromatography, before the final polishing steps.

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of this compound from a Streptomyces culture?

A1: A typical purification workflow for this compound involves several key stages, starting from the fermentation broth and culminating in the purified active compound.

Himastatin_Purification_Workflow Fermentation Fermentation of Streptomyces hygroscopicus Centrifugation Cell Removal (Centrifugation) Fermentation->Centrifugation Extraction Solvent Extraction of Supernatant Centrifugation->Extraction VLC Vacuum Liquid Chromatography Extraction->VLC Crude Extract ColumnChrom Column Chromatography VLC->ColumnChrom Semi-purified Fractions Crystallization Crystallization ColumnChrom->Crystallization Concentrated This compound Purified Purified This compound Crystallization->Purified

A general experimental workflow for this compound purification.

Q2: What are the initial steps for extracting this compound from the culture broth?

A2: The initial recovery of this compound from the fermentation broth typically involves separating the biomass from the supernatant, followed by solvent extraction. The process begins with centrifugation to pellet the Streptomyces cells. The resulting supernatant, which contains the secreted this compound, is then subjected to liquid-liquid extraction with an appropriate organic solvent, such as ethyl acetate.

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: The original isolation of this compound utilized vacuum liquid chromatography followed by further column chromatography and crystallization.[4] For high-resolution purification, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a powerful tool for separating complex peptide mixtures.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Purity can be assessed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative analysis of fractions from column chromatography. For more quantitative and definitive analysis, HPLC coupled with a UV detector is suitable. The ultimate structural confirmation and purity assessment would involve Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5]

Q5: I am observing a loss of biological activity in my purified this compound. What could be the cause?

A5: Loss of biological activity can be due to several factors. As this compound is a complex cyclic peptide, its three-dimensional structure is crucial for its activity.[6] Exposure to harsh chemical conditions, extreme pH, or high temperatures during purification could lead to denaturation or degradation. Another possibility is the presence of interfering substances, such as fatty acid salts, which have been shown to inhibit this compound's antibacterial properties.[3]

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Culture Broth

  • Cell Removal: Centrifuge the Streptomyces hygroscopicus culture broth at 8,000 x g for 20 minutes to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant, which contains the secreted this compound.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 5-10 minutes and allow the layers to separate.

    • Collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: General Column Chromatography for Initial Purification

  • Column Packing: Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane, followed by the introduction of methanol).

  • Fraction Collection: Collect fractions and analyze each by TLC to identify those containing this compound.

  • Pooling and Concentration: Pool the this compound-containing fractions and concentrate them under reduced pressure.

Signaling Pathways and Logical Relationships

The production of secondary metabolites like this compound in Streptomyces is a complex process influenced by various factors. The following diagram illustrates the logical relationship between culture conditions and the final yield and purity of this compound.

Himastatin_Production_Factors cluster_culture Culture Conditions cluster_purification Purification Process Media Media Composition (Carbon, Nitrogen) Yield Final Yield Media->Yield Purity Final Purity Media->Purity pH pH pH->Yield Temp Temperature Temp->Yield Extraction Extraction Efficiency Extraction->Yield Extraction->Purity Chromatography Chromatography Optimization Chromatography->Yield Chromatography->Purity Handling Sample Handling (Stability) Handling->Yield

Factors influencing the final yield and purity of this compound.

References

Reducing side reactions in Himastatin analog synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Himastatin and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for overcoming common challenges in this complex synthetic endeavor.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the total synthesis of this compound?

A1: The most crucial and challenging step is the late-stage oxidative dimerization of the two macrocyclic monomer precursors to form the central C5–C5' biaryl linkage between the cyclotryptophan residues.[1] This step is vital for the antibiotic activity of the final compound.[1] Early synthetic strategies that attempted to form this bond at an early stage were often less successful.[1]

Q2: I am observing low yields in the final dimerization step. What are the likely causes?

A2: Low yields in the dimerization of the this compound monomer can be attributed to several factors:

  • Choice of Oxidant: Not all single-electron oxidants are effective for this complex substrate. While reagents like silver(I) hexafluoroantimonate (AgSbF₆) and copper(II) trifluoromethanesulfonate (Cu(OTf)₂) work for simpler cyclotryptophans, they are often ineffective for the fully elaborated this compound monomer.[1] The combination of copper(II) hexafluoroantimonate (Cu(SbF₆)₂) and a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) has been shown to be successful.[2]

  • Reaction Conditions: The reaction is sensitive to conditions. The use of an appropriate solvent, such as 1,2-dichloroethane, and maintaining the correct stoichiometry of reagents is critical for success.

  • Monomer Purity: The purity of the monomer precursor is paramount. Impurities can interfere with the radical-radical coupling mechanism and lead to the formation of undesired side products and oligomers.[2]

Q3: My peptide synthesis is suffering from aggregation. How can I mitigate this?

A3: Peptide aggregation is a common issue in Solid Phase Peptide Synthesis (SPPS), especially for hydrophobic or long sequences. This compound's structure, which includes a depsipeptide linkage, offers a clue. The depsideptide method, which involves introducing ester bonds into the peptide backbone, can disrupt the hydrogen bonding patterns that lead to aggregation.[3] Additionally, using specialized resins and solvents, or incorporating pseudoproline dipeptides can also help to reduce aggregation.

Q4: What are common side reactions during the synthesis of the depsipeptide monomer?

A4: Besides aggregation, several side reactions can occur during the SPPS of the depsipeptide monomer:

  • Diketopiperazine Formation: This is particularly prevalent at the dipeptide stage, especially when using the Fmoc/tBu strategy. It involves the cyclization of the N-terminal amino acid to form a stable six-membered ring, leading to chain termination. The choice of protecting groups and coupling reagents can influence the extent of this side reaction.[3]

  • Aspartimide Formation: If your analog contains aspartic acid, it can undergo base-catalyzed cyclization to form a five-membered aspartimide. This can lead to a mixture of α- and β-peptides and piperidide adducts. Using hindered side-chain protecting groups for Asp or adding HOBt to the piperidine solution for Fmoc deprotection can reduce this side reaction.

  • Racemization: The chirality of the amino acids can be compromised during activation and coupling, especially with certain coupling reagents. Careful selection of coupling reagents (e.g., phosphonium- or aminium-based reagents) and additives can minimize racemization.

Troubleshooting Guides

Issue 1: Low Yield in Oxidative Dimerization
Symptom Possible Cause Suggested Solution
No or minimal product formationIneffective oxidantSwitch to Cu(SbF₆)₂ in combination with DTBMP in 1,2-dichloroethane.[2]
Complex mixture of products with low desired dimerImpure monomerPurify the monomer precursor meticulously using HPLC before the dimerization step.
Formation of oligomersIncorrect stoichiometry or concentrationEnsure accurate measurement of reagents. Run the reaction at a suitable dilution to favor intramolecular cyclization over intermolecular oligomerization.
Side reactions with nucleophilesPresence of nucleophilic speciesUse a non-nucleophilic base like DTBMP to avoid interference with the radical coupling mechanism.[4]
Issue 2: Incomplete Coupling during SPPS of the Monomer
Symptom Possible Cause Suggested Solution
Presence of deletion sequences in final product (LC-MS analysis)Peptide aggregationUse the depsideptide method, incorporate pseudoproline dipeptides, or switch to a high-swelling resin.
Positive Kaiser test after couplingSteric hindranceDouble couple the problematic amino acid. Increase the coupling time or temperature (if using a microwave synthesizer).
Guanidinylation of N-terminusUse of uronium/aminium coupling reagentsPre-activate the amino acid with the coupling reagent before adding it to the resin.

Data Presentation

Table 1: Comparison of Oxidizing Agents for Cyclotryptophan Dimerization

Oxidizing AgentAdditiveSolventYield of DimerReference
Cu(SbF₆)₂DTBMPClCH₂CH₂Cl40%[2]
AgSbF₆TTBPClCH₂CH₂Cl54% (for simpler cyclotryptophans)[5]
Cu(OTf)₂ (catalytic)Ag₂CO₃ClCH₂CH₂Cl34% (for simpler cyclotryptophans)[5]

Note: The yields for AgSbF₆ and Cu(OTf)₂ were reported for simpler cyclotryptophan derivatives and were found to be less effective for the complex this compound monomer.[1]

Experimental Protocols

Protocol 1: Fmoc-SPPS for this compound Monomer Synthesis (General Workflow)

This protocol outlines the general steps for the solid-phase synthesis of the linear hexadepsipeptide precursor to the this compound monomer. A hybrid solution/solid-phase strategy is often employed.[2]

  • Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • First Amino Acid Loading: Attach the first Fmoc-protected amino acid to the resin using a suitable activation method.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once, and then wash thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent like HBTU (3-5 equivalents) and an amine base like DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.

  • Depsipeptide Bond Formation: For the introduction of the depsipeptide linkage, a protected hydroxy amino acid is coupled to the resin. After Fmoc deprotection of the subsequent amino acid, the ester bond is formed by coupling the carboxylic acid of the incoming amino acid to the hydroxyl group of the resin-bound amino acid, often using a carbodiimide-based coupling agent.

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Cleavage from Resin: Once the linear peptide is fully assembled, cleave it from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: Purify the crude linear peptide by reverse-phase HPLC.

Protocol 2: Late-Stage Oxidative Dimerization of this compound Monomer

This protocol is adapted from the successful total synthesis of this compound.[2]

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the purified this compound monomer (1 equivalent) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (4 equivalents) in anhydrous 1,2-dichloroethane.

  • Reaction Initiation: Add a solution of copper(II) hexafluoroantimonate (Cu(SbF₆)₂) (20 equivalents) in 1,2-dichloroethane to the reaction mixture at 23 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within a few hours.

  • Workup:

    • Quench the reaction with an aqueous solution of sodium thiosulfate. This reductive workup is critical to prevent further oxidation of the desired product.[5]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase HPLC to isolate the this compound analog. The yield for the natural (-)-Himastatin using this method was reported to be 40%.[2]

Visualizations

Himastatin_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution Phase Resin Resin Load_AA1 Load_AA1 Resin->Load_AA1 Attach C-terminal AA Deprotect1 Deprotect1 Load_AA1->Deprotect1 Fmoc Removal Couple_AA2 Couple_AA2 Deprotect1->Couple_AA2 Couple next AA Deprotect2 Deprotect2 Couple_AA2->Deprotect2 Fmoc Removal Depsipeptide_Formation Depsipeptide_Formation Deprotect2->Depsipeptide_Formation Couple Hydroxy AA Elongation Elongation Depsipeptide_Formation->Elongation Repeat Cycles Cleavage Cleavage from Resin Elongation->Cleavage Purify_Linear HPLC Purification of Linear Peptide Cleavage->Purify_Linear Cyclization Macrolactamization Purify_Linear->Cyclization Purify_Monomer HPLC Purification of Monomer Cyclization->Purify_Monomer Dimerization Oxidative Dimerization (Cu(SbF6)2, DTBMP) Purify_Monomer->Dimerization Purify_Final Final HPLC Purification Dimerization->Purify_Final This compound This compound Analog Purify_Final->this compound

Caption: Overall workflow for this compound analog synthesis.

SPPS_Cycle Start Peptide-Resin (N-term Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA, DIPEA, DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test End Elongated Peptide-Resin (N-term Fmoc protected) Kaiser_Test->Coupling Positive (Incomplete) Double Couple Kaiser_Test->End Negative (Complete)

Caption: The iterative cycle of Fmoc-SPPS.

Dimerization_Pathway Monomer1 This compound Monomer 1 Radical1 Cyclotryptophan Radical 1 Monomer1->Radical1 Single Electron Oxidation Monomer2 This compound Monomer 2 Radical2 Cyclotryptophan Radical 2 Monomer2->Radical2 Single Electron Oxidation Oxidant Cu(SbF6)2 DTBMP Oxidant->Radical1 Oxidant->Radical2 Coupling Radical-Radical Coupling (C5-C5' Bond Formation) Radical1->Coupling Radical2->Coupling Dimer This compound Dimer Coupling->Dimer Side_Products Oligomers & Other Side Products Coupling->Side_Products

Caption: Proposed radical-radical coupling mechanism for dimerization.

References

Technical Support Center: Himastatin Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent the degradation of Himastatin in cell culture media.

Troubleshooting Guide

This compound, a potent dimeric cyclohexadepsipeptide antibiotic, can be susceptible to degradation in aqueous and complex biological environments like cell culture media.[1][2] This guide addresses common issues and provides systematic steps to identify and mitigate degradation.

Issue: Loss of this compound Activity or Concentration in Cell Culture

If you observe a decrease in the expected biological activity or a lower-than-expected concentration of this compound in your experiments, it may be due to degradation. The following table outlines potential causes and recommended actions.

Potential Cause Recommended Troubleshooting Actions Rationale
Enzymatic Degradation 1. Serum-Free Media: If your experiment allows, switch to a serum-free medium. 2. Heat-Inactivated Serum: If serum is required, use heat-inactivated serum to denature proteases. 3. Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to the cell culture medium.Serum is a primary source of proteases that can cleave peptide bonds. While cyclic peptides like this compound have enhanced protease resistance, they are not entirely immune.[3][4]
pH Instability 1. Monitor Media pH: Regularly check the pH of your cell culture medium, especially after adding this compound or other components. 2. Use Buffered Solutions: Ensure your media contains a robust buffering system (e.g., HEPES) to maintain a stable physiological pH.Extreme pH values can catalyze the hydrolysis of ester and amide bonds within the depsipeptide structure of this compound.[5]
Oxidative Damage 1. Minimize Light Exposure: Protect this compound stock solutions and culture plates from direct light. 2. Use Fresh Media: Prepare fresh media for your experiments to minimize the accumulation of reactive oxygen species. 3. Consider Antioxidants: If compatible with your experimental design, consider adding low concentrations of antioxidants like N-acetylcysteine.The complex structure of this compound, which includes oxidized tryptophan units, may be susceptible to further oxidation, leading to loss of activity.[1][6]
Adsorption to Surfaces 1. Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes for storing and handling this compound solutions and for cell culture experiments. 2. Pre-treat Surfaces: Consider pre-treating plasticware with a blocking agent like bovine serum albumin (BSA), if appropriate for your assay.Peptides can adsorb to plastic surfaces, leading to a perceived loss of concentration in the medium.
Chemical Incompatibility 1. Review Media Components: Check for the presence of reducing agents or other reactive small molecules in your specific cell culture medium formulation that could interact with this compound.Certain media components could potentially react with and modify the structure of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of this compound in standard cell culture media (e.g., DMEM with 10% FBS)?

Q2: How can I check if my this compound is degrading?

The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[7][8] These methods can separate and quantify the intact this compound from its potential degradation products. A decrease in the peak corresponding to this compound over time indicates degradation.

Q3: Are there any visual indicators of this compound degradation?

Typically, there are no visual signs of this compound degradation in cell culture media. A change in the color or clarity of the media is more likely indicative of contamination or pH shifts.

Q4: Can I pre-mix this compound in my cell culture medium and store it?

It is generally not recommended to store this compound in complex media for extended periods. For best results, add freshly prepared this compound solution to the cell culture medium immediately before starting your experiment.

Q5: My experiment requires long-term incubation (several days). How can I maintain a stable concentration of this compound?

For long-term experiments, consider a semi-continuous dosing approach where the medium is partially replaced with fresh medium containing this compound at regular intervals. The frequency of media change should be determined by a preliminary stability study.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using HPLC.

Materials:

  • This compound stock solution of known concentration

  • Your specific cell culture medium (with and without serum)

  • Incubator at 37°C with 5% CO2

  • Sterile, low-protein-binding microcentrifuge tubes

  • HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or MS)

  • Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) for mobile phase

Procedure:

  • Prepare a working solution of this compound in your cell culture medium at the final experimental concentration.

  • Aliquot the solution into multiple sterile, low-protein-binding tubes.

  • Place the tubes in a 37°C incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.

  • Immediately process the sample for HPLC analysis. This may involve a protein precipitation step (e.g., adding cold acetonitrile) if the medium contains serum. Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by reverse-phase HPLC.

  • Quantify the peak area of the intact this compound at each time point.

  • Plot the percentage of remaining this compound against time to determine its stability profile.

Visualizations

Below are diagrams illustrating key workflows and concepts related to troubleshooting this compound degradation.

Himastatin_Troubleshooting_Workflow start Start: Loss of this compound Activity check_storage Verify Stock Solution Storage & Handling start->check_storage is_storage_ok Stock OK? check_storage->is_storage_ok troubleshoot_storage Prepare Fresh Stock Use Low-Binding Tubes is_storage_ok->troubleshoot_storage No stability_assay Perform Stability Assay in Cell Culture Media (Protocol 1) is_storage_ok->stability_assay Yes troubleshoot_storage->start analyze_results Analyze Assay Results: Is Degradation Occurring? stability_assay->analyze_results no_degradation Consider Other Factors: - Cell permeability - Target engagement analyze_results->no_degradation No identify_cause Identify Potential Cause analyze_results->identify_cause Yes end End: Optimized Protocol no_degradation->end enzymatic Enzymatic? identify_cause->enzymatic chemical Chemical? enzymatic->chemical No implement_enzymatic_solution Use Serum-Free Media or Protease Inhibitors enzymatic->implement_enzymatic_solution Yes physical Physical? chemical->physical No implement_chemical_solution Control pH Minimize Light Exposure chemical->implement_chemical_solution Yes implement_physical_solution Use Low-Binding Plastics physical->implement_physical_solution Yes physical->end No implement_enzymatic_solution->end implement_chemical_solution->end implement_physical_solution->end Himastatin_Signaling_Pathway This compound Intact this compound Membrane_Target Bacterial Cell Membrane Target This compound->Membrane_Target Binds to Degradation_Process Degradation (e.g., by proteases) This compound->Degradation_Process Degraded_this compound Degraded this compound No_Response No Biological Effect Degraded_this compound->No_Response Pathway_Activation Membrane Disruption Membrane_Target->Pathway_Activation Biological_Response Bacterial Cell Death Pathway_Activation->Biological_Response Degradation_Process->Degraded_this compound

References

Technical Support Center: Optimizing Himastatin Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidative dimerization of Himastatin monomers.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the this compound dimerization reaction?

The formation of the this compound dimer from two monomeric units relies on a biomimetic oxidative coupling reaction. This process mimics the final step in the natural biosynthesis of this compound.[1][2][3] The key transformation is the formation of a C5-C5' biaryl linkage between the cyclotryptophan residues of two this compound monomers.[1][4][5] This is achieved through a single-electron oxidation of the aniline substructure within the cyclotryptophan moiety, generating an arylamine radical cation. Two of these radicals then undergo a rapid radical-radical coupling to form the desired dimer.[1][2]

Q2: What are the critical reagents for a successful this compound dimerization reaction?

A successful reaction typically requires three key components:

  • This compound Monomer: The starting material for the dimerization.

  • Single-Electron Oxidant: To initiate the radical formation. Commonly used oxidants include silver(I) hexafluoroantimonate (AgSbF₆) or a catalytic amount of a copper(II) salt like copper(II) trifluoromethanesulfonate (Cu(OTf)₂) with a stoichiometric terminal oxidant like silver(I) carbonate (Ag₂CO₃).[1][2]

  • Non-nucleophilic Base: To scavenge protons produced during the reaction without interfering with the radical coupling. Examples include 2,4,6-tri-tert-butylpyrimidine (TTBP) or 2,6-di-tert-butyl-4-methylpyridine (DTBMP).[1][2]

  • Anhydrous Aprotic Solvent: 1,2-dichloroethane is a commonly used solvent for this reaction.[1][2]

Q3: Why is a reductive workup necessary?

A reductive workup, typically with aqueous sodium thiosulfate, is crucial for isolating the this compound dimer in optimal yield.[2] The newly formed dimer is sensitive to further oxidation by the remaining oxidant in the reaction mixture. The reductive workup quenches the excess oxidant, preventing over-oxidation and potential degradation of the desired product.[2][6]

Q4: What are the main degradation pathways for this compound?

As a depsipeptide, this compound is susceptible to degradation, primarily through:

  • Hydrolysis: The ester bond in the depsipeptide structure is prone to cleavage by water, a reaction catalyzed by both acidic and basic conditions.[7] The rate of hydrolysis is highly dependent on pH and temperature.[7]

  • Enzymatic Degradation: In biological matrices, proteases and esterases can cleave the amide and ester bonds of this compound.[8]

  • Oxidation: The cyclotryptophan and other amino acid residues can be susceptible to oxidation, especially under harsh conditions or prolonged exposure to air.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Dimer Formation 1. Inactive Oxidant: The single-electron oxidant may have degraded due to improper storage or handling.1a. Use a fresh batch of the oxidant. 1b. For copper-catalyzed reactions, ensure the terminal oxidant (e.g., Ag₂CO₃) is active.
2. Insufficient Base: Inadequate scavenging of protons can inhibit the reaction.2a. Ensure the correct stoichiometry of the non-nucleophilic base is used. 2b. Use a freshly opened bottle of the base.
3. Presence of Water or Nucleophiles: Water can interfere with the reaction, and other nucleophiles can trap the radical cation intermediate.[2]3a. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3b. Avoid solvents or additives with nucleophilic functional groups.
4. Low Reaction Temperature: The reaction may require a specific temperature to proceed efficiently.4a. The reaction is typically run at room temperature (23 °C).[1][2] Ensure the reaction temperature is maintained.
Formation of Multiple Products/Byproducts 1. Over-oxidation of the Dimer: The desired product can be further oxidized if the reaction is not quenched properly.[2][6]1a. Perform a reductive workup with aqueous sodium thiosulfate immediately after the reaction is complete.[2][6] 1b. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.
2. Side Reactions of the Monomer: The aniline moiety can undergo other oxidative reactions, leading to byproducts like azoxybenzenes or nitrobenzenes under certain conditions.[10]2a. Ensure the use of a non-nucleophilic base to favor the desired radical-radical coupling. 2b. Optimize the stoichiometry of the oxidant to minimize side reactions.
3. Degradation of Starting Material or Product: The depsipeptide backbone may be degrading due to acidic or basic conditions.[7]3a. Ensure the non-nucleophilic base is effective in neutralizing any generated acid. 3b. Minimize the reaction time and work up the reaction promptly.
Difficulty in Purifying the Dimer 1. Co-elution with Starting Material: The monomer and dimer may have similar retention times in chromatography.1a. Optimize the chromatography conditions (e.g., gradient, solvent system) for better separation. 1b. Consider using a different stationary phase (e.g., different C18 column, or an alternative like phenyl-hexyl).
2. Presence of Hard-to-Remove Byproducts: Byproducts from side reactions may be difficult to separate from the desired dimer.2a. Attempt to identify the byproducts using mass spectrometry to understand their origin. 2b. Adjust the reaction conditions (e.g., lower temperature, different oxidant) to minimize the formation of specific byproducts.

Data Presentation

Table 1: Comparison of Oxidative Dimerization Conditions for a Model Cyclotryptophan Substrate

Oxidant SystemBaseSolventTemperature (°C)Yield of Dimer (%)Reference
AgSbF₆ (stoichiometric)TTBP1,2-dichloroethane2354[2]
Cu(OTf)₂ (20 mol%), Ag₂CO₃TTBP1,2-dichloroethane2334[2]

Note: Yields are for a model cyclotryptophan dimer and may vary for the this compound monomer.

Experimental Protocols

Protocol 1: General Procedure for this compound Dimerization

  • To a solution of the this compound monomer in anhydrous 1,2-dichloroethane, add the non-nucleophilic base (e.g., DTBMP).

  • Add the single-electron oxidant (e.g., Cu(SbF₆)₂) in one portion.

  • Stir the reaction at room temperature (23 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the this compound dimer.

Protocol 2: Small-Scale Reaction for Troubleshooting Low Yield

  • Set up several small-scale reactions in parallel in vials.

  • In each vial, dissolve a small, accurately weighed amount of this compound monomer in anhydrous 1,2-dichloroethane.

  • Vary one parameter per vial (e.g., oxidant type, oxidant concentration, base concentration, temperature).

  • Initiate the reactions and monitor all of them simultaneously by TLC or LC-MS at set time points (e.g., 30 min, 1h, 2h).

  • Quench the reactions and analyze the crude reaction mixtures by LC-MS to compare the relative amounts of dimer, remaining monomer, and major byproducts.

  • This allows for a rapid screening of conditions to identify a more optimal reaction setup.

Visualizations

Himastatin_Dimerization_Pathway cluster_reaction Reaction Environment Monomer1 This compound Monomer Radical1 Arylamine Radical Cation Monomer1->Radical1 - e- Monomer2 This compound Monomer Radical2 Arylamine Radical Cation Monomer2->Radical2 - e- Dimer This compound Dimer (C5-C5' linked) Radical1->Dimer Radical2->Dimer Oxidant Single-Electron Oxidant (e.g., Ag+, Cu2+) Oxidant->Monomer1 Oxidant->Monomer2 Base Non-nucleophilic Base BaseH Base-H+ Base->BaseH Proton H+ Proton->Base

Caption: Proposed radical-radical coupling pathway for this compound dimerization.

Troubleshooting_Workflow Start Low/No Dimer Yield CheckReagents Verify Reagent Quality (Oxidant, Base, Solvent) Start->CheckReagents CheckConditions Check Reaction Conditions (Anhydrous, Inert Atmosphere) Start->CheckConditions AnalyzeByproducts Analyze Byproducts by LC-MS Start->AnalyzeByproducts If multiple products OptimizeStoichiometry Optimize Reagent Stoichiometry (Small-Scale Screening) CheckReagents->OptimizeStoichiometry CheckConditions->OptimizeStoichiometry Successful Improved Yield OptimizeStoichiometry->Successful AdjustWorkup Adjust Workup Procedure (e.g., Reductive Quench) AnalyzeByproducts->AdjustWorkup AdjustWorkup->Successful

Caption: A logical workflow for troubleshooting low-yield this compound dimerization reactions.

References

Validation & Comparative

Himastatin vs. Vancomycin: A Comparative Guide to Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the exploration of novel antimicrobial agents. This guide provides a detailed comparison of the efficacy of himastatin, a natural product with a unique dimeric structure, and vancomycin, a glycopeptide antibiotic that has long been a frontline treatment for MRSA infections. This comparison is based on available preclinical data, focusing on their mechanisms of action, in vitro activity, and the experimental protocols used to evaluate their effectiveness.

Executive Summary

Data Presentation: In Vitro Efficacy

The following table summarizes the available quantitative data on the in vitro efficacy of this compound and vancomycin against MRSA.

Parameter This compound Vancomycin References
Mechanism of Action Bacterial membrane disruptionInhibition of peptidoglycan synthesis (cell wall)[4][5],[1][2][3]
Minimum Inhibitory Concentration (MIC) against MRSA 1 - 2 µg/mL≤ 2 µg/mL (susceptible strains)[6],[7]

Mechanism of Action

The distinct mechanisms of action of this compound and vancomycin are a critical consideration in the context of antibiotic resistance and potential combination therapies.

This compound: The proposed mechanism of action for this compound involves the disruption of the bacterial cell membrane. This is supported by findings that its antibacterial activity is diminished in the presence of fatty acid sodium salts, suggesting an interaction with the lipid components of the cell membrane.[4] This mechanism is different from many clinically established antibiotics and may offer an advantage against bacterial strains that have developed resistance to cell wall or protein synthesis inhibitors.

Vancomycin: Vancomycin inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2][3] It binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall cross-linking.[1] This leads to a weakened cell wall and eventual cell lysis.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antimicrobial efficacy.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

A standard method for determining the MIC of an antimicrobial agent is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Strain Preparation: An overnight culture of the MRSA strain is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Antimicrobial Agent Dilution: A serial two-fold dilution of the antimicrobial agent (this compound or vancomycin) is prepared in a 96-well microtiter plate containing CAMHB.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

In Vivo Efficacy Testing: Murine Thigh Infection Model

The neutropenic murine thigh infection model is a widely used preclinical model to evaluate the in vivo efficacy of antimicrobial agents against bacterial pathogens, including MRSA.

Objective: To assess the ability of an antimicrobial agent to reduce the bacterial burden in the thigh muscle of an infected mouse.

Protocol:

  • Induction of Neutropenia: Mice are rendered neutropenic by the intraperitoneal administration of cyclophosphamide on specified days before infection (e.g., -4 and -1 days).[8] This minimizes the contribution of the host's immune system to bacterial clearance, allowing for a more direct assessment of the antimicrobial agent's activity.

  • Infection: A standardized inoculum of an MRSA strain (e.g., 10^6 - 10^7 CFU) is injected into the thigh muscle of the mice.[8]

  • Antimicrobial Administration: At a specified time post-infection (e.g., 2 hours), the antimicrobial agent (e.g., vancomycin) is administered via a clinically relevant route (e.g., subcutaneous or intravenous injection) at various doses.[8][9]

  • Assessment of Bacterial Burden: At a predetermined endpoint (e.g., 24 hours post-treatment), the mice are euthanized, and the infected thigh muscles are aseptically removed and homogenized.[8]

  • Quantification: The homogenates are serially diluted and plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue. The reduction in bacterial load compared to untreated control animals is used to assess the efficacy of the treatment.[8][9]

While this model is extensively used for vancomycin, specific in vivo efficacy data for this compound against MRSA using this standardized model is not currently available in the reviewed literature.

Visualizations

Signaling Pathways and Experimental Workflows

Vancomycin_Mechanism_of_Action Vancomycin Mechanism of Action cluster_cell_wall Bacterial Cell Wall Synthesis Peptidoglycan_Precursors Peptidoglycan Precursors (Lipid II with D-Ala-D-Ala) Transglycosylase Transglycosylase Peptidoglycan_Precursors->Transglycosylase Polymerization Peptidoglycan_Polymer Peptidoglycan Polymer Transglycosylase->Peptidoglycan_Polymer Transpeptidase Transpeptidase (PBP) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_linked_Peptidoglycan Peptidoglycan_Polymer->Transpeptidase Cross-linking Cell_Lysis Cell_Lysis Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursors Binds to D-Ala-D-Ala Inhibition Inhibition Vancomycin->Inhibition Inhibition->Transglycosylase Inhibition->Transpeptidase Inhibition->Cell_Lysis Leads to weakened cell wall

Caption: Vancomycin inhibits bacterial cell wall synthesis.

Himastatin_Proposed_Mechanism This compound Proposed Mechanism of Action This compound This compound Bacterial_Membrane Bacterial Cell Membrane (Lipid Bilayer) This compound->Bacterial_Membrane Interacts with Membrane_Disruption Membrane Disruption (Pore Formation/Destabilization) Bacterial_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Loss_of_Membrane_Potential Loss of Membrane Potential Membrane_Disruption->Loss_of_Membrane_Potential Cell_Death Cell_Death Ion_Leakage->Cell_Death Loss_of_Membrane_Potential->Cell_Death

Caption: this compound is proposed to disrupt the bacterial cell membrane.

Experimental_Workflow_MIC Experimental Workflow: MIC Determination Start Start Prepare_Inoculum Prepare Standardized MRSA Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Antimicrobial Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

Both this compound and vancomycin demonstrate potent in vitro activity against MRSA, albeit through different mechanisms of action. Vancomycin's efficacy is well-documented through extensive preclinical and clinical use, with established protocols for its evaluation. This compound presents a promising alternative with its distinct membrane-disrupting mechanism, which could be advantageous in overcoming existing resistance patterns. However, to fully assess its therapeutic potential relative to vancomycin, further studies are required, particularly direct comparative in vivo efficacy studies in standardized MRSA infection models. The experimental protocols and data presented in this guide provide a foundational framework for such future investigations and for the continued development of novel anti-MRSA therapies.

References

Unraveling the Structure-Activity Relationship of Himastatin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Himastatin, a complex cyclodepsipeptide natural product, has garnered significant interest for its potent antimicrobial and antitumor properties.[1][2] Its unique homodimeric structure, first identified in the 1990s from Streptomyces hygroscopicus, presents a formidable synthetic challenge but also offers a rich scaffold for medicinal chemistry exploration.[1] This guide provides a comprehensive comparison of this compound derivatives, summarizing key structure-activity relationships (SAR) and presenting supporting experimental data to inform future drug discovery efforts. The primary mechanism of action for this compound and its active derivatives is the disruption of the bacterial cell membrane, a mode of action that is of growing interest in the fight against antimicrobial resistance.[3][4]

Comparative Analysis of Antimicrobial Activity

The antimicrobial activity of this compound derivatives is critically dependent on several structural features. The data presented below, derived from broth microdilution assays, highlights the impact of specific modifications on the minimum inhibitory concentration (MIC) against a panel of Gram-positive bacteria.

DerivativeModificationB. subtilis MIC (µg/mL)S. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. faecalis (VSE) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)
(-)-Himastatin (Natural) -11122
ent-(+)-Himastatin Enantiomer11122
meso-Himastatin Diastereomer22244
Monomer Dimer disruption≥64≥64≥64≥64≥64
(-)-[L-Pro]¹-Himastatin 5-hydroxypiperazic acid -> Proline>64>64>64>64>64
(-)-[Sar]¹-Himastatin 5-hydroxypiperazic acid -> Sarcosine>64>64>64>64>64
(-)-[L-Ala]³-Himastatin L-Leucine -> L-Alanine11122
TAMRA-Heterodimer Fluorescent tag on one monomer6----
TAMRA-Homodimer Fluorescent tag on both monomers>64----

Data sourced from D'Angelo et al., Science (2022).[3]

Key Findings from SAR Studies:

  • Dimerization is Essential: The most critical factor for antimicrobial activity is the dimeric structure of this compound, connected by a C5–C5’ linkage between the cyclotryptophan residues. Monomeric versions of this compound are devoid of antibacterial activity, with MIC values ≥64 µg/mL.[3]

  • Role of the Piperazic Acid Residue: Replacement of the 5-hydroxypiperazic acid residue with proline or sarcosine completely abolishes antimicrobial activity, indicating the crucial role of this moiety in target interaction or maintaining the bioactive conformation.[3]

  • Depsipeptide Linkage Importance: While not shown in the table, studies have indicated that modifications to the depsipeptide linkage lead to a decrease in activity, suggesting its importance for maintaining the structural integrity of the macrocycle.[4]

  • Leucine Residue is Dispensable: Substitution of the L-leucine residue with L-alanine has a negligible impact on antimicrobial activity, suggesting this position may be a suitable site for modification to improve pharmacokinetic properties without compromising efficacy.[4]

  • Stereochemistry has a Minor Impact: The enantiomer of natural this compound, ent-(+)-Himastatin, exhibits nearly identical antimicrobial activity. The meso-diastereomer shows a slight decrease in potency, suggesting that while the overall shape is important, the specific stereochemistry is not the primary driver of activity.[4]

  • Bulky Substituents on Both Monomers are Detrimental: A heterodimer with a single fluorescent TAMRA tag retains significant activity, whereas the homodimer with two TAMRA tags is inactive. This suggests that steric hindrance from large substituents on both halves of the molecule prevents effective interaction with the bacterial membrane.[3]

Mechanism of Action: Bacterial Membrane Disruption

The primary mode of antibacterial action for this compound and its active derivatives is the disruption of the bacterial cell membrane. This has been elucidated through various experiments, including the use of fluorescently labeled derivatives to visualize their localization.

Himastatin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm This compound This compound Derivative Membrane_Surface Membrane Surface This compound->Membrane_Surface Accumulation Membrane_Core Lipid Bilayer Membrane_Surface->Membrane_Core Insertion Pore_Formation Pore Formation / Membrane Destabilization Membrane_Core->Pore_Formation Disruption Cell_Death Cell Death Pore_Formation->Cell_Death Ion Leakage / Loss of Integrity

Caption: Proposed mechanism of action for this compound derivatives.

Fluorescently tagged this compound derivatives have been shown to accumulate in the cell membranes of bacteria.[3] It is hypothesized that the molecule inserts into the lipid bilayer, leading to membrane disruption and the formation of pores. This compromises the integrity of the cell membrane, causing leakage of essential ions and metabolites, ultimately leading to cell death.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols used in the evaluation of this compound derivatives.

Broth Microdilution Assay for MIC Determination

This assay is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent against a specific bacterium.

Broth_Microdilution_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (e.g., to 0.5 McFarland standard) start->prep_bacteria inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate prep_compounds Prepare Serial Dilutions of This compound Derivatives in a 96-well plate prep_compounds->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results by Measuring Optical Density (OD600) or Visually incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution assay.

Detailed Protocol:

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium (e.g., Bacillus subtilis, Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Derivatives: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria in broth without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Synthesis of Fluorescently Labeled this compound Derivatives

The synthesis of a heterodimeric fluorescent probe allows for the visualization of the molecule's interaction with bacterial cells.

Fluorescent_Labeling_Workflow start Start synthesis_monomers Synthesize this compound Monomer and Azidolysine-containing Monomer start->synthesis_monomers dimerization Oxidative Dimerization to form Heterodimer synthesis_monomers->dimerization reduction Reduction of Azide to Amine dimerization->reduction labeling Labeling with Amine-Reactive Fluorescent Dye (e.g., TAMRA-NHS ester) reduction->labeling purification Purification of Fluorescent Probe (e.g., by HPLC) labeling->purification end End purification->end

Caption: Workflow for the synthesis of a fluorescent this compound probe.

Detailed Protocol:

  • Monomer Synthesis: Two different this compound monomers are synthesized using solid-phase peptide synthesis. One is the native this compound monomer, and the other is a modified monomer where one of the amino acids is replaced with an azidolysine residue.

  • Heterodimerization: The two monomers are subjected to an oxidative dimerization reaction to form the C5–C5’ biaryl linkage, resulting in a heterodimer.

  • Azide Reduction: The azide group on the azidolysine residue of the heterodimer is reduced to a primary amine.

  • Fluorescent Labeling: The primary amine is then reacted with an amine-reactive fluorescent dye, such as a succinimidyl ester of carboxytetramethylrhodamine (TAMRA-NHS ester), to covalently attach the fluorescent tag.

  • Purification: The final fluorescently labeled this compound derivative is purified using high-performance liquid chromatography (HPLC).

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives highlights the critical importance of its dimeric structure and specific functional groups for potent antimicrobial activity. The finding that the leucine residue can be modified without loss of activity opens up avenues for the development of new analogs with improved pharmacological properties. The confirmed mechanism of membrane disruption provides a clear target for further optimization. Future research should focus on exploring modifications at the leucine position, synthesizing novel heterodimers with varied functionalities, and conducting in-depth biophysical studies to further elucidate the molecular details of the membrane interaction. These efforts will be instrumental in harnessing the therapeutic potential of the this compound scaffold in an era of increasing antimicrobial resistance.

References

Unveiling the Attack: A Comparative Guide to Validating Himastatin's Membrane Disruption Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Himastatin's membrane disruption mechanism with other key antibiotics, supported by experimental data and detailed protocols.

This compound, a potent cyclic hexadepsipeptide antibiotic, has emerged as a promising candidate in the fight against Gram-positive bacteria. Its unique homodimeric structure is crucial for its antimicrobial activity, which is increasingly understood to stem from the disruption of the bacterial cell membrane. This guide delves into the experimental validation of this mechanism, offering a comparative analysis with other membrane-active agents and providing the necessary protocols to investigate these interactions.

Performance Benchmark: this compound vs. Key Antibiotics

The antimicrobial efficacy of this compound is underscored by its low Minimum Inhibitory Concentrations (MICs) against a range of Gram-positive pathogens. The following table summarizes the comparative MIC values of this compound and other well-known antibiotics.

AntibioticTarget OrganismMIC (µg/mL)
This compound Staphylococcus aureus1 - 2[1]
Bacillus subtilis1 - 2[1]
Enterococcus faecalis1 - 2[1]
Daptomycin Staphylococcus aureus0.5[2]
Enterococcus faecalis1.0[2]
Vancomycin Staphylococcus aureus1.0[3][4]
Enterococcus faecalis1.0 (susceptible)[5]
Teixobactin Staphylococcus aureus2.0[5][6]
Enterococcus faecalis2.0[5][6]

Elucidating the Mechanism: A Carpet-Like Assault

Evidence suggests that this compound employs a "carpet model" for membrane disruption.[7][8] This mechanism is characterized by the accumulation of the antibiotic molecules on the surface of the bacterial membrane. Once a threshold concentration is reached, this compound molecules insert into the lipid bilayer, causing a detergent-like effect that disrupts the membrane's integrity and leads to cell death. A key piece of evidence supporting this model is the observation that the antimicrobial activity of this compound is independent of its stereochemistry.[1] This suggests an achiral interaction with the lipid components of the membrane rather than a specific binding to chiral protein receptors.

Proposed 'Carpet Model' for this compound's Action cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_disruption Membrane Disruption Lipid1 Lipid Head Lipid2 Lipid Head Lipid3 Lipid Head Lipid4 Lipid Head Lipid5 Lipid Head Lipid6 Lipid Head Insertedthis compound Inserted This compound Lipid5->Insertedthis compound 2. Insertion & Disruption Lipid7 Lipid Head Lipid8 Lipid Head Himastatin1 This compound Himastatin1->Lipid3 1. Accumulation Himastatin2 This compound Himastatin2->Lipid5 Himastatin3 This compound Himastatin3->Lipid7 DisruptedLipid1 Disrupted Lipid DisruptedLipid2 Disrupted Lipid DisruptedLipid3 Disrupted Lipid Insertedthis compound->DisruptedLipid1 Insertedthis compound->DisruptedLipid2 Insertedthis compound->DisruptedLipid3

A diagram illustrating the proposed 'carpet model' of this compound's membrane disruption.

Experimental Validation: Protocols and Workflows

Validating the membrane disruption mechanism of this compound involves a series of key experiments. Below are detailed protocols for these assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Protocol: A standard broth microdilution method is used.[3][9]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria without antibiotic) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

MIC Assay Workflow A Prepare serial dilutions of this compound in 96-well plate B Inoculate wells with standardized bacterial culture A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth C->D E Determine the lowest concentration with no growth (MIC) D->E Membrane Permeabilization Assay Logic Start Intact Bacterial Cell or Liposome Addthis compound Add this compound Start->Addthis compound MembraneDisruption Membrane Disruption Occurs Addthis compound->MembraneDisruption DyeInflux SYTOX Green Influx MembraneDisruption->DyeInflux DyeEfflux Calcein Efflux MembraneDisruption->DyeEfflux FluorescenceIncrease Fluorescence Increases DyeInflux->FluorescenceIncrease DyeEfflux->FluorescenceIncrease Result Membrane Permeabilization Confirmed FluorescenceIncrease->Result

References

A Comparative Guide to the Modes of Action of Himastatin and Teixobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates a deeper understanding of novel antimicrobial agents and their mechanisms of action. This guide provides a detailed, objective comparison of two such promising antibiotics: himastatin and teixobactin. While both exhibit potent activity against Gram-positive bacteria, their modes of action diverge significantly, offering different strategic advantages in the fight against resistant pathogens.

Executive Summary

This guide elucidates the distinct mechanisms by which this compound and teixobactin exert their antibacterial effects. Teixobactin acts as a dual-target inhibitor of cell wall synthesis, binding to lipid precursors and subsequently disrupting membrane integrity. In contrast, this compound's primary mode of action is the direct disruption of the bacterial cell membrane, a mechanism reminiscent of, yet distinct from, other membrane-active antibiotics like daptomycin. These differences in their molecular targets and downstream cellular effects are critical for understanding their potential applications, synergistic combinations, and the likelihood of resistance development.

Comparative Analysis of Antibacterial Activity

Both this compound and teixobactin demonstrate potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The following tables summarize their Minimum Inhibitory Concentrations (MICs) from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference(s)
Staphylococcus aureusATCC 29213 (MSSA)1-2[1]
Staphylococcus aureus(MRSA)1-2[1]
Enterococcus faecalisATCC 292121-2[1]
Bacillus subtilisATCC 66331[1]

Note: MIC values can vary between studies depending on the specific strain and experimental conditions.

Table 2: Minimum Inhibitory Concentration (MIC) of Teixobactin and its Analogs against Gram-positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference(s)
Staphylococcus aureusATCC 29213 (MSSA)0.25 - 1[2][3][4]
Staphylococcus aureusATCC 700698 (MRSA)1[4]
Staphylococcus aureusATCC 700699 (MRSA)1[4]
Enterococcus faecalis(VRE)0.5[2]
Enterococcus faecalisATCC 292122-4[3]
Bacillus subtilisATCC 60510.5[2]
Clostridioides difficile0.005[2]
Mycobacterium tuberculosisH37Rv0.125[2]

Note: MIC values for teixobactin can vary based on the specific analog and testing methodology.

Differentiating the Modes of Action

The fundamental difference between this compound and teixobactin lies in their primary molecular targets and the subsequent cascade of events leading to bacterial cell death.

Teixobactin: A Dual-Pronged Attack on Cell Wall Synthesis and Membrane Integrity

Teixobactin's mechanism is characterized by its ability to bind to essential precursors of the bacterial cell wall.[2][3] Specifically, it targets:

  • Lipid II: A precursor molecule for the synthesis of peptidoglycan, the primary component of the bacterial cell wall.

  • Lipid III: A precursor for the synthesis of teichoic acid, another crucial component of the cell wall in Gram-positive bacteria.

The binding of teixobactin to the highly conserved pyrophosphate-sugar motif of these lipid precursors effectively sequesters them, thereby halting the construction of the cell wall.[2][3] This inhibition of cell wall synthesis is the initial step in its bactericidal action.

A key feature of teixobactin's mode of action is the subsequent formation of supramolecular fibrils. Upon binding to Lipid II, teixobactin molecules self-assemble into large, ordered structures on the surface of the bacterial membrane. These fibrils are thought to cause significant disruption to the membrane's integrity, leading to the leakage of cellular contents and ultimately, cell death.[5] This two-pronged attack—inhibiting cell wall synthesis and disrupting the membrane—contributes to its potent bactericidal activity and the low frequency of observed resistance.[2]

Teixobactin_Mechanism cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Cell Membrane Teixobactin Teixobactin Lipid_II Lipid II Teixobactin->Lipid_II Binds Lipid_III Lipid III Teixobactin->Lipid_III Binds PGN_synthesis Peptidoglycan Synthesis Teixobactin->PGN_synthesis Inhibits TA_synthesis Teichoic Acid Synthesis Teixobactin->TA_synthesis Inhibits Fibrils Supramolecular Fibrils (Teixobactin-Lipid II complex) Teixobactin->Fibrils Forms Lipid_II->PGN_synthesis Lipid_II->Fibrils Lipid_III->TA_synthesis Cell_Wall Cell Wall Integrity PGN_synthesis->Cell_Wall TA_synthesis->Cell_Wall Membrane_Disruption Membrane Disruption Fibrils->Membrane_Disruption Causes Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Leads to

Caption: this compound's membrane disruption mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the distinct modes of action of teixobactin and this compound.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This standard protocol is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution (this compound or Teixobactin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Serial Dilution: Prepare two-fold serial dilutions of the antibiotic in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted antibiotic. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity). This can be determined by visual inspection or by measuring the optical density at 600 nm. [2]

Teixobactin: Lipid II Binding Assay (Fluorescence-Based)

This assay can be adapted to quantify the binding of teixobactin to its target, Lipid II, using a fluorescently labeled teixobactin analog.

Materials:

  • Fluorescently labeled teixobactin analog (e.g., with a rhodamine label) [6]* Purified Lipid II

  • Liposomes (e.g., composed of bacterial lipids)

  • Fluorometer

  • Buffer (e.g., HEPES buffer with appropriate salts)

Procedure:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) incorporating Lipid II.

  • Titration: In a cuvette, add a fixed concentration of the fluorescently labeled teixobactin analog.

  • Fluorescence Measurement: Measure the initial fluorescence intensity.

  • Lipid II Addition: Sequentially add increasing concentrations of the Lipid II-containing liposomes to the cuvette.

  • Data Acquisition: After each addition and a brief incubation period, measure the change in fluorescence intensity or anisotropy.

  • Data Analysis: Plot the change in fluorescence as a function of the Lipid II concentration. Fit the data to a suitable binding isotherm (e.g., one-site binding) to determine the dissociation constant (Kd), which is a measure of binding affinity. [7]

This compound: Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay measures the extent of membrane damage by quantifying the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

Materials:

  • Bacterial strain of interest

  • This compound stock solution

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or flow cytometer

Procedure:

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density.

  • Treatment: Add different concentrations of this compound to the bacterial suspension. Include an untreated control and a positive control for maximal permeabilization (e.g., treatment with 70% ethanol).

  • PI Staining: At various time points after adding this compound, add PI to the bacterial suspensions to a final concentration of ~5 µg/mL. [8]5. Incubation: Incubate in the dark for a short period (e.g., 15-30 minutes). [9]6. Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or quantify the percentage of PI-positive cells using a flow cytometer. [9][10]7. Data Analysis: Plot the fluorescence intensity or percentage of permeabilized cells against time for each this compound concentration.

Conclusion

This compound and teixobactin represent two distinct and promising strategies for combating Gram-positive bacterial infections. Teixobactin's unique dual-targeting mechanism, which inhibits cell wall synthesis and disrupts the cell membrane, presents a high barrier to resistance development. This compound's direct and rapid disruption of the bacterial membrane offers an alternative approach that is also likely to be less prone to target-based resistance mechanisms. A thorough understanding of these divergent modes of action is paramount for the rational design of new derivatives with improved efficacy and for the development of novel therapeutic strategies, including potential synergistic combinations, to address the growing threat of antibiotic resistance.

References

Himastatin Heterodimers Emerge as Potent Alternatives to Homodimers in Antibacterial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the efficacy of himastatin heterodimers and homodimers reveals that carefully designed heterodimeric structures can not only retain but, in some cases, offer advantages over their natural homodimeric counterparts. This guide provides a comprehensive analysis of their comparative performance, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

This compound, a natural product isolated from Streptomyces himastatinicus, is a potent antibiotic with a unique homodimeric structure.[1][2] Its two identical monomeric subunits are linked by a crucial C5-C5' biaryl bond between two cyclotryptophan residues, a linkage essential for its antibacterial activity against Gram-positive bacteria.[1][3] Monomeric versions of this compound are largely devoid of this activity.[1] The primary mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane.[1][4]

Recent advances in synthetic chemistry have enabled the creation of various this compound analogs, including both homodimers and heterodimers, allowing for a deeper exploration of its structure-activity relationships.[1][4] This has opened avenues for developing novel this compound-based therapeutics with potentially improved properties.

Comparative Efficacy: A Quantitative Analysis

The antibacterial efficacy of this compound and its analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values for natural this compound (a homodimer) and several synthetic analogs, including a key heterodimer, against a panel of Gram-positive bacteria.

CompoundTypeB. subtilis (ATCC 6633) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)
(-)-Himastatin (Natural)Homodimer124
(-)-Himastatin (Synthetic)Homodimer1-2--
TAMRA-HeterodimerHeterodimer6--
TAMRA-HomodimerHomodimer>64--
Monomeric DerivativesMonomer≥64--

Data compiled from D'Angelo et al., Science (2022).[1][5]

The data clearly indicates that while the synthetic (-)-himastatin homodimer exhibits comparable potency to the natural product, the dimerization is paramount for its activity, with monomeric derivatives being inactive.[1] A pivotal finding is the comparison between the TAMRA-labeled dimers. The TAMRA-heterodimer, where only one of the monomers is modified with a fluorescent tag, retains significant antibacterial activity.[1][5] In stark contrast, the corresponding TAMRA-homodimer, where both monomers are labeled, is inactive.[5] This highlights a critical insight: modifications to the this compound structure are better tolerated in a heterodimeric format, where one monomer can remain unperturbed to maintain biological function. This provides a strong rationale for the exploration of heterodimers in the development of this compound-based probes and therapeutics.

Mechanism of Action: Disruption of the Bacterial Cell Membrane

The prevailing hypothesis for this compound's mechanism of action is its interaction with and subsequent disruption of the bacterial cell membrane.[1][4] This is supported by observations that its antibacterial activity is diminished in the presence of phospholipids and fatty acids.[1] Fluorescently labeled this compound analogs, such as the active TAMRA-heterodimer, have been instrumental in visualizing this process. Confocal microscopy studies have shown that these probes accumulate in the bacterial cell membrane, leading to membrane defects and thickening.[1][4]

Himastatin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound Dimer This compound Dimer Membrane_Binding Membrane Binding & Insertion This compound Dimer->Membrane_Binding Initial Interaction Membrane_Disruption Membrane Disruption & Pore Formation Membrane_Binding->Membrane_Disruption Structural Perturbation Cell_Death Ion Dysregulation & Cell Death Membrane_Disruption->Cell_Death Loss of Integrity

Proposed mechanism of action for this compound.

Experimental Protocols

Synthesis of this compound Dimers (Homodimers and Heterodimers)

A key innovation in the synthesis of this compound and its analogs is the bio-inspired late-stage dimerization of the monomeric subunits.[1] This approach mimics the natural biosynthetic pathway where the C5-C5' bond is formed in the final step.[1][5]

General Procedure for Oxidative Dimerization:

  • Monomer Synthesis: The monomeric this compound subunits are first synthesized using a combination of solid-phase and solution-phase peptide synthesis techniques.[6]

  • Dimerization Reaction:

    • For homodimers , a solution of the monomer in a suitable solvent (e.g., 1,2-dichloroethane) is treated with an oxidizing agent, such as Cu(SbF₆)₂, in the presence of a non-coordinating base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP).[2]

    • For heterodimers , an equimolar mixture of the two different monomeric precursors is subjected to the same oxidative conditions.[1]

  • Purification: The resulting dimer is purified using flash column chromatography on silica gel.[6]

Synthesis_Workflow cluster_hetero Heterodimer Synthesis Monomer_A Synthesize Monomer A Oxidative_Dimerization Oxidative Dimerization (e.g., Cu(SbF6)2, DTBMP) Monomer_A->Oxidative_Dimerization Monomer_B Synthesize Monomer B Monomer_B->Oxidative_Dimerization Purification Purification (Flash Chromatography) Oxidative_Dimerization->Purification Statistical Mixture Heterodimer_AB Heterodimer A-B Purification->Heterodimer_AB Statistical Mixture Homodimer_AA Homodimer A-A Purification->Homodimer_AA Statistical Mixture Homodimer_BB Homodimer B-B Purification->Homodimer_BB Statistical Mixture

General workflow for the synthesis of this compound dimers.
Minimum Inhibitory Concentration (MIC) Assay

The MIC of the this compound analogs is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton broth) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The this compound analogs are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The comparative analysis of this compound heterodimers and homodimers underscores the potential of heterodimeric constructs as a promising avenue for the development of novel antibacterial agents and research tools. The ability to selectively modify one subunit while preserving the core activity of the other offers a significant advantage in overcoming the limitations of modifying the natural homodimeric structure. Future research in this area will likely focus on the rational design of heterodimers with enhanced potency, improved pharmacokinetic properties, and a broader spectrum of activity.

References

Paving the Way for Enhanced Antimicrobial Action: A Guide to the Synergistic Potential of Himastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents and develop novel therapeutic approaches. Combination therapy, leveraging synergistic interactions between antibiotics, presents a promising avenue. This guide explores the potential for synergistic effects when combining the unique cyclohexadepsipeptide antibiotic, Himastatin, with other antibiotic classes. While specific studies on this compound combinations are not yet available, this document provides a framework for future research by detailing its mechanism of action, outlining experimental protocols for synergy testing, and proposing potential antibiotic partners based on established synergistic principles with other membrane-active agents.

Understanding this compound's Mechanism of Action: A Gateway to Synergy

This compound, a natural product isolated from Streptomyces himastatinicus, exhibits potent activity primarily against Gram-positive bacteria. Its unique homodimeric structure is crucial for its antibacterial effect. The primary mechanism of action of this compound is the disruption of the bacterial cell membrane. This interaction leads to membrane permeabilization and ultimately cell death. This mode of action is a key factor when considering potential synergistic partners, as agents that disrupt the primary defense of the bacterial cell can facilitate the entry and enhance the efficacy of other antibiotics that target intracellular processes.

Investigating Synergy: The Checkerboard Assay

The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents. It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.

Experimental Protocol: Checkerboard Assay

Objective: To determine the in vitro interaction between this compound and a panel of other antibiotics against a target bacterial strain.

Materials:

  • This compound stock solution of known concentration.

  • Stock solutions of partner antibiotics (e.g., beta-lactams, aminoglycosides, fluoroquinolones, rifampicin) of known concentrations.

  • 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial inoculum of the target strain (e.g., Staphylococcus aureus, Enterococcus faecalis) standardized to 0.5 McFarland.

  • Incubator.

  • Microplate reader (optional, for spectrophotometric reading).

Procedure:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Create serial twofold dilutions of the partner antibiotic along the y-axis (e.g., rows A-G).

    • Column 11 should contain serial dilutions of this compound alone to determine its Minimum Inhibitory Concentration (MIC).

    • Row H should contain serial dilutions of the partner antibiotic alone to determine its MIC.

    • Column 12 should contain a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the diluted inoculum to all wells except the sterility control.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 18-24 hours.

  • Determining the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible bacterial growth.

  • Calculating the Fractional Inhibitory Concentration (FIC) Index:

    • The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of this compound + FIC of Partner Antibiotic Where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

  • Interpreting the Results:

    • The interaction is interpreted based on the calculated FIC index:

      • Synergy: FIC index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC index ≤ 4.0

      • Antagonism: FIC index > 4.0

Potential Synergistic Partners for this compound

Based on the membrane-disrupting mechanism of this compound and established synergistic pairings with other membrane-active antibiotics like daptomycin and polymyxins, the following classes of antibiotics are proposed as strong candidates for combination studies.

Antibiotic ClassProposed Mechanism of Synergy with this compoundExample Antibiotics
Beta-Lactams This compound-induced membrane damage may enhance the access of beta-lactams to penicillin-binding proteins (PBPs) in the cell wall.Oxacillin, Ceftaroline, Meropenem
Aminoglycosides Increased membrane permeability caused by this compound could facilitate the uptake of aminoglycosides to their ribosomal targets.Gentamicin, Amikacin, Tobramycin
Rifamycins Disruption of the cell membrane by this compound may allow for greater intracellular concentration of rifampicin, enhancing its inhibition of RNA polymerase.Rifampicin
Tetracyclines Enhanced entry into the bacterial cell due to membrane disruption could lead to higher concentrations of tetracyclines at the ribosome.Doxycycline, Minocycline
Glycopeptides While both target the cell envelope, a combination could lead to a more profound disruption of cell wall synthesis and membrane integrity.[1]Vancomycin

Visualizing the Path to Discovery

Experimental Workflow for Synergy Testing

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Stock setup_plate Set up 96-well Plate Dilutions prep_this compound->setup_plate prep_partner Prepare Partner Antibiotic Stock prep_partner->setup_plate prep_inoculum Standardize Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy/Additivity/Antagonism calc_fic->interpret

Caption: Workflow for assessing this compound synergy.

Proposed Mechanism of Synergy

G cluster_cell Bacterial Cell membrane Cell Membrane partner_ab Partner Antibiotic membrane->partner_ab Facilitates Entry target Intracellular Target (e.g., Ribosome, DNA) This compound This compound This compound->membrane Disrupts Membrane Integrity partner_ab->target Inhibits Target

Caption: this compound-mediated synergy mechanism.

Conclusion

This compound's membrane-disrupting mechanism of action makes it a compelling candidate for synergistic combination therapies. By facilitating the entry of other antibiotics, this compound has the potential to enhance their efficacy, overcome resistance, and reduce the required therapeutic doses, thereby minimizing potential toxicity. The experimental framework provided in this guide offers a clear path for researchers to systematically investigate these potential synergies. Future in vitro and in vivo studies are essential to validate these hypotheses and unlock the full therapeutic potential of this compound in an era of mounting antibiotic resistance.

References

Validating Himastatin's Target on the Bacterial Cell Membrane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of himastatin and other membrane-targeting antibiotics. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the proposed mechanisms and experimental workflows.

Introduction to this compound

This compound is a homodimeric cyclic peptide antibiotic isolated from Streptomyces himastatinicus.[1] Its unique and complex structure has made it a subject of significant synthetic and mechanistic interest. Early investigations into its mode of action revealed that its antimicrobial activity was diminished in the presence of phospholipids and fatty acids, leading to the hypothesis that its target is the bacterial cell membrane.[2] This has been further substantiated by recent studies employing fluorescently labeled this compound analogs, which have been shown to accumulate in the bacterial cell envelope and cause significant membrane defects at lethal concentrations.[3] While the precise molecular receptor remains to be fully elucidated, the evidence strongly supports a mechanism involving the disruption of bacterial cell membrane integrity. The dimeric structure of this compound is known to be crucial for its biological activity.[3]

Performance Comparison of Membrane-Targeting Antibiotics

To objectively evaluate the performance of this compound, it is compared with three well-characterized antibiotics that also target the bacterial cell membrane through different mechanisms: daptomycin, polymyxin B, and vancomycin.

AntibioticClassProposed Molecular Target/MechanismSpectrum of Activity
This compound Cyclic DepsipeptideDisrupts bacterial cell membrane integrity, leading to defects and leakage. The precise molecular target is under investigation.Gram-positive bacteria.[1][4] Inactive against Gram-negative bacteria.[1][4]
Daptomycin LipopeptideCalcium-dependent binding to the bacterial cell membrane, leading to oligomerization, pore formation, ion leakage, and membrane depolarization.Primarily Gram-positive bacteria, including MRSA and VRE.
Polymyxin B PolypeptideBinds to lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, disrupting both the outer and inner membranes.Primarily Gram-negative bacteria.
Vancomycin GlycopeptideInhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of lipid II, a precursor of peptidoglycan.Primarily Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values (in µg/mL) of this compound and comparator antibiotics against a selection of bacterial strains. Data is compiled from various sources and should be interpreted with consideration for potential inter-laboratory variability.

OrganismThis compound (µg/mL)Daptomycin (µg/mL)Polymyxin B (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus (MSSA)1-20.25-1>1280.5-2
Staphylococcus aureus (MRSA)1-20.5-1[5]>1281-2[5]
Enterococcus faecalis (VSE)1-21-4>1281-4
Enterococcus faecium (VRE)1-21-4>128>256
Bacillus subtilis1-20.5-20.5-20.25-1
Escherichia coli>64[1]>1280.5-2>128
Pseudomonas aeruginosa>64[1]>1281-4>128

Experimental Protocols for Target Validation

This section provides detailed methodologies for key experiments used to validate the targeting of the bacterial cell membrane by antibiotics like this compound.

Synthesis of Fluorescently Labeled this compound (TAMRA-Himastatin)

This protocol is adapted from the synthesis of a heterodimeric fluorescent this compound probe.[6]

Materials:

  • This compound monomer (+) and azidolysine monomer (+)

  • Copper(II) hexafluoroantimonate (Cu(SbF₆)₂)

  • 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)

  • 1,2-Dichloroethane (DCE)

  • Trimethylphosphine (PMe₃)

  • Tetrahydrofuran (THF)

  • 5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA SE)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Heterodimerization:

    • Dissolve equimolar amounts of this compound monomer (+) and azidolysine monomer (+) in DCE.

    • Add Cu(SbF₆)₂ and DTBMP to the solution.

    • Stir the reaction at room temperature until the starting materials are consumed, as monitored by LC-MS.

    • Purify the resulting azido-himastatin heterodimer by reverse-phase HPLC.

  • Reduction of Azide:

    • Dissolve the purified azido-himastatin heterodimer in a mixture of THF and water.

    • Add PMe₃ and stir at 40°C until the reduction is complete.

  • TAMRA Labeling:

    • To the solution containing the amino-himastatin heterodimer, add 5-TAMRA SE and DIPEA in DMF.

    • Stir the reaction at room temperature in the dark for 1-2 hours.

    • Purify the final TAMRA-himastatin probe by reverse-phase HPLC.

Confocal Laser Scanning Microscopy (CLSM)

This protocol outlines the visualization of fluorescently labeled antibiotic localization in bacteria.

Materials:

  • Bacterial culture (e.g., Bacillus subtilis)

  • TAMRA-himastatin

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Confocal microscope with appropriate laser lines and filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm)

Procedure:

  • Grow bacteria to the mid-logarithmic phase in a suitable broth medium.

  • Treat the bacterial culture with TAMRA-himastatin at a desired concentration (e.g., 1x or 2x MIC).

  • Incubate for a specified time (e.g., 30 minutes).

  • Harvest the bacterial cells by centrifugation and wash twice with PBS to remove unbound probe.

  • Resuspend the cells in a small volume of PBS.

  • Mount a small aliquot of the cell suspension on a microscope slide and cover with a coverslip.

  • Image the cells using a confocal microscope, acquiring both fluorescence and differential interference contrast (DIC) or phase-contrast images.

Membrane Potential Assay

This protocol uses the voltage-sensitive dye DiSC₃(5) to measure changes in bacterial membrane potential.[7][8]

Materials:

  • Bacterial culture

  • DiSC₃(5) dye (3,3'-dipropylthiadicarbocyanine iodide)

  • HEPES buffer with glucose

  • KCl solution

  • Fluorometer or fluorescence microplate reader (Excitation: ~622 nm, Emission: ~670 nm)

Procedure:

  • Grow bacteria to mid-logarithmic phase, harvest by centrifugation, and wash with HEPES buffer.

  • Resuspend the cells in HEPES buffer to a specific optical density (e.g., OD₆₀₀ of 0.05).

  • Add DiSC₃(5) to a final concentration of 0.8-2 µM and incubate in the dark with shaking to allow the dye to partition into the polarized membranes, resulting in fluorescence quenching.

  • Add KCl to a final concentration of 100-200 mM to equilibrate the K⁺ concentration across the membrane.

  • Transfer the cell suspension to a cuvette or microplate well and record the baseline fluorescence.

  • Add the antibiotic of interest and continuously monitor the fluorescence. Depolarization of the membrane will cause the release of DiSC₃(5) into the medium, resulting in an increase in fluorescence.

Bacterial Cytological Profiling (BCP)

BCP is a high-throughput method to determine the mechanism of action of an antibiotic by observing characteristic changes in bacterial cell morphology.[9][10][11]

Materials:

  • Bacterial culture

  • Antibiotic of interest

  • Fluorescent dyes for staining the membrane (e.g., Nile Red) and DNA (e.g., DAPI)

  • Agarose pads

  • Fluorescence microscope with automated stage and image analysis software

Procedure:

  • Grow bacteria in a 96-well plate to early-log phase.

  • Add the antibiotic at various concentrations to the wells and incubate for a defined period (e.g., 1-2 hours).

  • Stain the cells with a membrane dye and a DNA dye.

  • Transfer a small volume of the cell suspension to an agarose pad on a microscope slide.

  • Acquire images using a fluorescence microscope, capturing multiple fields of view for each well.

  • Use image analysis software to segment the cells and extract quantitative data on various morphological parameters (e.g., cell length, width, DNA condensation, membrane staining patterns).

  • Compare the resulting cytological profile to a reference library of profiles for antibiotics with known mechanisms of action.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and a generalized workflow for its target validation.

himastatin_mechanism cluster_membrane Bacterial Cell Membrane LipidBilayer Lipid Bilayer HimastatinDimer This compound Dimer MembraneBinding Membrane Binding and Accumulation HimastatinDimer->MembraneBinding Initial Interaction MembraneDisruption Membrane Disruption MembraneBinding->MembraneDisruption Structural Perturbation IonLeakage Ion Leakage MembraneDisruption->IonLeakage Loss of Integrity CellDeath Cell Death IonLeakage->CellDeath Dissipation of Membrane Potential

Caption: Proposed mechanism of action for this compound on the bacterial cell membrane.

target_validation_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays MIC MIC Determination (Broth Microdilution) MembranePotential Membrane Potential Assay (DiSC3(5)) MIC->MembranePotential Functional Consequence LiposomeAssay Liposome Leakage Assay MIC->LiposomeAssay Model System Validation Conclusion Conclusion: This compound disrupts membrane integrity MembranePotential->Conclusion LiposomeAssay->Conclusion FluorescentProbe Synthesis of Fluorescent this compound CLSM Confocal Microscopy (Localization) FluorescentProbe->CLSM Visualization CLSM->Conclusion BCP Bacterial Cytological Profiling (BCP) BCP->Conclusion Phenotypic Confirmation Hypothesis Hypothesis: This compound targets the bacterial membrane Hypothesis->MIC Quantitative Assessment Hypothesis->FluorescentProbe Tool Development Hypothesis->BCP

Caption: Experimental workflow for validating this compound's membrane target.

References

Cross-Resistance Profile of Himastatin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Himastatin, a unique homodimeric cyclic peptide antibiotic, has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains.[1][2] Its proposed mechanism of action, involving the disruption of the bacterial cell membrane, places it in a class of antibiotics with the potential for complex cross-resistance patterns.[1] This guide provides a comparative analysis of this compound's activity in the context of other antibiotics, supported by available experimental data and detailed methodologies.

Quantitative Antimicrobial Activity

Synthetic (-)-Himastatin has been evaluated against several key Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentration (MIC) values, determined by the broth microdilution method, are summarized below. Of note, the dimeric structure of this compound is essential for its antibacterial effect, with monomeric versions showing significantly reduced activity (MIC ≥ 64 µg/mL).[1]

Bacterial StrainAntibiotic Resistance Profile(-)-Himastatin MIC (µg/mL)
Bacillus subtilis 3610-1
Staphylococcus aureus subsp. aureus RosenbachMethicillin-Sensitive (MSSA)1
Staphylococcus aureus subsp. aureusMethicillin-Resistant (MRSA)2
Enterococcus faecalisVancomycin-Sensitive (VSE)1
Enterococcus faecalisVancomycin-Resistant (VRE)2

Data sourced from D'Angelo et al., Science (2022).[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The data presented above was obtained using the broth microdilution method.

Broth Microdilution MIC Assay Protocol

This protocol outlines the general steps for determining the MIC of a compound, such as this compound, against a bacterial strain.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterial strain is grown on a suitable agar medium for 18-24 hours.
  • Isolated colonies are used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
  • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

2. Preparation of Antibiotic Dilutions:

  • A stock solution of the antibiotic (e.g., this compound) is prepared in a suitable solvent.
  • A series of two-fold dilutions of the antibiotic are made in the broth medium in a 96-well microtiter plate.[4][5]

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antibiotic dilution is inoculated with the standardized bacterial suspension.[3][6]
  • Control wells are included: a growth control (bacteria and broth, no antibiotic) and a sterility control (broth only).[4]
  • The plate is incubated at 37°C for 16-24 hours.[3]

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[6][7]

Comparative Analysis with Daptomycin and Potential for Cross-Resistance

Direct experimental studies on the cross-resistance of this compound with other antibiotics are currently limited. However, its proposed mechanism of action provides a basis for comparison with daptomycin, another cyclic lipopeptide antibiotic that targets the bacterial cell membrane.[1][8][9]

Shared Mechanism of Action: Both this compound and daptomycin are thought to disrupt the bacterial cell membrane, leading to depolarization and cell death.[1][10] This shared mode of action suggests the possibility of overlapping resistance mechanisms.

Daptomycin Resistance Mechanisms: Resistance to daptomycin in Staphylococcus aureus is often multifactorial and can involve:

  • Alterations in cell membrane charge: Mutations in the mprF gene can lead to an increase in the net positive charge of the cell membrane, which repels the positively charged daptomycin-calcium complex.[11]

  • Changes in cell membrane fluidity and composition. [10]

  • Modifications to the cell wall. [10][12]

Hypothesized Cross-Resistance: Given that this compound also interacts with the bacterial membrane, it is plausible that bacterial strains with resistance mechanisms that alter membrane properties to reduce daptomycin susceptibility could also exhibit reduced susceptibility to this compound. For instance, changes in membrane charge or fluidity that prevent daptomycin binding might similarly hinder this compound's ability to disrupt the membrane. Studies have shown that daptomycin-resistant MRSA can exhibit cross-resistance to other cationic antimicrobial peptides.[13][14][15]

Lack of Cross-Resistance with Cell Wall Synthesis Inhibitors: The antibacterial activity of this compound was not significantly affected by ampicillin, bacitracin, and tunicamycin, which are antibiotics that target cell wall biosynthesis. This suggests that cross-resistance between this compound and antibiotics with this mechanism of action is unlikely.

Visualizing Experimental and Logical Frameworks

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for MIC determination and the logical relationship of potential cross-resistance based on the mechanism of action.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculation with Bacteria bacterial_culture->inoculation antibiotic_stock Antibiotic Stock serial_dilution Serial Dilution of Antibiotic antibiotic_stock->serial_dilution serial_dilution->inoculation incubation Incubation (16-24h, 37°C) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

cross_resistance_hypothesis Hypothesized Cross-Resistance with Membrane-Targeting Antibiotics This compound This compound membrane_disruption Mechanism of Action: Bacterial Membrane Disruption This compound->membrane_disruption daptomycin Daptomycin daptomycin->membrane_disruption resistance_mechanism Resistance Mechanism: Alteration of Cell Membrane (e.g., charge, fluidity) membrane_disruption->resistance_mechanism leads to cross_resistance Potential Cross-Resistance resistance_mechanism->cross_resistance results in

Caption: Potential for cross-resistance based on shared mechanism.

Conclusion and Future Directions

While current data indicates that this compound is effective against resistant Gram-positive pathogens, dedicated cross-resistance studies are necessary to fully understand its resistance profile. The similarity in the proposed mechanism of action with daptomycin suggests that a degree of cross-resistance may be possible in strains that have developed resistance through membrane modifications. Further research, including testing this compound against well-characterized daptomycin-resistant strains and performing resistance selection studies, will be crucial in elucidating the complete spectrum of its activity and its potential role in combating antibiotic resistance.

References

Safety Operating Guide

Safe Disposal of Himastatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Himastatin is publicly available. The following procedures are based on established safety protocols for the handling and disposal of cytotoxic and antineoplastic compounds. Researchers must consult their institution's specific safety guidelines and local regulations for hazardous waste disposal.

This compound, a complex dimeric cyclohexadepsipeptide produced by the soil bacterium Streptomyces hygroscopicus, has demonstrated potent antitumor and antibiotic properties.[1][2][3] Due to its cytotoxic nature, proper handling and disposal are paramount to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound.

Core Principles of Cytotoxic Waste Management

The primary objective in disposing of cytotoxic agents like this compound is to prevent exposure to personnel and the release of the active compound into the environment. All materials that have come into contact with this compound, including stock solutions, diluted solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.

Quantitative Data for Waste Segregation

Proper segregation of cytotoxic waste is crucial for safe and compliant disposal. The following table summarizes the categorization and handling of waste generated during work with this compound.

Waste CategoryDescriptionRecommended ContainerDisposal Route
Bulk Chemical Waste Unused or expired this compound powder, concentrated stock solutions, and significant volumes of contaminated solutions.Labeled, leak-proof, and puncture-resistant hazardous waste container.Via institutional Environmental Health and Safety (EHS) office for chemical waste incineration.
Trace Contaminated Sharps Needles, syringes, scalpels, and other sharps contaminated with trace amounts of this compound.Labeled, puncture-proof sharps container specifically for cytotoxic waste.Via institutional EHS office for incineration.
Trace Contaminated Solid Waste Gloves, gowns, bench paper, pipette tips, and other disposable labware with minimal residual contamination.Labeled, thick, leak-proof plastic bags or containers for cytotoxic waste.Via institutional EHS office for incineration.
Contaminated Liquid Waste Aqueous solutions containing this compound, such as cell culture media or buffer solutions.Labeled, leak-proof, and shatter-proof container. Chemical inactivation may be required before final disposal.Via institutional EHS office.

Experimental Protocol: Decontamination of Work Surfaces

This protocol outlines a general procedure for decontaminating a work surface within a biological safety cabinet (BSC) after handling this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy-grade gloves, a disposable gown, safety goggles, and a face shield.

  • Plastic-backed absorbent pads.

  • Detergent solution (e.g., 1% sodium hypochlorite solution, prepared fresh).

  • 70% isopropyl alcohol.

  • Sterile water.

  • Designated cytotoxic waste containers.

Procedure:

  • Preparation: Ensure all experimental work is complete and all this compound-contaminated materials are secured within designated waste containers inside the BSC.

  • Initial Wipe: Lay a plastic-backed absorbent pad on the work surface. Liberally apply the freshly prepared 1% sodium hypochlorite solution to another absorbent pad and wipe the entire work surface, starting from the cleanest areas and moving towards the most contaminated.

  • Contact Time: Allow the sodium hypochlorite solution to remain on the surface for a contact time of at least 10 minutes to ensure inactivation of the cytotoxic compound.

  • First Rinse: Moisten a new absorbent pad with sterile water and wipe the surface to remove the bleach residue.

  • Second Rinse: Repeat the rinse with another fresh pad moistened with sterile water.

  • Final Wipe: Wipe the surface with a new absorbent pad soaked in 70% isopropyl alcohol.

  • Drying: Allow the surface to air dry completely.

  • Waste Disposal: Dispose of all used absorbent pads and other contaminated materials in the designated cytotoxic waste container within the BSC.

  • Final Decontamination of Self: Before exiting the work area, remove the outer pair of gloves and dispose of them in the cytotoxic waste. Remove the remaining PPE and dispose of it in the appropriate waste stream. Wash hands thoroughly with soap and water.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.

Himastatin_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal Start Working with this compound WasteGenerated This compound-Contaminated Waste Generated Start->WasteGenerated IsBulk Bulk Chemical Waste? WasteGenerated->IsBulk IsSharp Contaminated Sharps? IsBulk->IsSharp No BulkContainer Collect in Labeled, Leak-Proof Hazardous Waste Container IsBulk->BulkContainer Yes IsSolid Trace Solid Waste? IsSharp->IsSolid No SharpsContainer Collect in Labeled Cytotoxic Sharps Container IsSharp->SharpsContainer Yes IsLiquid Contaminated Liquid? IsSolid->IsLiquid No SolidContainer Collect in Labeled Cytotoxic Waste Bag/Container IsSolid->SolidContainer Yes LiquidContainer Collect in Labeled, Leak-Proof Liquid Waste Container IsLiquid->LiquidContainer Yes EHS Arrange for Pickup by Institutional EHS BulkContainer->EHS SharpsContainer->EHS SolidContainer->EHS LiquidContainer->EHS

Caption: Logical workflow for the segregation and disposal of this compound waste.

References

Personal protective equipment for handling Himastatin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

Immediate Safety and Handling Precautions

Himastatin is a unique dimeric cyclohexadepsipeptide with demonstrated antitumor and antimicrobial properties.[1][2] Due to its cytotoxic nature, all contact with the skin, eyes, and mucous membranes must be strictly avoided. The primary routes of exposure are inhalation, ingestion, and skin contact.

Key Immediate Actions:

  • Risk Assessment: Before handling, conduct a thorough risk assessment for all planned procedures.

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to control airborne particles and aerosols.[3]

  • Personnel Training: All personnel must be trained on the safe handling of cytotoxic compounds and the specific procedures outlined in this guide.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (solid or in solution). This is based on guidelines for handling potent and cytotoxic compounds.[5][6]

Protection Type Equipment Specifications and Guidelines
Eye and Face Safety Goggles with Side Shields or Full-Face ShieldMust be worn at all times to protect against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant splash risk.
Hand Chemical-Resistant Gloves (Double Gloving Recommended)Nitrile gloves are a suitable minimum requirement. Consider wearing a second pair of gloves for added protection, especially during high-risk procedures. Change gloves immediately if contaminated.
Body Disposable Lab Coat with Cuffed Sleeves or Full-Body SuitA disposable, solid-front lab coat is essential to prevent skin contact. For procedures with a high risk of splashing, a full-body suit may be necessary. Lab coats should not be worn outside the designated handling area.[3]
Respiratory NIOSH-Approved RespiratorA respirator (e.g., N95 or higher) should be used when handling powdered this compound or when there is a risk of aerosol generation.

Operational Plan: Handling and Experimental Workflow

A systematic approach is crucial to minimize exposure and ensure the integrity of experiments.

Workflow for Handling Solid and Reconstituted this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare designated work area (fume hood/BSC) prep_ppe->prep_area prep_weigh Weigh powdered this compound prep_area->prep_weigh prep_reconstitute Reconstitute in appropriate solvent prep_weigh->prep_reconstitute exp_handle Handle reconstituted this compound solution prep_reconstitute->exp_handle exp_procedure Perform experimental procedures exp_handle->exp_procedure cleanup_decon Decontaminate work surfaces exp_procedure->cleanup_decon cleanup_waste Segregate and dispose of waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash cluster_segregation Waste Segregation cluster_containment Containment start Waste Generation solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste start->liquid_waste sharps_waste Sharps Waste start->sharps_waste solid_container Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Leak-Proof Chemical Waste Container liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container end Dispose via Institutional Hazardous Waste Program solid_container->end liquid_container->end sharps_container->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.